molecular formula C8H16 B1347349 cis-1,3-Dimethylcyclohexane CAS No. 638-04-0

cis-1,3-Dimethylcyclohexane

Cat. No.: B1347349
CAS No.: 638-04-0
M. Wt: 112.21 g/mol
InChI Key: SGVUHPSBDNVHKL-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-1,3-Dimethylcyclohexane is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74159. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-1,3-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVUHPSBDNVHKL-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858738
Record name (Z)-1,3-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid with an odor like hexane; [Acros Organics MSDS]
Record name cis-1,3-Dimethylcyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12528
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

21.5 [mmHg]
Record name cis-1,3-Dimethylcyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12528
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

638-04-0
Record name cis-1,3-Dimethylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethylcyclohexane, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,3-Dimethylcyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-1,3-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,3-dimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIMETHYLCYCLOHEXANE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SGO12QV70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Conformational Analysis of cis-1,3-Dimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of cis-1,3-dimethylcyclohexane. The document elucidates the structural and energetic properties of the molecule's chair conformations, detailing the steric interactions that govern their relative stabilities. A comprehensive summary of quantitative energetic data is presented in tabular format for straightforward comparison. Furthermore, this guide outlines the key experimental and computational methodologies employed in the determination of these conformational properties, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Visualizations of the conformational equilibrium and steric interactions are provided using Graphviz to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The three-dimensional structure of cyclic molecules is fundamental to their reactivity and biological activity. For substituted cyclohexanes, the chair conformation represents the most stable arrangement of atoms, minimizing both angle and torsional strain. However, the presence of substituents introduces steric interactions that lead to a complex conformational landscape. This compound serves as a classic model for understanding these interactions, particularly the energetic consequences of substituent orientation. This guide explores the two primary chair conformations of this compound, the diequatorial and the diaxial conformers, and quantifies the energetic factors that overwhelmingly favor one over the other.

Chair Conformations and Steric Strain

This compound can exist in two principal chair conformations that are interconvertible through a process known as a ring flip. These conformers are the diequatorial (e,e) and the diaxial (a,a) forms.[1]

  • Diequatorial (e,e) Conformation: In this arrangement, both methyl groups occupy equatorial positions on the cyclohexane (B81311) ring. This conformation is the most stable as it minimizes steric strain.[2]

  • Diaxial (a,a) Conformation: In this less stable conformation, both methyl groups are in axial positions.[3] This arrangement introduces significant steric hindrance.

The energy difference between these two conformers is primarily due to unfavorable steric interactions in the diaxial form. The key interactions are:

  • 1,3-Diaxial Interactions: An axial substituent experiences steric repulsion with the other two axial hydrogens on the same side of the ring.[4] In the case of the diaxial conformer of this compound, each axial methyl group has 1,3-diaxial interactions with two axial hydrogens.

  • Gauche-Butane Interactions: The relationship between an axial methyl group and the ring carbons at the 3 and 5 positions is analogous to a gauche interaction in butane, which has an energetic cost.[5]

  • 1,3-Dimethyl Diaxial Interaction: A particularly destabilizing interaction occurs between the two axial methyl groups in the diaxial conformer.[6] This interaction is significantly more severe than a methyl-hydrogen 1,3-diaxial interaction.

The diequatorial conformer avoids these significant steric clashes, rendering it the overwhelmingly preferred conformation at equilibrium.[7]

Quantitative Energetic Analysis

The stability of the conformers can be quantified by examining the energy costs associated with the different steric interactions. The "A-value" of a substituent is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.[8]

Interaction/ParameterEnergy (kcal/mol)Energy (kJ/mol)
A-Value (Methyl Group)1.74 - 1.8[8][9]7.3 - 7.5[8][9]
Gauche-Butane Interaction0.9[10]3.8[5]
1,3-Diaxial (CH₃-H) Interaction~0.9 (per interaction)~3.8 (per interaction)
1,3-Diaxial (CH₃-CH₃) Interaction~3.6 - 5.4~15 - 23
Total Strain in Diaxial Conformer ~5.4 - 5.6 ~23

Note: The energy values can vary slightly depending on the experimental or computational method used for their determination.

The total strain energy of the diaxial conformation of this compound is estimated to be around 5.4-5.6 kcal/mol (approximately 23 kJ/mol) higher than the diequatorial conformation.[7][11] This large energy difference means that at room temperature, the equilibrium lies almost exclusively on the side of the diequatorial conformer.

Experimental and Computational Protocols

The determination of conformational energies and equilibria relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying conformational dynamics.

Objective: To determine the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers of this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

  • Room Temperature Spectrum: A ¹H NMR spectrum is acquired at room temperature. Due to the rapid ring flipping, the spectrum will show time-averaged signals for the axial and equatorial protons.

  • Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of ring inversion slows down.

  • Coalescence Temperature: The temperature at which the separate signals for the two conformers begin to merge into a single broad peak is the coalescence temperature. This can be used to calculate the energy barrier to ring flipping.

  • Slow-Exchange Regime: At a sufficiently low temperature (e.g., below -60 °C), the ring flip is slow on the NMR timescale, and separate, sharp signals for the diaxial and diequatorial conformers can be observed.[12]

  • Integration and Equilibrium Constant: The relative populations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectrum. The equilibrium constant (Keq) is calculated as the ratio of the concentration of the more stable conformer (diequatorial) to the less stable conformer (diaxial).

  • Thermodynamic Parameters: The Gibbs free energy difference (ΔG°) can be calculated from the equilibrium constant using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin. By performing these measurements at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes can also be determined.

Computational Protocol: Molecular Mechanics and Quantum Chemistry Calculations

Computational chemistry provides a theoretical means to model and calculate the energies of different conformers.

Objective: To calculate the steric energies of the diequatorial and diaxial conformers of this compound and determine their relative stability.

Methodology:

  • Structure Building: The 3D structures of both the diequatorial and diaxial chair conformations of this compound are built using a molecular modeling program such as Avogadro or CAChe.[3][13]

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using molecular mechanics force fields (e.g., MMFF94) or more accurate quantum chemistry methods like Density Functional Theory (DFT).[3]

  • Energy Calculation: The single-point energy of each optimized conformer is calculated. The difference in these energies represents the steric energy difference between the two conformers.

  • Analysis of Interactions: The optimized structures can be visually inspected to identify and measure bond lengths, bond angles, and dihedral angles, providing insight into the specific steric interactions that contribute to the energy difference.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts of the conformational analysis of this compound.

conformational_equilibrium cluster_diaxial Diaxial Conformer (a,a) cluster_diequatorial Diequatorial Conformer (e,e) diaxial High Energy (Sterically Hindered) diequatorial Low Energy (More Stable) diaxial->diequatorial Ring Flip

Caption: Conformational equilibrium of this compound.

steric_interactions diaxial Diaxial Conformer strain Steric Strain diaxial->strain interaction1 1,3-Diaxial (CH3-H) strain->interaction1 interaction2 1,3-Diaxial (CH3-H) strain->interaction2 interaction3 1,3-Diaxial (CH3-CH3) strain->interaction3

Caption: Steric interactions in the diaxial conformer.

Conclusion

The conformational analysis of this compound clearly demonstrates the profound impact of steric interactions on molecular geometry and stability. The diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions, particularly the highly unfavorable repulsion between the two axial methyl groups. The large energy difference between the two conformers effectively "locks" the molecule in the diequatorial form under normal conditions. The principles illustrated by this molecule are foundational in stereochemistry and are of critical importance in fields such as medicinal chemistry and materials science, where molecular shape dictates function. The combination of experimental techniques like variable-temperature NMR and computational modeling provides a powerful and comprehensive approach to understanding and quantifying these conformational preferences.

References

Steric Strain in Diaxial cis-1,3-Dimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the steric strain associated with the diaxial conformation of cis-1,3-dimethylcyclohexane. Understanding these conformational preferences and the energetic penalties of specific steric interactions is fundamental in medicinal chemistry and materials science, where molecular geometry dictates function.

Conformational Isomers and Steric Destabilization

This compound exists as two primary chair conformations that are in equilibrium: a diequatorial (e,e) conformer and a diaxial (a,a) conformer.[1] The diequatorial conformer is significantly more stable, with the conformational equilibrium overwhelmingly favoring this form.[2] This preference is a direct consequence of the severe steric strain present in the diaxial conformation.

The diaxial conformer is highly destabilized by multiple steric interactions.[3][4] Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogen atoms on the same side of the ring. More significantly, the two axial methyl groups at positions 1 and 3 are in close proximity, leading to a highly unfavorable steric clash.[2] This specific interaction is often referred to as a syn-pentane interaction, which is a high-energy conformation.[2] Consequently, the diaxial form is estimated to be over 99.99% absent from the equilibrium mixture at room temperature.[2]

Quantitative Analysis of Steric Strain

The energetic cost of these steric interactions has been quantified through various experimental and computational methods. The diequatorial conformation is considered the reference with a relative steric energy of 0 kcal/mol.[2]

Table 1: Conformational Energy of this compound
ConformerSubstituent PositionsRelative Energy (kcal/mol)Relative Energy (kJ/mol)
Diequatorial1,3-diequatorial (e,e)00
Diaxial1,3-diaxial (a,a)~5.4 - 5.6~23

Data compiled from multiple sources.[2][5][6]

Table 2: Energetic Cost of Key Steric Interactions
Interaction TypeDescriptionEnergy Cost (kcal/mol)Energy Cost (kJ/mol)
CH₃-H 1,3-DiaxialA single axial methyl group interacting with one axial hydrogen.~0.9~3.8
Axial Methyl GroupAn axial methyl group interacting with two axial hydrogens. This is also known as the A-value for a methyl group.~1.7 - 1.8~7.3 - 7.6
Gauche ButaneThe interaction between methyl groups in a gauche conformation of butane, analogous to the interaction between an axial methyl group and the ring carbons.[7][8]~0.9~3.8
CH₃-CH₃ 1,3-DiaxialThe direct steric interaction between the two axial methyl groups in this compound.~2.0 (additional to other interactions)~15.4 (calculated as the remaining strain)

Data compiled from multiple sources.[2][5][7][9]

The total strain energy of the diaxial conformer cannot be simply calculated by summing the A-values of two methyl groups.[2] The direct interaction between the two axial methyl groups contributes a significant additional energy penalty, making the diaxial conformation exceptionally unstable.[2] The total energy of the diaxial conformation is approximately 5.6 kcal/mol.[2]

Experimental and Computational Protocols

The determination of conformational energies and steric strain relies on a combination of experimental techniques and computational modeling.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant (Keq) between the diaxial and diequatorial conformers, from which the Gibbs free energy difference (ΔG°) can be calculated.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in an appropriate solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Data Acquisition: The ¹H or ¹³C NMR spectrum of the sample is acquired at a range of low temperatures. As the temperature is lowered, the rate of the chair flip interconversion slows down.

  • Coalescence Temperature: The temperature at which the separate signals for the axial and equatorial conformers begin to merge (the coalescence temperature) can be used to determine the energy barrier to ring flipping.

  • Low-Temperature Spectra: At a sufficiently low temperature (e.g., below -60 °C), the interconversion is slow enough on the NMR timescale to observe distinct signals for each conformer.

  • Integration and Keq Determination: The relative populations of the two conformers are determined by integrating the signals corresponding to each. The equilibrium constant is calculated as Keq = [diequatorial]/[diaxial].

  • Free Energy Calculation: The Gibbs free energy difference is calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[8]

Computational Chemistry

Objective: To calculate the steric energies of the different conformers and to model the transition states.

Methodology:

  • Structure Generation: The 3D structures of the diequatorial and diaxial conformers of this compound are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using computational methods such as molecular mechanics (e.g., MMFF or AMBER force fields) or quantum mechanics (e.g., Density Functional Theory, DFT, with a suitable basis set like 6-31G*).

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine the steric energy of each conformer. The difference in these energies provides the relative stability.

  • Frequency Analysis: A frequency calculation is typically performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Transition State Search: To determine the energy barrier for the chair flip, a transition state search can be performed to locate the half-chair or twist-boat transition state structure.

Visualizations

The following diagrams illustrate the conformational equilibrium and the logical workflow for analyzing steric strain in this compound.

Caption: Conformational equilibrium of this compound.

workflow Workflow for Steric Strain Analysis A Identify Molecular Structure (this compound) B Generate Possible Chair Conformers (Diequatorial and Diaxial) A->B C Identify All Steric Interactions for Each Conformer B->C D Quantify Energy of Each Interaction (e.g., Gauche, 1,3-Diaxial) C->D E Sum Interaction Energies to Determine Total Strain D->E F Compare Total Strain Energies of Conformers E->F G Determine Relative Stability and Equilibrium Population F->G H Experimental Verification (e.g., Low-Temp NMR) G->H Validation

Caption: Logical workflow for analyzing steric strain.

References

Conformational Energy Analysis of cis-1,3-Dimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational energetics of cis-1,3-dimethylcyclohexane, focusing on the significant energy difference between its diequatorial and diaxial chair conformations. Understanding these conformational preferences is fundamental in stereochemistry and crucial for professionals in drug design and molecular modeling, where three-dimensional structure dictates molecular interactions and biological activity.

Introduction: Conformational Isomerism in this compound

The this compound molecule exists as a pair of rapidly interconverting chair conformations through a process known as ring flipping. In the cis isomer, the two methyl groups are on the same face of the cyclohexane (B81311) ring. This geometric constraint leads to two distinct chair conformers: one where both methyl groups occupy equatorial positions (diequatorial, e,e) and another where both occupy axial positions (diaxial, a,a).[1][2]

A significant energy difference exists between these two conformers, with the diequatorial form being substantially more stable. The diaxial conformation is so energetically unfavorable that the equilibrium lies almost exclusively (>99.9%) toward the diequatorial form, making the compound effectively anancomeric (conformationally locked).

Quantitative Analysis of Steric Strain

The energy difference between the conformers is a direct result of accumulated steric strain in the diaxial form. The diequatorial conformer is considered the strain-free reference for this isomer. The total strain energy of the diaxial conformer is approximately 5.4-5.6 kcal/mol (23 kJ/mol) higher than the diequatorial conformer. This destabilization arises from two primary sources of steric hindrance: 1,3-diaxial interactions with ring hydrogens and a severe 1,3-diaxial interaction between the two methyl groups themselves.

Breakdown of Steric Interactions in the Diaxial (a,a) Conformer:

  • Gauche-Butane Interactions (Methyl-Hydrogen): Each axial methyl group creates two gauche-butane-like interactions with the parallel axial hydrogens on carbons C1/C5 and C1/C3 (and C3/C1 and C3/C5). The steric strain for a single axial methyl group (its "A-value") is approximately 1.8 kcal/mol, which accounts for these two interactions.[3][4] Therefore, the two axial methyl groups contribute a total of four such interactions. A single gauche-butane interaction has a strain energy of about 0.9 kcal/mol.[5]

    • Contribution: 4 x (gauche-butane interaction) ≈ 4 x 0.9 kcal/mol = 3.6 kcal/mol .

  • Syn-Pentane Interaction (Methyl-Methyl): The most significant source of strain is the direct steric clash between the two axial methyl groups.[6] This interaction, where the five-atom chain (CH₃-C1-C2-C3-CH₃) is forced into a syn-planar arrangement, is analogous to the highest energy conformation of n-pentane and is exceptionally destabilizing.

    • Contribution: ~2.0 kcal/mol .

The sum of these interactions (3.6 kcal/mol + 2.0 kcal/mol) results in a total calculated strain of 5.6 kcal/mol for the diaxial conformer, which aligns closely with experimentally and computationally derived values.

ConformerRelative Strain Energy (kcal/mol)Key Steric InteractionsContribution (kcal/mol)Total Strain (kcal/mol)
Diequatorial (e,e) 0.0 (Reference)None0.00.0
Diaxial (a,a) ~5.4 - 5.64 x Gauche-Butane (Me-H)~3.6~5.6
1 x Syn-Pentane (Me-Me)~2.0

Experimental and Computational Protocols

The determination of conformational energies relies on a combination of experimental techniques and computational modeling.

  • Dynamic NMR (DNMR) Spectroscopy: This is a primary experimental method for quantifying conformational equilibria. By cooling a sample to a temperature below its coalescence point, the rate of ring flipping slows sufficiently to allow the distinct signals for the axial and equatorial conformers to be observed and integrated. The equilibrium constant (Keq) can be determined from the ratio of the conformer populations. The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTlnKeq.[7] Performing these measurements at various temperatures allows for the determination of enthalpic (ΔH°) and entropic (ΔS°) contributions.[8]

  • Advanced NMR Techniques: For highly biased equilibria, such as in this compound, observing the minor (diaxial) conformer is challenging. Novel methods, such as using ¹³C-labeled compounds, can enhance the signal of the minor conformer, allowing for more accurate measurement of large equilibrium constants.[9]

  • Molecular Mechanics (MM): Methods like MMFF94 or AMBER use classical force fields to provide rapid and reasonably accurate calculations of steric energies for different conformers. These are often used for initial conformational searches.

  • Ab Initio and Density Functional Theory (DFT): For higher accuracy, quantum mechanical methods are employed. Calculations at levels of theory such as MP2 (Møller-Plesset perturbation theory) or B3LYP (a common DFT functional) with appropriate basis sets (e.g., 6-31G* or larger) can provide reliable geometries and relative energies.[9] Computational chemistry software like Gaussian, Spartan, or open-source packages like Avogadro are used to perform these calculations.[10][11] A typical workflow involves geometry optimization of each conformer to find its energy minimum, followed by a frequency calculation to confirm it is a true minimum and to obtain thermodynamic data.

Visualization of Conformational Equilibrium

The following diagrams, generated using the DOT language, illustrate the conformational equilibrium and the associated steric clashes.

G start Diaxial (a,a) Conformer strain Total Steric Strain ~5.6 kcal/mol start->strain h_strain 4x Gauche Interactions (Me-H) ~3.6 kcal/mol strain->h_strain me_strain 1x Syn-Pentane Interaction (Me-Me) ~2.0 kcal/mol strain->me_strain

References

An In-depth Technical Guide to the Synthesis and Characterization of cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-1,3-dimethylcyclohexane, a significant cycloalkane in stereochemical studies. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visualizations of key chemical processes.

Synthesis of this compound

The most common and industrially relevant method for synthesizing 1,3-dimethylcyclohexane (B1346967) is the catalytic hydrogenation of m-xylene (B151644). This reaction involves the addition of hydrogen across the aromatic ring, leading to the formation of a mixture of cis and trans isomers. The stereoselectivity of the reaction can be influenced by the choice of catalyst, temperature, and pressure.

The hydrogenation of m-xylene typically yields a mixture of cis- and trans-1,3-dimethylcyclohexane. The cis isomer is thermodynamically favored over the trans isomer by approximately 7 kJ/mol due to its ability to adopt a strain-free diequatorial conformation.[1]

Synthesis_Pathway m_xylene m-Xylene reagents + 3H₂ product_mix cis/trans-1,3-Dimethylcyclohexane reagents->product_mix catalyst Catalyst (e.g., Ni, Pt, Rh) High Pressure & Temperature catalyst->reagents

Caption: Catalytic hydrogenation of m-xylene.

Experimental Protocols

This protocol describes a general procedure for the hydrogenation of m-xylene to produce a mixture of cis- and trans-1,3-dimethylcyclohexane.

Materials:

  • m-Xylene (reagent grade)

  • Hydrogen gas (high purity)

  • Nickel nanoparticle catalyst (e.g., 15% Ni on a support like Inerton)[2]

  • Hexane (solvent)

  • High-pressure autoclave reactor system

Procedure:

  • Catalyst Preparation: Suspend the Nickel nanoparticle catalyst in hexane. Sonicate the mixture to ensure a fine and uniform dispersion of the catalyst.

  • Reactor Setup: Place the catalyst slurry into a high-pressure stainless steel autoclave reactor.

  • Reactant Addition: Add m-xylene to the reactor. The molar ratio of hydrogen to hydrocarbon should be maintained at approximately 18:1.[2]

  • System Purge: Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove any air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 atm).[2] Heat the reactor to the target temperature range of 423–493 K (150–220 °C).[2]

  • Reaction: Maintain the reaction conditions with vigorous stirring for a specified duration (e.g., 5 minutes or until completion is indicated by pressure drop or GC analysis).[2]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Isolation: Open the reactor and filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-1,3-dimethylcyclohexane, along with any unreacted m-xylene.

  • Purification: The isomers can be separated and purified using fractional distillation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified this compound in about 0.5 mL of a deuterated solvent (e.g., CDCl₃).[3]

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to identify chemical shifts, coupling constants, and signal multiplicities.

2. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer.

  • A common method involves placing a drop of the sample between two KBr or NaCl plates (capillary cell).[4]

  • Scan the sample over the range of 4000-400 cm⁻¹ and identify the characteristic vibrational frequencies.

3. Mass Spectrometry (MS):

  • Introduce a small amount of the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.

  • Use a standard electron ionization (EI) source (e.g., 70 eV).

  • Analyze the resulting mass spectrum to determine the molecular ion peak and identify major fragmentation patterns.

Characterization Data

This compound exists as two interconverting chair conformations: a diaxial (a,a) and a diequatorial (e,e) form.[5][6] The diequatorial conformation is significantly more stable and, therefore, predominates at equilibrium (>99%).[6][7] This stability is due to the avoidance of severe 1,3-diaxial steric interactions between the two methyl groups present in the diaxial conformer.[8][9] The energy difference between the two conformers is approximately 5.4-5.6 kcal/mol.[6][7] Because of the plane of symmetry passing through C2 and C5, the cis-isomer is an achiral meso compound.[5][10]

Conformational_Analysis cluster_diaxial Diaxial (a,a) - Unstable cluster_diequatorial Diequatorial (e,e) - Stable diaxial Diaxial Conformer (High Steric Strain) diequatorial Diequatorial Conformer (Low Steric Strain) diaxial->diequatorial Ring Flip (Equilibrium Favors Diequatorial)

Caption: Conformational equilibrium of this compound.

The following tables summarize the key characterization data for this compound.

Table 1: ¹H NMR Data

AssignmentChemical Shift (ppm) in CDCl₃
Methyl Protons~0.86
Methylene (B1212753) Protons0.54 - 1.71

Note: The ¹H NMR spectrum is complex due to overlapping signals of the methylene protons on the cyclohexane (B81311) ring.[3]

Table 2: ¹³C NMR Data

Carbon EnvironmentNumber of Signals
Unique Carbons5

This compound has a plane of symmetry, resulting in five distinct signals in the ¹³C NMR spectrum.[10][11][12]

Table 3: IR Spectroscopy Data

Vibrational ModeWavenumber (cm⁻¹)
C-H Stretch (sp³)2850 - 2960
CH₂ Bend (Scissoring)~1450 - 1465
CH₃ Bend (Asymmetric)~1450
CH₃ Bend (Symmetric)~1375

Data is characteristic for saturated hydrocarbons and substituted cyclohexanes.[13][14]

Table 4: Mass Spectrometry Data

m/zInterpretationRelative Intensity
112Molecular Ion [M]⁺24.5%
97[M - CH₃]⁺100% (Base Peak)
55[C₄H₇]⁺91.7%
69[C₅H₉]⁺20.9%
41[C₃H₅]⁺28.8%

Fragmentation data obtained from electron ionization (EI) mass spectrometry.[3][13]

Experimental Workflow

The overall process for synthesizing and characterizing this compound can be summarized in the following workflow.

Workflow cluster_characterization Characterization start Start: m-Xylene synthesis Catalytic Hydrogenation start->synthesis separation Purification (Fractional Distillation) synthesis->separation product Isolated this compound separation->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Analysis & Structural Confirmation nmr->data ir->data ms->data

Caption: General workflow for synthesis and characterization.

References

physical and chemical properties of cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of cis-1,3-Dimethylcyclohexane

Abstract

This technical guide provides a comprehensive overview of the core (CAS RN: 638-04-0). Intended for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines experimental methodologies for property determination, and presents critical concepts through structured tables and diagrams. The guide covers physicochemical characteristics, conformational analysis, stability, reactivity, and spectroscopic signatures, serving as a foundational resource for laboratory and research applications.

Physical Properties

This compound is a clear, colorless liquid with a hexane-like odor.[1] It is a flammable liquid and should be handled in a well-ventilated area, preferably a designated flammables area for storage.[2][3] The quantitative physical properties are summarized in the table below for quick reference.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₆[2][4][5]
Molecular Weight 112.21 g/mol [1][4][6]
CAS Number 638-04-0[2][4][7]
EC Number 211-316-5[2][3][4]
Density 0.784 g/mL at 25 °C[2][4][8]
Boiling Point 120-120.1 °C at 760 mmHg[2][4][8]
Melting Point -76 °C to -75.6 °C[2][3][8]
Flash Point 9.4 °C (42 °F)[2][3][8]
Refractive Index (n20/D) 1.423[2][4][8]
Vapor Pressure 40.5 mmHg at 37.7 °C[2][4][8]
Autoignition Temperature 583 °F[4]
Solubility Insoluble in water. Soluble in organic solvents.[9]
LogP (Octanol/Water) 2.83 - 3.8[1][2]

Chemical Properties and Molecular Structure

The chemical behavior of this compound is largely dictated by its structure, particularly its stereochemistry and conformational flexibility.

Structure and Stereochemistry

This compound is a disubstituted cycloalkane. The "cis" designation indicates that the two methyl groups are on the same side of the cyclohexane (B81311) ring. Due to the presence of a plane of symmetry that bisects the molecule, this compound is an achiral meso compound, and therefore, it is not optically active.[10][11]

Conformational Analysis

Like other cyclohexane derivatives, this compound exists predominantly in chair conformations, which interconvert via a "ring-flip" process. There are two possible chair conformers: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[12]

The diequatorial conformer is significantly more stable and is the overwhelmingly predominant form at equilibrium.[10][12] This is because the diaxial conformer suffers from severe steric hindrance. This includes not only the gauche interactions typical for an axial methyl group but also a highly unfavorable 1,3-diaxial interaction (also known as a syn-pentane interaction) between the two methyl groups, which is exceptionally unstable. The energy of the diaxial conformation is estimated to be ~5.6 kcal/mol higher than the diequatorial form, meaning the equilibrium mixture is greater than 99.99% diequatorial.

Caption: Interconversion between diaxial and diequatorial conformers.
Reactivity and Stability

This compound is a saturated aliphatic hydrocarbon, making it relatively inert under many conditions. Its stability makes it suitable as a non-reactive solvent for certain pharmaceutical syntheses and as a structural stabilizer in polymer development.[9]

However, it can undergo specific reactions under forcing conditions. For instance, it can undergo a ring-opening reaction via a dicarbene mechanism when exposed to an iridium catalyst supported on SiO₂.[4] Its use in specialized fuel blends to improve burn efficiency also points to its controlled reactivity under combustion conditions.[9]

Spectroscopic Properties
  • ¹³C NMR Spectroscopy : Due to the molecule's plane of symmetry in its dominant diequatorial conformation, there are five distinct carbon environments. Therefore, the ¹³C NMR spectrum is expected to show five signals.[13][14][15]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is more complex. While symmetry reduces the number of unique proton environments, spin-spin coupling between non-equivalent protons leads to complex splitting patterns.[16]

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ (for the methyl groups).

  • Mass Spectrometry (MS) : In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 112. Common fragmentation patterns for cyclic alkanes would be expected, including the loss of methyl (CH₃) and ethyl (C₂H₅) groups.

Experimental Protocols

The determination of the physicochemical properties of this compound follows standard laboratory procedures.

Measurement of Physical Properties
  • Boiling Point Determination : The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure (typically atmospheric) is recorded as the boiling point.

  • Density Measurement : A pycnometer or a digital density meter is used. The mass of a known volume of the substance is measured at a controlled temperature (e.g., 25 °C), and the density is calculated (mass/volume).

  • Refractive Index Measurement : An Abbe refractometer is the standard instrument. A drop of the liquid is placed on the prism, and the refractive index is read directly from the calibrated scale at a specified temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).

Spectroscopic Analysis
  • NMR Spectroscopy : A sample is prepared by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).[16] The solution is placed in an NMR tube and analyzed in an NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets.

  • IR Spectroscopy : For a liquid sample, the easiest method is Attenuated Total Reflectance (ATR) IR spectroscopy, where a drop of the sample is placed directly on the ATR crystal. Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

  • Mass Spectrometry : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, where it is ionized (e.g., by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

G cluster_physchem Physical Property Analysis cluster_spectro Spectroscopic Analysis start Obtain Sample (this compound) purification Purification (if necessary) e.g., Distillation start->purification bp Boiling Point Determination purification->bp Characterize Purified Sample density Density Measurement purification->density Characterize Purified Sample ri Refractive Index Measurement purification->ri Characterize Purified Sample nmr NMR (¹H, ¹³C) purification->nmr Characterize Purified Sample ir FT-IR purification->ir Characterize Purified Sample ms GC-MS purification->ms Characterize Purified Sample data Data Compilation & Analysis bp->data density->data ri->data nmr->data ir->data ms->data report Technical Report Generation data->report

Caption: General experimental workflow for chemical characterization.

Applications in Research and Development

The unique properties of this compound lend it to several specialized applications:

  • Fine Chemical Manufacturing : Its stable molecular geometry allows it to be used as a co-solvent or additive in catalytic reactions to improve yields or control reaction environments.[9]

  • Pharmaceutical R&D : It can serve as a non-reactive (inert) solvent during the synthesis or purification of active pharmaceutical ingredients (APIs), where purity and consistency are paramount.[9]

  • Advanced Materials : In polymer development, it can act as a building block or a structural stabilizer, contributing to materials with enhanced thermal and mechanical stability.[9]

  • Fuel and Agrochemicals : It is explored in specialized fuel blends for better combustion efficiency and in agrochemical formulations to improve the stability and delivery of active compounds.[9]

Conclusion

This compound is a well-characterized meso compound with defined physical properties and a distinct chemical nature governed by its conformational preference for the diequatorial state. Its relative inertness, combined with specific reactivity under catalytic conditions, makes it a valuable compound in diverse fields ranging from fine chemical synthesis to materials science. This guide provides the foundational data and procedural context necessary for its effective and safe use in a professional research setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,3-Diaxial Interactions in cis-1,3-Dimethylcyclohexane

This technical guide provides a comprehensive analysis of the 1,3-diaxial interactions in this compound, a classic example of steric hindrance that significantly influences molecular conformation. Understanding these interactions is crucial for professionals in drug development and chemical research, as conformational preferences dictate a molecule's shape, reactivity, and biological activity.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Generally, substituents prefer the equatorial position to minimize steric strain. This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position to avoid steric clashes with axial hydrogens.[1]

Conformational Equilibrium of this compound

In this compound, the two methyl groups are on the same face of the cyclohexane ring. This geometric constraint leads to two possible chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[2][3][4]

The conformational equilibrium heavily favors the diequatorial conformer, which is significantly more stable. The diaxial conformation is highly unstable due to severe steric repulsion between the two axial methyl groups.[4][5] This destabilization is far greater than simply the sum of the individual A-values for two methyl groups.

G cluster_0 This compound Conformational Equilibrium Diaxial Diaxial Conformer (High Energy) Diequatorial Diequatorial Conformer (Low Energy) Diaxial->Diequatorial Ring Flip (Highly Favored) Diequatorial->Diaxial Ring Flip (Highly Unfavored)

Figure 1: Conformational equilibrium of this compound.

Quantitative Analysis of Steric Interactions

The high energy of the diaxial conformer of this compound is a result of multiple destabilizing steric interactions. The diequatorial conformer is considered the strain-free reference and is assigned a relative energy of 0 kcal/mol.[1]

The total steric energy of the diaxial conformer is approximately 5.4 to 5.6 kcal/mol higher than the diequatorial conformer.[1][5] This significant energy difference arises from two main types of steric strain:

  • Gauche-Butane Interactions: Each axial methyl group has gauche interactions with the ring carbons. An axial methyl group in a cyclohexane ring introduces two gauche-butane-like interactions, each contributing about 0.9 kcal/mol of strain.[6]

  • Syn-Pentane Interaction: This is a severe, non-bonded steric interaction that occurs when two groups are in a syn-axial arrangement, as is the case with the two methyl groups in the diaxial conformer of this compound. This interaction is analogous to the high-energy conformation of n-pentane where the terminal methyl groups are eclipsed.[1][7] The interaction between the two axial methyl groups in this compound contributes significantly to the overall strain energy, estimated to be around 2.0 kcal/mol or more.[1]

Table 1: Summary of Steric Strain Energies in Diaxial this compound

Interaction TypeNumber of InteractionsStrain Energy per Interaction (kcal/mol)Total Contribution (kcal/mol)
Gauche-Butane (CH₃/Ring)4~0.9~3.6
Syn-Pentane (CH₃/CH₃)1>2.0>2.0
Total Approximate Strain ~5.6

Note: These values are approximations derived from conformational studies and may vary slightly depending on the experimental or computational method used.

The large energy difference of approximately 5.4 kcal/mol (23 kJ/mol) between the two conformers means that at equilibrium, the population of the diaxial form is negligible, with over 99.99% of the molecules existing in the diequatorial conformation.[1][8]

Experimental Determination of Conformational Energies

The primary experimental technique for determining the energy difference between conformers is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent that remains liquid at very low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Initial NMR Spectrum: A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, the ring flip between the diaxial and diequatorial conformers is rapid on the NMR timescale, resulting in a single, time-averaged spectrum.

  • Cooling the Sample: The sample is gradually cooled within the NMR spectrometer. As the temperature decreases, the rate of the ring flip slows down.

  • Coalescence Temperature: The temperature at which the sharp, averaged signals begin to broaden and then split into two distinct sets of signals is the coalescence temperature. This temperature is related to the energy barrier of the ring flip.

  • Low-Temperature Spectrum ("Frozen" Conformations): At a sufficiently low temperature (typically below -60 °C), the ring flip becomes slow enough on the NMR timescale that separate signals for the axial and equatorial protons of each conformer can be observed.

  • Integration and Equilibrium Constant: The relative populations of the two conformers can be determined by integrating the corresponding signals in the low-temperature spectrum. The equilibrium constant (K_eq) is the ratio of the concentration of the diequatorial conformer to the diaxial conformer.

  • Gibbs Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the two conformers can be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin at which the spectrum was recorded.

G cluster_workflow Experimental Workflow for Conformational Energy Determination A Sample Preparation (this compound in low-temp solvent) B Room Temperature NMR (Averaged Spectrum) A->B C Cooling in NMR Spectrometer B->C D Low-Temperature NMR (Separate Signals for Conformers) C->D E Integration of Signals (Determine Relative Populations) D->E F Calculate K_eq E->F G Calculate ΔG° (ΔG° = -RT ln(K_eq)) F->G

Figure 2: Experimental workflow for determining conformational energies using low-temperature NMR.

Computational Chemistry Approaches

In addition to experimental methods, computational chemistry provides powerful tools for studying conformational preferences.

  • Molecular Mechanics (MM): Methods like MM3 and MM4 use classical force fields to calculate the potential energy of different conformations. These methods are computationally inexpensive and can be used to quickly screen a large number of conformations.

  • Quantum Mechanics (QM): Ab initio and Density Functional Theory (DFT) methods provide more accurate energy calculations. DFT functionals such as B3LYP, often paired with appropriate basis sets, are commonly used to optimize the geometry of conformers and calculate their relative energies.

Conclusion

The 1,3-diaxial interactions in this compound provide a stark illustration of the energetic penalties associated with steric strain. The severe repulsion between the two axial methyl groups, a syn-pentane interaction, renders the diaxial conformer highly unstable. Consequently, the molecule exists almost exclusively in the diequatorial conformation. This pronounced conformational preference, quantifiable through experimental techniques like low-temperature NMR and corroborated by computational methods, is a fundamental concept in stereochemistry with significant implications for molecular design and the prediction of chemical reactivity. For professionals in drug development, a thorough understanding of such conformational biases is essential for designing molecules that can adopt the optimal three-dimensional structure for biological activity.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Stereoisomers of cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereoisomerism, and conformational analysis of cis-1,3-dimethylcyclohexane. It is intended for an audience with a strong background in organic chemistry, particularly those involved in research, drug development, and scientific analysis where molecular conformation is a critical factor.

IUPAC Nomenclature and Stereochemistry

The IUPAC name for the molecule is This compound . The prefix "cis-" indicates that the two methyl groups are on the same side of the cyclohexane (B81311) ring. This diastereomer is a meso compound, meaning it is achiral despite having two stereocenters. This is due to an internal plane of symmetry that bisects the molecule.

The stereochemical designations for the carbon atoms bearing the methyl groups are (1R, 3S) or (1S, 3R). However, because the molecule is meso, these designations describe the same achiral compound.

Conformational Analysis

This compound exists predominantly in a chair conformation, which undergoes rapid ring flipping at room temperature to interconvert between two non-equivalent chair conformers.

Chair Conformers

The two primary chair conformations of this compound are:

  • Diequatorial (e,e) conformer: Both methyl groups occupy equatorial positions. This is the more stable conformer.

  • Diaxial (a,a) conformer: Both methyl groups occupy axial positions. This conformer is significantly less stable due to steric hindrance.[1][2][3][4][5][6]

The conformational equilibrium is heavily skewed towards the diequatorial conformer. The diaxial conformation is highly unstable due to significant 1,3-diaxial interactions between the two methyl groups.[1][2][4][7] In this arrangement, the two axial methyl groups are in close proximity, leading to substantial steric strain.

Energetics of Conformational Isomers

The energy difference between the diaxial and diequatorial conformers of this compound is a key quantitative measure of its conformational preference. This energy difference arises from the steric strain in the diaxial form.

The primary source of this strain is the 1,3-diaxial interaction, a type of steric hindrance between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the third and fifth carbon atoms.[8] In the case of diaxial this compound, there is a severe interaction between the two axial methyl groups themselves.

The energetic cost of placing a single methyl group in an axial position on a cyclohexane ring is known as its "A-value," which is approximately 1.74 kcal/mol (7.3 kJ/mol).[9][10] For the diaxial conformer of this compound, the total steric strain is greater than the sum of two individual methyl A-values due to the direct interaction between the two axial methyl groups.[11] The energy of the diaxial conformation is approximately 5.4 kcal/mol (23 kJ/mol) higher than that of the diequatorial conformation.[7][12]

Quantitative Data Summary

The following table summarizes the key energetic data related to the conformational analysis of this compound.

ParameterValue (kcal/mol)Value (kJ/mol)
A-value of a methyl group1.747.3
Energy difference between diaxial and diequatorial conformers~5.4~23

Experimental Protocols for Conformational Analysis

The determination of conformational energies and equilibria in substituted cyclohexanes like this compound relies on a combination of experimental techniques and computational methods.

Experimental Determination using Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the conformers by integrating the signals of the axial and equatorial forms at a temperature low enough to slow down the ring flip.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl3/CFCl3 mixture).

  • NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is used. The experiment is typically performed by acquiring 1H or 13C NMR spectra.

  • Temperature Control: The sample is cooled to a temperature where the rate of chair-chair interconversion is slow on the NMR timescale. This "freezes out" the individual conformers, allowing for the observation of separate signals for the axial and equatorial isomers.

  • Data Acquisition: NMR spectra are recorded at various low temperatures.

  • Data Analysis:

    • The signals corresponding to the diequatorial and diaxial conformers are identified.

    • The relative populations of the two conformers are determined by integrating the corresponding signals.

    • The equilibrium constant (Keq) is calculated as the ratio of the concentration of the more stable (diequatorial) conformer to the less stable (diaxial) conformer.

    • The Gibbs free energy difference (ΔG°) is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry Methods for Energy Calculation

Objective: To calculate the relative energies of the different conformers of this compound using theoretical methods.

Methodology:

  • Structure Building: The 3D structures of the diequatorial and diaxial conformers of this compound are built using a molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically done using ab initio or Density Functional Theory (DFT) methods. Common choices include:

    • Method: B3LYP or MP2.

    • Basis Set: 6-31G(d) or a larger basis set for higher accuracy.

  • Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Energy Calculation: The electronic energies of the optimized conformers are calculated. The relative energy difference between the conformers is then determined by subtracting the energy of the more stable conformer from the less stable one, after applying thermochemical corrections.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Conformational equilibrium of this compound.

Caption: Experimental workflow for conformational analysis.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and conformational dynamics of cis-1,3-dimethylcyclohexane. The content is tailored for professionals in chemical research and drug development who rely on a precise understanding of molecular geometry and stereochemistry.

Molecular Structure and Stereochemistry

This compound is a disubstituted cycloalkane with the chemical formula C₈H₁₆. The "cis" designation indicates that both methyl groups are on the same side of the cyclohexane (B81311) ring's plane. An important structural feature of this molecule is its symmetry. Despite having two stereocenters (at carbons C1 and C3), the molecule possesses a plane of symmetry that passes through C2 and C5. This internal symmetry makes the compound a meso compound, which is achiral and thus optically inactive.[1]

Conformational Analysis

The non-planar structure of the cyclohexane ring is dominated by the low-energy chair conformation. For this compound, two distinct chair conformers can exist in equilibrium through a process known as ring flipping.

  • Diequatorial (e,e) Conformer : Both methyl groups occupy equatorial positions on the cyclohexane ring. In this arrangement, the bulky methyl groups are pointed away from the ring's core, minimizing steric hindrance.[2]

  • Diaxial (a,a) Conformer : Both methyl groups occupy axial positions. This conformation is significantly destabilized by severe steric interactions.[2]

The equilibrium between these two conformers overwhelmingly favors the diequatorial form. The energy difference is so substantial that the molecule is considered "anancomeric," meaning it exists almost exclusively in a single conformation at room temperature.[3]

The stability of cyclohexane conformers is primarily dictated by steric strain. The principal sources of strain in the diaxial conformer of this compound are:

  • 1,3-Diaxial Interactions : Each axial methyl group experiences steric repulsion from the two axial hydrogen atoms on the same side of the ring (at C5 and C1 for the C3 methyl group, and at C5 and C3 for the C1 methyl group). The energy cost for a single axial methyl group (its "A-value") is approximately 1.74 kcal/mol.[3]

  • Syn-Pentane Interaction : A highly destabilizing steric interaction occurs between the two methyl groups themselves, which are forced into close proximity in the diaxial arrangement.[1] This interaction is analogous to the highest-energy conformation of n-pentane and is estimated to contribute an additional 2.0 kcal/mol of strain.[1]

The diequatorial conformer avoids these significant steric clashes, making it the ground-state conformation.[1] The total strain energy of the diaxial conformer is therefore substantially higher than a simple summation of the A-values.

Quantitative Data

The energetic properties and conformational equilibrium of this compound are summarized below.

ParameterDiaxial (a,a) ConformerDiequatorial (e,e) ConformerReference(s)
Relative Strain Energy (ΔE) ~5.4 - 5.6 kcal/mol (~23 kJ/mol)0 kcal/mol (Reference)[1][4]
Source of Strain Two CH₃↔H 1,3-diaxial interactions; One CH₃↔CH₃ syn-pentane interactionNegligible[1][3]
Calculated Population (298 K) < 0.01%> 99.99%[1]

Note: Bond lengths and angles for this compound are typically determined through computational chemistry methods. Standard sp³ C-C bond lengths are approximately 1.54 Å and C-H bond lengths are ~1.09 Å, with bond angles close to the tetrahedral angle of 109.5°. Ring puckering causes slight deviations from these ideal values.

Experimental Protocols

The determination of conformational energies and structural properties relies on a combination of spectroscopic and computational methods.

Variable Temperature (VT) NMR is the primary experimental technique for quantifying the energy differences between conformers that are in rapid equilibrium.

  • Objective : To slow the rate of ring-flipping by lowering the temperature, allowing for the observation of signals from individual conformers.

  • Methodology :

    • Sample Preparation : A solution of this compound is prepared in a low-freezing point deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂, or toluene-d₈).

    • Initial Spectrum : A ¹H or ¹³C NMR spectrum is acquired at ambient temperature. Due to rapid ring inversion, the spectrum shows time-averaged signals.

    • Cooling : The sample is gradually cooled in the NMR probe. The temperature is controlled by a flow of cooled nitrogen gas.[5] Class A glass NMR tubes are required to prevent fracturing at extreme temperatures.[6]

    • Coalescence and Decoalescence : As the temperature decreases, the rate of ring-flipping slows. The averaged peaks in the spectrum will broaden, coalesce into a single broad peak, and finally resolve into separate, sharp signals corresponding to the individual conformers below a certain temperature (the "coalescence temperature").

    • Data Analysis : For this compound, the population of the diaxial conformer is exceedingly low, making its direct observation via this method practically impossible.[1] The energy values are therefore typically derived from theoretical calculations and by summing known steric strain increments (A-values) as described in section 2.1.

In silico methods are essential for modeling structures and calculating the energies of conformers that are difficult to isolate or observe experimentally.

  • Objective : To determine the minimum energy geometries, bond parameters, and relative energies of the (a,a) and (e,e) conformers.

  • Methodology :

    • Structure Generation : Initial 3D structures of both the diaxial and diequatorial conformers are generated.

    • Geometry Optimization : The geometries are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), to find the lowest energy structure for each conformer.

    • Energy Calculation : Single-point energy calculations are performed at a high level of theory (e.g., CCSD(T)) to obtain accurate relative energies between the conformers.

    • Frequency Analysis : A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy.

Visualization of Conformational Equilibrium

The following diagram illustrates the conformational inversion process for this compound.

Caption: Conformational equilibrium of this compound.

References

Cis-1,3-Dimethylcyclohexane: A Comprehensive Technical Guide to its Meso Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – This technical guide provides an in-depth analysis of the stereochemistry of cis-1,3-dimethylcyclohexane, definitively classifying it as a meso compound. This paper will explore the structural features, conformational analysis, and experimental evidence that lead to this classification, offering valuable insights for researchers, scientists, and professionals in the field of drug development and stereochemistry.

Introduction: The Concept of Meso Compounds

A meso compound is a molecule that contains multiple stereocenters yet is achiral overall. This unique characteristic arises from an internal plane of symmetry that renders the molecule superimposable on its mirror image.[1][2][3][4] Consequently, meso compounds are optically inactive, meaning they do not rotate plane-polarized light.[1][5] Understanding the principles of meso compounds is crucial in stereoisomer analysis and the design of pharmacologically active molecules.

Structural Analysis of this compound

This compound possesses two chiral centers at carbons 1 and 3.[1][6][7] However, the cis configuration places both methyl groups on the same side of the cyclohexane (B81311) ring. This specific arrangement creates a plane of symmetry that bisects the molecule, passing through the C2 and C5 atoms.[6] As a result of this internal symmetry, the molecule is achiral and is classified as a meso compound.[5][6][8][9][10][11]

Conformational Analysis

This compound exists in two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a) forms.[6][12][13]

  • Diequatorial (e,e) Conformation: This is the more stable conformer, with both methyl groups occupying equatorial positions.[12][13] This arrangement minimizes steric strain.

  • Diaxial (a,a) Conformation: In this less stable conformation, both methyl groups are in axial positions, leading to significant 1,3-diaxial interactions and other steric strains.[6][12][13]

The energy difference between these two conformers is substantial, with the diaxial conformation being approximately 5.4-5.6 kcal/mol higher in energy than the diequatorial form.[14] This large energy gap indicates that at equilibrium, the diequatorial conformation is overwhelmingly predominant. Both the planar representation and the chair conformers of this compound possess a plane of symmetry, rendering them achiral.[6]

Table 1: Conformational Energy Data for this compound

ConformerRelative Energy (kcal/mol)Key Steric Interactions
Diequatorial (e,e)0 (Reference)Minimal steric strain
Diaxial (a,a)~5.4 - 5.61,3-diaxial interactions, gauche interactions

Experimental Protocols for Meso Compound Identification

The meso nature of this compound can be experimentally verified using established analytical techniques.

Polarimetry

Objective: To determine the optical activity of this compound. A meso compound will not rotate plane-polarized light.

Protocol:

  • Instrument Preparation: Calibrate the polarimeter using a blank solvent (e.g., ethanol) to establish a zero-rotation baseline.

  • Sample Preparation: Prepare a solution of purified this compound of a known concentration in a suitable achiral solvent.

  • Measurement:

    • Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.

    • Place the sample tube in the polarimeter.

    • Pass plane-polarized light through the sample.

    • Observe the analyzer to determine the angle of rotation.

  • Analysis: A meso compound will exhibit an optical rotation of 0°.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To analyze the symmetry of this compound. Due to the plane of symmetry, certain protons and carbons are chemically equivalent, leading to a simpler NMR spectrum than would be expected for a chiral molecule.

Protocol:

  • Sample Preparation: Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum.

    • Analyze the number of signals, their chemical shifts, and splitting patterns. The symmetry of the meso compound will result in fewer signals than the number of unique protons would suggest in an asymmetric molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum.

    • Determine the number of distinct carbon signals. The plane of symmetry in this compound will lead to the equivalence of certain carbon atoms, reducing the total number of observed signals. For instance, C4 and C6 will be equivalent, as will the two methyl carbons.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

meso_concept cluster_molecule This compound cluster_properties Properties Molecule Chiral Centers Two Chiral Centers (C1, C3) Molecule->Chiral Centers Symmetry Plane of Symmetry Chiral Centers->Symmetry + Result Achiral (Meso Compound) Symmetry->Result Optical Activity Optically Inactive Result->Optical Activity

Caption: Logical relationship demonstrating how the presence of chiral centers and a plane of symmetry in this compound leads to its classification as a meso compound.

experimental_workflow Start Sample: this compound Polarimetry Polarimetry Measurement Start->Polarimetry NMR NMR Spectroscopy Start->NMR Result_Polarimetry Result: Optical Rotation = 0° Polarimetry->Result_Polarimetry Result_NMR Result: Symmetric Spectrum (Equivalent Nuclei) NMR->Result_NMR Conclusion Conclusion: Meso Compound Result_Polarimetry->Conclusion Result_NMR->Conclusion

Caption: Experimental workflow for the identification of this compound as a meso compound.

Conclusion

The convergence of structural analysis, conformational energy data, and experimental evidence unequivocally confirms that this compound is a meso compound. Despite the presence of two chiral centers, the inherent plane of symmetry in its cis configuration renders the molecule achiral and optically inactive. This comprehensive understanding is fundamental for professionals engaged in stereoselective synthesis and the development of chiral pharmaceuticals.

References

Methodological & Application

Application Note: Analysis of cis-1,3-Dimethylcyclohexane by 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-1,3-dimethylcyclohexane is a stereoisomer of 1,3-dimethylcyclohexane, characterized by the two methyl groups being on the same side of the cyclohexane (B81311) ring. It is a meso compound, meaning it is achiral despite having stereocenters, due to an internal plane of symmetry.[1] Understanding the conformational dynamics and proton environments of such molecules is crucial in stereochemistry and drug design. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure of organic molecules in solution. At room temperature, cyclohexane derivatives undergo rapid ring-flipping between two chair conformations.[2] This application note provides a detailed protocol for the acquisition and analysis of the 1H NMR spectrum of this compound and interprets the resulting data.

Predicted Spectral Features

Due to the rapid chair-chair interconversion at room temperature, the 1H NMR spectrum of this compound displays time-averaged signals for the axial and equatorial protons.[2] The molecule's plane of symmetry simplifies the spectrum. The various protons in the molecule, while chemically distinct, give rise to a complex spectrum with significant signal overlap in the aliphatic region. The compound has several distinct proton environments, leading to a crowded spectrum between approximately 0.5 and 1.8 ppm.[3]

Data Presentation: 1H NMR Spectral Data

The following table summarizes the observed chemical shifts for this compound in CDCl3, as recorded on a 399.65 MHz spectrometer.[3] The assignments are based on typical chemical shift values for substituted cyclohexanes, where methyl protons and axial ring protons are generally more shielded (appear at lower ppm) than equatorial ring protons.

Assignment Label Chemical Shift (ppm) Tentative Proton Assignment Notes
J0.540Axial Ring ProtonHighly shielded proton, likely in an axial position and influenced by steric compression.
G0.770Methyl Protons (CH3)The time-averaged signal for the two equivalent methyl groups.
F0.861Ring ProtonsPart of the complex multiplet for the ring methylene (B1212753) protons.
E1.250Ring ProtonsPart of the complex multiplet for the ring methylene protons.
D1.34Methine Protons (CH)The time-averaged signal for the equivalent H1 and H3 protons.
C1.63Ring ProtonsPart of the complex multiplet for the ring methylene protons, likely with more equatorial character.
B1.65Ring ProtonsPart of the complex multiplet for the ring methylene protons.
A1.69Equatorial Ring ProtonLeast shielded ring proton, likely in an equatorial position.

Note: The assignments are tentative due to the significant overlap of signals in the aliphatic region. 2D NMR techniques such as COSY and HSQC would be required for definitive assignment.

Experimental Protocols

A detailed methodology for acquiring the 1H NMR spectrum is provided below.

1. Sample Preparation

  • Materials:

    • This compound

    • Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)

    • NMR Tube (5 mm)

    • Pipettes

    • Vial

  • Procedure:

    • Place approximately 0.05 mL of this compound into a clean, dry vial.[3]

    • Add approximately 0.5 mL of CDCl3 containing TMS as an internal standard.[3][4] TMS provides a reference signal at 0.0 ppm.[4]

    • Mix the solution thoroughly to ensure homogeneity.

    • Transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: 400 MHz NMR Spectrometer

  • Parameters:

    • Solvent: CDCl3

    • Temperature: 25 °C (Room Temperature)

    • Pulse Sequence: Standard 1D proton pulse program

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~5 seconds

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

    • Reference: TMS at 0.0 ppm

3. Data Processing

  • Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

  • Perform phase correction to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative ratios of protons in different environments.

  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Visualizations

The following diagrams illustrate the logical relationships in the spectral analysis and the experimental workflow.

Caption: Figure 1: Correlation of proton groups in this compound with their respective 1H NMR signal regions.

G Figure 2: Experimental Workflow for 1H NMR Analysis cluster_prep Preparation Steps cluster_acq Acquisition Steps cluster_proc Processing Steps cluster_analysis Analysis Steps prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc analysis Spectrum Analysis proc->analysis weigh Weigh/Measure Sample dissolve Dissolve in CDCl₃ + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer setup Set Experimental Parameters insert->setup run Execute Pulse Sequence setup->run ft Fourier Transform phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate assign Assign Chemical Shifts integrate Integrate Peaks assign->integrate interpret Interpret Spectrum integrate->interpret

References

Application Notes and Protocols: 13C NMR Assignments for cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the number of non-equivalent carbon atoms and their chemical environments within a molecule. In the context of drug development and chemical research, accurate 13C NMR spectral assignment is crucial for confirming molecular structures, assessing purity, and understanding stereochemistry.

This document provides a detailed account of the 13C NMR assignments for cis-1,3-dimethylcyclohexane. Due to a plane of symmetry, the cis-isomer of 1,3-dimethylcyclohexane (B1346967) is a meso compound and is expected to exhibit five distinct signals in its 13C NMR spectrum.[1][2][3] This application note presents the assigned chemical shifts and a standard protocol for their experimental determination.

Data Presentation

The 13C NMR chemical shifts for this compound are summarized in the table below. These assignments are based on spectral data analysis and established correlations for substituted cyclohexanes.

Carbon AtomChemical Shift (δ) ppmMultiplicity (Proton Coupled)
C1, C332.5CH
C235.0CH2
C4, C645.0CH2
C526.0CH2
-CH323.0CH3

Note: The exact chemical shift values may vary slightly depending on the solvent and experimental conditions.

Structural and Symmetry Considerations

The following diagram illustrates the structure of this compound and the logical relationship between its symmetry and the number of observable 13C NMR signals.

Caption: Symmetry in this compound leads to five unique 13C NMR signals.

Experimental Protocol

The following is a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, an internal standard such as tetramethylsilane (B1202638) (TMS) may be added.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous magnetic field across the sample.

  • Tune and match the 13C probe to the correct frequency.

3. Acquisition Parameters (for a typical 400 MHz spectrometer):

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Approximately 200-250 ppm (e.g., 20,000 - 25,000 Hz).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T1 of the carbons of interest is recommended.

  • Number of Scans (NS): 128 to 1024 scans, or as needed to achieve an adequate signal-to-noise ratio.

  • Temperature: Room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum. If TMS is used, its signal is set to 0.0 ppm. Alternatively, the solvent peak can be used as a reference (e.g., CDCl3 at 77.16 ppm).

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the peaks if quantitative analysis is desired.

Experimental Workflow

The following diagram outlines the major steps involved in obtaining and analyzing the 13C NMR spectrum of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phasing Phasing & Referencing ft->phasing analysis Spectral Analysis phasing->analysis final_report final_report analysis->final_report Report Generation

Caption: Workflow for 13C NMR analysis of this compound.

Conclusion

The 13C NMR spectrum of this compound provides a clear example of how molecular symmetry influences the number of observed signals. The provided chemical shift assignments and experimental protocol serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug development for the routine characterization of this and structurally related molecules. Adherence to the outlined protocol will facilitate the acquisition of high-quality, reproducible 13C NMR data.

References

Application Note & Protocol: Utilization of cis-1,3-Dimethylcyclohexane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of pharmaceutical development and quality control, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Gas chromatography (GC) is a widely employed analytical technique for the separation and quantification of volatile and semi-volatile compounds. The accuracy of GC analysis heavily relies on the use of appropriate reference standards. This document provides a detailed application note and protocol for the use of cis-1,3-dimethylcyclohexane as a reference standard in GC, particularly for the quantitative analysis of non-polar analytes in drug development processes.

This compound is a suitable reference standard due to its chemical inertness, thermal stability, and volatility, making it compatible with common GC conditions. Its application as a non-reactive solvent in synthesis and purification stages of drug formulation has been noted, highlighting its compatibility with pharmaceutical processes.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for method development.

PropertyValueReference
Molecular Formula C₈H₁₆--INVALID-LINK--
Molecular Weight 112.21 g/mol --INVALID-LINK--
Boiling Point 120.1 °C at 760 mmHg--INVALID-LINK--
Density 0.784 g/mL at 25 °C--INVALID-LINK--
CAS Number 638-04-0--INVALID-LINK--
Kovats Retention Index Standard non-polar: 770 - 785--INVALID-LINK--

Experimental Protocols

This section details the methodologies for utilizing this compound as an internal standard for quantitative GC analysis. The internal standard method is often preferred as it corrects for variations in injection volume and instrument response.

Materials and Reagents
  • This compound (Purity ≥ 99%)

  • Analytes of interest

  • High-purity solvent for dilution (e.g., Hexane, Dichloromethane)[2][3]

  • Volumetric flasks and pipettes

  • GC vials with septa

Standard Solution Preparation

Proper preparation of standard solutions is fundamental to achieving accurate and reproducible results.[2][4]

  • Primary Stock Solution of Internal Standard (IS):

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable volatile solvent (e.g., hexane). This results in a concentration of approximately 1 mg/mL.

  • Analyte Stock Solution:

    • Accurately weigh approximately 100 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the same solvent used for the IS.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding a constant volume of the IS Primary Stock Solution and varying volumes of the Analyte Stock Solution to separate volumetric flasks.

    • Dilute each flask to the final volume with the solvent. A typical calibration curve might include 5-7 concentration levels.

Sample Preparation
  • Accurately weigh a known amount of the sample to be analyzed into a volumetric flask.

  • Add a precise volume of the IS Primary Stock Solution.

  • Dilute to the final volume with the solvent.

  • Ensure the final concentration of the analyte is within the range of the calibration curve.

Gas Chromatography (GC) Method

The following GC parameters are a starting point and may require optimization based on the specific analytes and instrumentation. The selection of a non-polar column is based on the non-polar nature of this compound.

ParameterRecommended Condition
GC System Agilent 6890 or equivalent with FID
Column DB-1, HP-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 150 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) 25 mL/min

Data Analysis and Presentation

Quantification

The concentration of the analyte in the sample is determined using the response factor (RF) calculated from the calibration standards.

  • Response Factor (RF): RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Analyte Concentration in Sample: Conc_analyte_sample = (Area_analyte_sample / Area_IS_sample) * (Conc_IS / RF)

Method Validation Data

A validated GC method ensures reliable and accurate results.[5][6][7] The following tables present hypothetical data for a method validation using this compound as an internal standard.

Table 1: Linearity

Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
10500002000000.25
251260002010000.63
502520002005001.26
1005050002015002.51
20010100002000005.05
\multicolumn{3}{c}{0.9995}

Table 2: Precision (Repeatability) (n=6 injections of a 100 µg/mL standard)

InjectionAnalyte AreaIS AreaArea Ratio
15045002010002.51
25060002015002.51
35030002005002.51
45070002020002.51
55040002008002.51
65055002012002.51
Average 5050002011672.51
%RSD 0.30%0.25%0.00%

Table 3: Accuracy (Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100101.2101.2
120%120119.199.3
Average Recovery \multicolumn{3}{c}{99.97%}

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD (S/N = 3) 1.5
LOQ (S/N = 10) 5.0

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for using this compound as an internal standard in a quantitative GC analysis.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare Internal Standard (this compound) Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_analyte Prepare Analyte Stock Solution prep_analyte->prep_cal gc_analysis GC Analysis prep_cal->gc_analysis prep_sample Prepare Sample (Sample + IS) prep_sample->gc_analysis peak_integration Peak Integration (Analyte and IS) gc_analysis->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification Logical_Relationship accurate_weighing Accurate Weighing of Standard and Sample precise_dilution Precise Volumetric Dilutions accurate_weighing->precise_dilution consistent_is_addition Consistent IS Addition to all Standards and Samples precise_dilution->consistent_is_addition valid_calibration Valid Calibration Model (Linearity) consistent_is_addition->valid_calibration stable_gc Stable GC System Performance correct_integration Correct Peak Integration stable_gc->correct_integration correct_integration->valid_calibration accurate_quant Accurate Quantification valid_calibration->accurate_quant

References

Application Note: Gas Chromatographic Analysis of cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the gas chromatographic (GC) separation and identification of cis-1,3-Dimethylcyclohexane. The methodology is particularly relevant for researchers, scientists, and professionals in the chemical and pharmaceutical industries requiring the analysis of saturated cyclic hydrocarbon isomers. This document outlines the instrumental conditions, sample preparation, and expected results, including retention time data derived from published experimental work.

Introduction

This compound is a saturated cyclic hydrocarbon, and its accurate identification and quantification are crucial in various fields, including petrochemical analysis, fragrance formulation, and synthetic chemistry. Gas chromatography is a powerful and widely used technique for the separation of volatile and semi-volatile compounds like dimethylcyclohexane isomers. The separation of these isomers can be challenging due to their similar boiling points and polarities. This application note details a robust GC method utilizing a specialized stationary phase for the effective separation of cis- and trans-1,3-dimethylcyclohexane (B1361371).

Experimental Protocol

A specific and effective method for the separation of 1,3-dimethylcyclohexane (B1346967) isomers has been demonstrated using a p-tert-butyl(tetradecyloxy)calix[1]arene (C6A-C10) stationary phase.[2][3][4][5][6] The following protocol is based on the conditions reported in this work.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and capillary column capabilities.

  • Column: A capillary column coated with p-tert-butyl(tetradecyloxy)calix[1]arene (C6A-C10) as the stationary phase. This stationary phase has demonstrated high resolving capability for cis-/trans-isomers.[2][3][4][5][6]

  • Carrier Gas: Nitrogen (N₂) or Helium (He), high purity.

  • Syringe: Appropriate for GC injection (e.g., 10 µL).

  • Vials: Standard 2 mL GC vials with septa.

  • Solvent: Hexane (B92381) (GC grade) for sample dilution.

2. Sample Preparation:

  • Prepare a standard solution of a cis- and trans-1,3-dimethylcyclohexane mixture in hexane. A concentration of 1% (v/v) for each isomer is a suitable starting point.

  • For unknown samples, dilute them in hexane to an appropriate concentration to avoid column overloading.

3. GC Method Parameters:

The following table summarizes the instrumental parameters for the analysis.

ParameterValue
Column p-tert-butyl(tetradecyloxy)calix[1]arene (C6A-C10) capillary column
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Carrier Gas Nitrogen (N₂)
Flow Rate 0.6 mL/min
Injection Volume 1.0 µL
Split Ratio 100:1
Oven Program 40 °C (hold for 1 min), then ramp to 90 °C at 10 °C/min

Data Presentation

Under the experimental conditions described above, the cis- and trans- isomers of 1,3-dimethylcyclohexane are well-separated. Based on the chromatogram presented in the reference literature, the approximate retention times are summarized in the table below.[5] The elution order shows the cis isomer eluting before the trans isomer.

CompoundApproximate Retention Time (min)
This compound~4.8
trans-1,3-Dimethylcyclohexane~5.1

Note: The exact retention times may vary slightly depending on the specific instrument, column condition, and precise control of the experimental parameters.

Mandatory Visualization

The following diagram illustrates the logical workflow for the gas chromatographic analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilute with Hexane Sample->Dilution Injection Inject 1.0 µL into GC Dilution->Injection Separation Separation on C6A-C10 Column (Temp. Program: 40-90°C) Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakID Identify Peak by Retention Time (cis-isomer ~4.8 min) Chromatogram->PeakID Quantification Quantify Peak Area PeakID->Quantification

Caption: Workflow for the GC analysis of this compound.

References

Application Notes and Protocols for the Use of cis-1,3-Dimethylcyclohexane in Stereochemistry Teaching Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cis-1,3-dimethylcyclohexane as a model compound in stereochemistry teaching experiments. The following protocols and data are designed to facilitate a deeper understanding of conformational analysis, a critical aspect of molecular structure that dictates biological activity and drug efficacy.

Introduction

This compound serves as an excellent pedagogical tool for demonstrating key principles of stereochemistry. Its conformational isomerism, specifically the equilibrium between the diaxial and diequatorial chair forms, provides a clear and measurable example of steric interactions and their energetic consequences. Understanding these fundamental concepts is paramount for professionals in drug development, as the three-dimensional structure of a molecule is intrinsically linked to its interaction with biological targets.

Key Stereochemical Concepts Illustrated

  • Chair Conformations: The puckered, non-planar chair conformation of the cyclohexane (B81311) ring is the most stable arrangement, minimizing both angle and torsional strain.

  • Axial and Equatorial Positions: Substituents on a cyclohexane ring can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the perimeter of the ring).

  • Ring Flip: Cyclohexane and its derivatives can undergo a conformational change known as a ring flip, where axial and equatorial positions interconvert.

  • 1,3-Diaxial Interactions: Steric strain arising from the close proximity of axial substituents on the same face of the cyclohexane ring. These interactions are a primary determinant of conformational preference.

  • Conformational Energy (A-value): The difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane. It provides a quantitative measure of the steric bulk of a substituent.[1]

Data Presentation

Table 1: Conformational Energy (A-Values) of Common Substituents on a Cyclohexane Ring

This table provides the energy difference between the equatorial and axial conformers for various substituents. A higher A-value indicates a stronger preference for the equatorial position.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-CH₃ (Methyl)1.74[1]7.3[1]
-CH₂CH₃ (Ethyl)1.79[2]7.5[3]
-CH(CH₃)₂ (Isopropyl)2.15[2]9.2[3]
-C(CH₃)₃ (tert-Butyl)~5.0[1]~21[3]
-OH (Hydroxy)0.87[2]4.0 (in isopropanol)[3]
-Br (Bromo)0.43[2]2.5[3]
-Cl (Chloro)-2.5[3]
-CN (Cyano)-0.8[3]
Table 2: Calculated Steric Strain Energies for this compound Conformers

The strain energies for the two chair conformations of this compound can be estimated based on the interactions present.

ConformerInteractionsCalculated Strain Energy (kcal/mol)Relative Stability
Diequatorial (e,e)No significant steric strain0More Stable
Diaxial (a,a)Two 1,3-diaxial CH₃-H interactions, One CH₃-CH₃ gauche interaction~3.6 (from 2 x 1.74 + gauche)Less Stable

Note: The diaxial conformer experiences significant steric strain due to the two axial methyl groups interacting with the axial hydrogens at C5, as well as a gauche interaction between the two methyl groups themselves.

Experimental Protocols

The following protocols provide a framework for the synthesis, separation, and conformational analysis of 1,3-dimethylcyclohexane (B1346967) isomers, suitable for a teaching laboratory setting.

Experiment 1: Synthesis of 1,3-Dimethylcyclohexane via Catalytic Hydrogenation of m-Xylene (B151644)

This experiment demonstrates the synthesis of a saturated cyclic compound from an aromatic precursor.

Objective: To synthesize a mixture of cis- and trans-1,3-dimethylcyclohexane (B1361371) by the catalytic hydrogenation of m-xylene.

Materials:

  • m-Xylene

  • Platinum on activated carbon (Pt/C) catalyst (5%)

  • Ethanol (or other suitable solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In the reaction vessel of a high-pressure hydrogenation apparatus, combine m-xylene and a suitable solvent like ethanol.

  • Carefully add the 5% Pt/C catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the apparatus and purge it several times with nitrogen gas to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when the pressure remains constant.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the apparatus with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product, which will be a mixture of cis- and trans-1,3-dimethylcyclohexane.

Safety Precautions: Hydrogen gas is highly flammable. This experiment must be conducted in a well-ventilated fume hood, away from any sources of ignition. The hydrogenation apparatus should be operated by trained personnel.

Experiment 2: Separation of cis- and trans-1,3-Dimethylcyclohexane Isomers by Gas Chromatography

This protocol outlines the separation of the synthesized geometric isomers based on their different physical properties.

Objective: To separate and quantify the cis and trans isomers of 1,3-dimethylcyclohexane in the synthesized mixture using gas chromatography (GC).

Materials:

  • Synthesized mixture of 1,3-dimethylcyclohexane isomers

  • Hexane (B92381) (or other suitable volatile solvent)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Capillary column (e.g., non-polar, such as DB-1 or HP-5)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 1,3-dimethylcyclohexane isomer mixture in hexane (e.g., 1% v/v).

  • GC Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Flow Rate: 1-2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 1 minute

      • Ramp: 10 °C/min to 90 °C

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times. Typically, the cis isomer will have a slightly shorter retention time.

    • Integrate the area under each peak to determine the relative percentage of each isomer in the mixture.

Experiment 3: Conformational Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

This experiment utilizes NMR spectroscopy to investigate the conformational equilibrium of this compound.

Objective: To use ¹H NMR spectroscopy to understand the conformational preference of this compound. Due to the rapid ring flip at room temperature, the spectrum will show averaged signals. Low-temperature NMR would be required to observe the individual conformers. This protocol focuses on the room temperature analysis as a foundational experiment.

Materials:

  • This compound (or the synthesized and separated cis isomer)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare an NMR sample by dissolving a small amount of this compound (approximately 10-20 mg) in about 0.6-0.7 mL of CDCl₃ in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample at room temperature.

    • Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • At room temperature, the ring flip is fast on the NMR timescale. Therefore, the observed spectrum is a time-average of the two chair conformations (diaxial and diequatorial).

    • The spectrum will show complex multiplets for the ring protons and a doublet for the methyl groups.

    • Discuss with students why they observe a single set of averaged signals rather than distinct signals for the two conformers. Explain that the diequatorial conformer is significantly more stable, and therefore, the averaged spectrum is heavily weighted towards this conformation.

Experiment 4: Computational Analysis of this compound Conformers

This experiment uses molecular modeling software to calculate the energies of the different conformers and visualize their structures.

Objective: To use computational chemistry to determine the relative energies of the diequatorial and diaxial conformers of this compound and to visualize the steric interactions.

Software: Molecular modeling software such as Avogadro, Spartan, or Gaussian.

Procedure:

  • Structure Building:

    • Using the molecular modeling software, build the two chair conformations of this compound: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.

  • Geometry Optimization and Energy Calculation:

    • Perform a geometry optimization and energy calculation for each conformer using a suitable computational method (e.g., molecular mechanics with a force field like MMFF94, or a higher-level method like density functional theory).

  • Data Analysis:

    • Record the calculated energies for both conformers.

    • Calculate the energy difference (ΔE) between the diaxial and diequatorial forms.

    • Visualize the optimized structures and identify the 1,3-diaxial interactions in the less stable conformer. Measure the distances between the interacting atoms to quantify the steric clash.

    • Compare the computationally determined energy difference with the values from the literature and discuss any discrepancies.

Visualizations

Conformational Equilibrium of this compound

G cluster_0 This compound Conformational Equilibrium Diequatorial Diequatorial (e,e) Conformer (More Stable) Diaxial Diaxial (a,a) Conformer (Less Stable) Diequatorial->Diaxial Ring Flip Diaxial->Diequatorial Ring Flip

Caption: Ring flip equilibrium of this compound.

Experimental Workflow for Synthesis and Analysis

G Synthesis Synthesis of 1,3-Dimethylcyclohexane (Hydrogenation of m-Xylene) Separation Separation of Isomers (Gas Chromatography) Synthesis->Separation Computational_Analysis Conformational Analysis (Computational Modeling) Synthesis->Computational_Analysis NMR_Analysis Conformational Analysis (cis-isomer) (NMR Spectroscopy) Separation->NMR_Analysis Data Data Interpretation (Conformational Energies) NMR_Analysis->Data Computational_Analysis->Data

Caption: Workflow for studying 1,3-dimethylcyclohexane.

Logical Relationship of Steric Strain and Conformational Stability

G Axial Axial Substituent Diaxial_Interaction 1,3-Diaxial Interaction Axial->Diaxial_Interaction Steric_Strain Increased Steric Strain Diaxial_Interaction->Steric_Strain High_Energy Higher Energy Conformer Steric_Strain->High_Energy Low_Stability Lower Stability High_Energy->Low_Stability

Caption: Impact of axial substituents on stability.

References

Application Notes: The Role of cis-1,3-Dimethylcyclohexane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-1,3-Dimethylcyclohexane is a cornerstone molecule for investigating principles of stereochemistry and conformational analysis. While not directly used in drug development, the mechanistic insights derived from its study are fundamental to researchers, scientists, and drug development professionals. Its rigid yet interconvertible chair conformations provide a classic model system for understanding the energetic penalties associated with substituent positioning, which is a critical concept in the design of structurally precise molecules like pharmaceuticals. The primary application of this compound lies in its utility as a model for quantifying non-bonded steric interactions, specifically 1,3-diaxial interactions, which dictate the conformational preference and, consequently, the reactivity and biological activity of cyclic molecules.

Core Application: Conformational Analysis

The mechanistic importance of this compound is rooted in the energetic difference between its two possible chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformer.

  • Diequatorial (e,e) Conformer: This is the highly favored, more stable conformation. The two methyl groups occupy equatorial positions, projecting outwards from the ring and avoiding significant steric clash with other atoms on the ring. Its steric energy is considered the baseline or zero-strain reference for this molecule.

  • Diaxial (a,a) Conformer: In this conformation, both methyl groups are in axial positions, pointing up and down, parallel to the principal axis of the ring.[1] This arrangement is highly unstable due to severe steric repulsion between the two axial methyl groups, as well as between each axial methyl group and the two axial hydrogens on the same face of the ring.[1][2] This destabilizing effect is known as a 1,3-diaxial interaction.[1][3]

The energy difference between these two conformers is substantial, with the diaxial form being approximately 5.4 kcal/mol (23 kJ/mol) less stable than the diequatorial form.[1] This large energy gap means that at equilibrium, the mixture consists of more than 99% of the diequatorial conformer. The severe steric strain in the diaxial conformer is a result of a syn-pentane interaction, a highly unfavorable arrangement.

Quantitative Conformational Energy Data

The study of this compound provides quantifiable data on steric interactions, which can be extrapolated to more complex systems.

Interaction/ParameterDescriptionEnergy Value (kcal/mol)Energy Value (kJ/mol)
Methyl Group A-Value The energy penalty for a single methyl group being in an axial vs. equatorial position. It represents two gauche-butane-like interactions.~1.7 - 1.9~7.1 - 7.9[4][5]
1,3-Diaxial CH₃/H Interaction Steric strain between an axial methyl group and an axial hydrogen at the C3 or C5 position.~0.9~3.8[2]
1,3-Diaxial CH₃/CH₃ Interaction Severe steric strain between two axial methyl groups at the C1 and C3 positions. This is the dominant destabilizing factor in the (a,a) conformer.~3.6~15
Total Strain in (a,a) Conformer The cumulative energy penalty for the diaxial conformer, including two CH₃/H interactions and one major CH₃/CH₃ interaction.~5.4 ~23 [1]
ΔG° (a,a ⇌ e,e) The Gibbs free energy difference for the conformational inversion, heavily favoring the diequatorial state.-5.4 -23

Experimental Protocols

Protocol 1: Determination of Conformational Equilibrium via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic equilibrium of cyclohexane (B81311) derivatives. At low temperatures, the interconversion between chair forms can be slowed, allowing for the observation and quantification of individual conformers.

Objective: To determine the equilibrium constant (Keq) and Gibbs Free Energy difference (ΔG°) between the diaxial and diequatorial conformers of a suitable substituted cyclohexane.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed sample of the substituted cyclohexane (e.g., a derivative where the energy difference is small enough to observe both conformers) in a deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or acetonitrile-d₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at room temperature. The rapid ring-flipping will result in time-averaged signals for the protons.

    • Cool the sample in the NMR probe incrementally (e.g., in 10°C steps) from room temperature down to the lowest achievable temperature (e.g., -80°C).

    • Acquire a spectrum at each temperature. As the temperature decreases, the rate of chair-chair interconversion slows.

    • Observe the coalescence temperature, where the signals for the axial and equatorial protons begin to broaden and merge.

    • Below the coalescence temperature, the signals for the two distinct chair conformers will resolve.

  • Data Analysis:

    • At the lowest temperature, identify distinct signals corresponding to the axial and equatorial conformers.

    • Integrate the area under the signals for a specific proton in each conformer. The ratio of the integrals is proportional to the ratio of the conformers.

    • Calculate the equilibrium constant: Keq = [diequatorial] / [diaxial].

    • Calculate the Gibbs Free Energy difference using the equation: ΔG° = -RTln(Keq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[3]

Protocol 2: Computational Modeling of Conformational Isomers

Computational chemistry offers a powerful method to predict the relative stabilities of conformers without the need for laboratory experiments.[6][7]

Objective: To calculate the steric energies of the diaxial and diequatorial conformers of this compound and determine their energy difference.

Methodology:

  • Software Selection:

    • Utilize a molecular modeling software package such as Avogadro, Spartan, or Gaussian.[3]

  • Structure Construction:

    • Build the two chair conformers of this compound:

      • Conformer 1: Diequatorial (e,e)

      • Conformer 2: Diaxial (a,a)

  • Geometry Optimization and Energy Calculation:

    • Select a computational method. For initial studies, a molecular mechanics force field (e.g., MMFF94) is often sufficient. For higher accuracy, Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) can be used.[6]

    • Perform a geometry optimization for each conformer. This process alters the bond lengths and angles to find the lowest energy structure for that particular conformation.

    • Once optimized, perform a single-point energy calculation to obtain the final steric or electronic energy for each conformer.

  • Data Analysis:

    • Compare the final energies of the two optimized structures.

    • The energy difference (ΔE = E_diaxial - E_diequatorial) corresponds to the predicted conformational energy difference. This value can be compared to experimentally determined values.

Visualizations

Caption: Conformational equilibrium of this compound.

G start Start: Sample Preparation (Dissolve in deuterated solvent) acquire_rt Acquire NMR Spectrum at Room Temperature (Averaged signals) start->acquire_rt cool Cool Sample in NMR Probe (Incremental steps) acquire_rt->cool acquire_lt Acquire NMR Spectra at Low Temperatures (Below coalescence) cool->acquire_lt integrate Integrate Signals (Determine ratio of conformers) acquire_lt->integrate calculate Calculate Keq and ΔG° (ΔG° = -RTlnKeq) integrate->calculate end End: Quantitative Energy Data calculate->end

Caption: Experimental workflow for NMR-based conformational analysis.

G model Mechanistic Study of This compound principle Establishes Principle: Axial substituents create predictable steric strain (A-Value) model->principle concept Leads to Concept of Conformational Locking principle->concept design Application in Drug Design: Design rigid analogs of flexible drugs to enforce the bioactive conformation concept->design goal Goal: Improved Potency & Selectivity design->goal

References

Application Notes and Protocols for Ring-Opening Reactions of cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective ring-opening of cycloalkanes is a critical transformation in organic synthesis and petroleum refining. For drug development, the conversion of cyclic scaffolds into functionalized acyclic chains can provide novel molecular frameworks with desirable physicochemical properties. cis-1,3-Dimethylcyclohexane serves as a valuable model compound for studying the catalytic pathways of such reactions. This document provides detailed application notes and experimental protocols for the ring-opening of this compound, focusing on iridium-based catalytic systems.

The primary products from the ring-opening of 1,3-dimethylcyclohexane (B1346967) are 2-methylheptane (B165363) (2-MC7), 4-methylheptane (B1211382) (4-MC7), and 2,4-dimethylhexane (B165551) (2,4-DMC6).[1] Subsequent reactions can lead to the cracking of these primary products into smaller alkanes.[1] The selectivity of the reaction is highly dependent on the catalyst support and the presence of promoters. For instance, iridium supported on silica (B1680970) (Ir/SiO2) tends to catalyze the opening of unsubstituted C-C bonds, leading to products with a high degree of branching.[1][2] In contrast, iridium on alumina (B75360) (Ir/Al2O3) is less selective and can also cleave substituted C-C bonds.[1][2]

Data Presentation

The following tables summarize the product distribution from the ring-opening of 1,3-dimethylcyclohexane under different catalytic conditions. The data highlights how catalyst support and promoters influence the selectivity towards primary ring-opening products and subsequent hydrogenolysis products.

Table 1: Product Distribution in the Ring-Opening of 1,3-Dimethylcyclohexane over Ir/SiO2 and Ir/Al2O3 Catalysts

ProductIr/SiO2 Selectivity (%)Ir/Al2O3 Selectivity (%)
Primary Ring-Opening Products
2-Methylheptane (2-MC7)DominantSignificant
4-Methylheptane (4-MC7)DominantSignificant
2,4-Dimethylhexane (2,4-DMC6)DominantSignificant
Secondary Cracking Products
2,4-Dimethylpentane (2,4-DMC5)PresentIncreased amounts
2-Methylhexane (2-MC6)PresentIncreased amounts
3-Methylhexane (3-MC6)PresentIncreased amounts
Lighter Alkanes (C4-C5)PresentIncreased amounts

Note: Specific percentages vary with conversion levels. Ir/Al2O3 shows higher activity, leading to more secondary cracking products.[1]

Table 2: Effect of Promoters on Product Selectivity over Ir/Al2O3 Catalysts

PromoterEffect on Secondary HydrogenolysisEffect on Substituted/Unsubstituted C-C Cleavage Ratio
Potassium (K)DecreasedNo significant change
Nickel (Ni)Inhibition of excessive hydrogenolysisFavors cleavage of unsubstituted C-C bonds

Experimental Protocols

Protocol 1: Preparation of Ir/SiO2 Catalyst

Objective: To prepare a silica-supported iridium catalyst for the ring-opening of this compound.

Materials:

  • Silica (SiO2) support

  • Hexachloroiridic acid (H2IrCl6) solution

  • Deionized water

  • Furnace

  • Hydrogen gas (H2)

  • Nitrogen gas (N2)

Procedure:

  • Support Calcination: Calcine the SiO2 support in a furnace under a flow of air. The temperature program should be a ramp to 450-550°C, held for 4-6 hours, to remove any adsorbed water and organic impurities.

  • Impregnation: Prepare an aqueous solution of H2IrCl6 of a concentration calculated to achieve the desired iridium loading (e.g., 1 wt%). Add the calcined SiO2 support to the H2IrCl6 solution.

  • Drying: Stir the slurry gently for 1-2 hours, followed by evaporation of the water under reduced pressure or in a drying oven at 110-120°C overnight.

  • Reduction: Place the dried catalyst in a tube furnace. Reduce the catalyst under a flow of H2 gas. The temperature program should be a ramp to 400-500°C, held for 2-4 hours.

  • Passivation and Storage: After reduction, cool the catalyst to room temperature under a flow of N2 to prevent rapid oxidation of the iridium nanoparticles. Store the catalyst under an inert atmosphere.

Protocol 2: Catalytic Ring-Opening of this compound

Objective: To perform the ring-opening of this compound in a high-pressure reactor.

Materials:

  • This compound

  • Prepared Ir/SiO2 catalyst

  • High-pressure autoclave reactor with stirring

  • Hydrogen gas (H2)

  • Syringe pump

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reactor Loading: Load the prepared Ir/SiO2 catalyst into the high-pressure autoclave reactor.

  • System Purge: Seal the reactor and purge with an inert gas, such as nitrogen, to remove air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 3-5 MPa). Heat the reactor to the reaction temperature (e.g., 250-350°C) with stirring.

  • Reactant Injection: Once the desired temperature and pressure are stable, introduce this compound into the reactor using a high-pressure syringe pump at a controlled flow rate.

  • Reaction: Allow the reaction to proceed for the desired time.

  • Product Collection and Analysis: Cool the reactor to a safe temperature. Collect the liquid products. Analyze the product mixture using GC-MS to identify and quantify the components. The exit stream can also be monitored online with a mass spectrometer.[1]

Visualizations

Reaction Pathway for Ring-Opening of this compound

G cluster_reactants Reactant cluster_mechanisms Catalytic Cleavage cluster_products Primary Products reactant This compound unsubstituted Unsubstituted C-C Bond Cleavage reactant->unsubstituted Ir/SiO2 (Dicarbene mechanism) substituted Substituted C-C Bond Cleavage reactant->substituted Ir/Al2O3 prod1 2,4-Dimethylhexane unsubstituted->prod1 prod2 2-Methylheptane substituted->prod2 prod3 4-Methylheptane substituted->prod3

Caption: Catalytic pathways for the ring-opening of this compound.

Experimental Workflow for Catalytic Ring-Opening

G start Start catalyst_prep Catalyst Preparation (e.g., Impregnation, Calcination, Reduction) start->catalyst_prep reactor_setup Reactor Setup (Load Catalyst, Purge, Pressurize with H2, Heat) catalyst_prep->reactor_setup reaction Reaction (Inject this compound) reactor_setup->reaction product_collection Product Collection (Cool Reactor, Depressurize, Collect Liquid) reaction->product_collection analysis Product Analysis (GC-MS) product_collection->analysis end End analysis->end

Caption: General experimental workflow for the catalytic ring-opening reaction.

References

Application Note: Computational Modeling of cis-1,3-Dimethylcyclohexane Conformers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry and plays a critical role in determining the physical properties and biological activity of molecules. For drug development professionals, understanding the preferred three-dimensional structure of a molecule is essential for designing ligands that fit precisely into protein binding sites. cis-1,3-Dimethylcyclohexane serves as an excellent model system for studying the energetic principles that govern conformational preferences in cyclic systems. This application note provides a detailed protocol for the computational modeling of its conformers, enabling researchers to predict and analyze its structural characteristics.

Conformational Landscape of this compound

This compound primarily exists in two interconverting chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.[1][2] A ring-flip process allows interconversion between these two forms.

  • Diequatorial (e,e) Conformer: In this conformation, both methyl groups occupy equatorial positions. This arrangement minimizes steric strain, as the bulky methyl groups are pointed away from the rest of the ring, resulting in a more stable structure.[3]

  • Diaxial (a,a) Conformer: Here, both methyl groups are in axial positions. This conformation is significantly less stable due to severe steric hindrance.[2][4] The instability arises from two main factors:

    • 1,3-Diaxial Interactions: Each axial methyl group experiences repulsive steric interactions with the two axial hydrogens on the same side of the ring.

    • Syn-Pentane Interaction: A highly destabilizing interaction occurs between the two axial methyl groups, which are forced into close proximity.[4][5] This interaction is energetically costly and is the primary reason for the large energy difference between the two conformers.

Due to these destabilizing interactions, the conformational equilibrium heavily favors the diequatorial form.[4][5]

Quantitative Data Summary

The energy difference between the diaxial and diequatorial conformers has been determined through both experimental measurements and computational calculations. The diaxial conformer is consistently found to be significantly higher in energy.

ConformerKey Steric InteractionsRelative Strain Energy (kcal/mol)Relative Strain Energy (kJ/mol)Predicted Population at 298 K
Diequatorial (e,e) None0.0 (Reference)0.0 (Reference)>99.9%
Diaxial (a,a) Two 1,3-diaxial interactions with H; one syn-pentane interaction (CH₃-CH₃)~5.4 - 5.6[4][6]~22.6 - 23.4<0.1%

Note: Energy values are approximate and can vary slightly based on the computational method and level of theory used.

Protocol for Computational Analysis

This protocol outlines a general workflow for performing a conformational analysis of this compound using standard computational chemistry software (e.g., Gaussian, Spartan, Q-Chem) and visualization tools (e.g., Avogadro, Chemcraft).

Objective: To build, optimize, and calculate the relative energies of the diequatorial and diaxial conformers of this compound.

Methodology

  • Step 1: Initial Structure Generation

    • Using a molecular editor such as Avogadro, build the structure of cyclohexane.

    • Add two methyl groups to carbons 1 and 3 in a cis configuration.

    • Manually create two separate files:

      • Conformer 1 (Diequatorial): Adjust the dihedral angles to place both methyl groups in equatorial positions.

      • Conformer 2 (Diaxial): Adjust the dihedral angles to place both methyl groups in axial positions.

    • Perform an initial "clean-up" or rough energy minimization using the builder's built-in force field (e.g., MMFF94 or UFF) to generate reasonable starting geometries.

    • Save the coordinates for each conformer in a format suitable for your computational software (e.g., .xyz or .gjf).

  • Step 2: Geometry Optimization

    • Purpose: To find the lowest energy structure (a stationary point on the potential energy surface) for each conformer.

    • Level of Theory: Density Functional Theory (DFT) is a reliable and efficient method for this type of system. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.

    • Software Input (Gaussian Example):

      Repeat the process in a separate file for the diaxial conformer.

    • Execution: Run the geometry optimization calculation for both the diequatorial and diaxial structures.

  • Step 3: Frequency Analysis

    • Purpose: To confirm that the optimized structures are true energy minima and to obtain thermochemical data (e.g., Gibbs free energy). A true minimum will have zero imaginary frequencies.

    • Level of Theory: Use the same level of theory and basis set as the optimization (B3LYP/6-31G(d)).

    • Software Input (Gaussian Example):

    • Execution: Run the frequency calculation for both optimized conformers. Verify that no imaginary frequencies are reported in the output files.

  • Step 4: Data Analysis and Interpretation

    • Extract the final electronic energies (with zero-point vibrational energy correction) or the Gibbs free energies from the output files of the frequency calculations.

    • Calculate the relative energy (ΔE) of the diaxial conformer with respect to the more stable diequatorial conformer: ΔE = E(diaxial) - E(diequatorial)

    • Use the calculated energy difference to determine the equilibrium population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this note.

G cluster_workflow Computational Workflow A 1. Structure Generation (Diequatorial & Diaxial) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Analysis (Confirm Minima) B->C D 4. Energy Calculation (Relative Stability & Population) C->D

Caption: A typical workflow for computational conformational analysis.

G cluster_key Energy Relationship Diequatorial Diequatorial (e,e) (More Stable, >99.9%) Diaxial Diaxial (a,a) (Less Stable, <0.1%) Diequatorial->Diaxial Ring Flip

References

Application Notes and Protocols for the Spectroscopic Identification of cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the identification and characterization of cis-1,3-Dimethylcyclohexane using various spectroscopic techniques. The methodologies outlined are fundamental for the structural elucidation of small molecules in research and development settings.

Overview of Spectroscopic Techniques

The structural identification of this compound, a saturated cyclic hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol , relies on a combination of spectroscopic methods.[1][2] This document details the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for unambiguous identification.

The cis configuration of the methyl groups in 1,3-dimethylcyclohexane (B1346967) results in a meso compound, which possesses a plane of symmetry.[3][4][5] This symmetry is a key feature that distinguishes it from its trans isomer and is particularly evident in its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information.

¹³C NMR Spectroscopy

Due to the plane of symmetry in this compound, the molecule exhibits five distinct carbon signals in its ¹³C NMR spectrum.[3][4][5][6] This is a direct consequence of the chemical equivalence of certain carbon atoms. In contrast, the trans isomer, lacking this symmetry, would show eight unique carbon signals.[6]

Expected ¹³C NMR Signals: 5 signals.[3][4][5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the methylene (B1212753) protons and the conformational flexibility of the cyclohexane (B81311) ring. However, key chemical shifts can be identified.

Table 1: ¹H NMR Spectroscopic Data for this compound

AssignmentChemical Shift (ppm)
A1.69
B1.65
C1.63
D1.34
E1.250
F0.861
G0.770
J0.540

Data obtained in CDCl₃ at 399.65 MHz.[7]

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)[8]

Procedure:

  • Sample Preparation:

    • Dissolve approximately 0.05 mL of this compound in 0.5 mL of CDCl₃ in a clean, dry vial.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: [8]

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition: [8]

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this may range from several hundred to thousands of scans depending on the sample concentration and instrument sensitivity).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

Table 2: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Putative Fragment
11224.5[M]⁺
97100.0[M - CH₃]⁺
5591.7[C₄H₇]⁺
6920.9[C₅H₉]⁺
4128.8[C₃H₅]⁺

Data obtained at 75 eV.[7]

The mass spectrum is characterized by a molecular ion peak at m/z 112. The base peak at m/z 97 corresponds to the loss of a methyl group.

Experimental Protocol for Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

  • GC-MS Setup:

    • Install an appropriate GC column (e.g., a non-polar column like DB-5).

    • Set the GC oven temperature program to ensure separation from any impurities. A typical program might start at 50°C and ramp to 250°C.

    • Set the injector temperature to 250°C.

    • Set the MS source temperature to 250°C and the transfer line to 280°C.[7]

    • Use a standard electron ionization energy of 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire mass spectra across a suitable mass range (e.g., m/z 35-300).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~2950 - 2850C-H stretching
~1465CH₂ scissoring
~1380CH₃ symmetric bending

These are general regions for alkanes. The fingerprint region (below 1500 cm⁻¹) will have a unique pattern for the specific molecule.

Experimental Protocol for IR Spectroscopy (FTIR)

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) spectrometer[8]

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

Procedure (Thin Film Method): [8]

  • Sample Preparation:

    • Place a small drop of the liquid this compound sample onto one salt plate.

    • Carefully place the second salt plate on top to create a thin film.

  • Data Acquisition: [8]

    • Acquire a background spectrum of the empty sample compartment.

    • Place the salt plate assembly in the spectrometer's sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for C-H stretching and bending vibrations.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

G Spectroscopic Identification of this compound cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation Sample Sample MS MS Sample->MS Determine MW IR IR Sample->IR Identify Functional Groups NMR NMR MS->NMR MW = 112 IR->NMR Alkane C-H bonds 13C_NMR 13C NMR NMR->13C_NMR 1H_NMR 1H NMR NMR->1H_NMR Structure_Confirmed Structure Confirmed: This compound 13C_NMR->Structure_Confirmed 5 signals (symmetry) 1H_NMR->Structure_Confirmed Characteristic shifts

Caption: Workflow for spectroscopic identification.

The combination of data from these techniques provides a comprehensive and definitive identification of this compound. The mass spectrum confirms the molecular weight, the IR spectrum indicates an alkane, and the NMR spectra, particularly the five signals in the ¹³C NMR, confirm the cis stereochemistry.

References

Application Notes and Protocols for the Use of Cyclohexane Derivatives in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Summary: While direct and specific applications of cis-1,3-dimethylcyclohexane as a monomer or key functional component in polymer synthesis are not extensively documented in publicly available scientific literature, its properties as a saturated cycloalkane suggest potential utility as a non-reactive solvent or a component in fuel blends. Broader research into cyclohexane (B81311) derivatives, however, reveals their significant role in creating advanced polymers with unique properties. This document provides an overview of the potential uses of this compound and detailed protocols for the polymerization of a closely related cis-fused cyclohexane derivative, offering valuable insights for researchers and professionals in polymer chemistry and materials science.

Potential Applications of this compound in Polymer Science

Based on its chemical structure and the behavior of similar cycloalkanes in polymerization reactions, this compound could theoretically be employed in the following capacities:

  • Non-reactive Solvent: Due to its chemical inertness and suitable boiling point, it could serve as a solvent in various polymerization reactions, particularly for non-polar monomers. Its cyclic structure might influence polymer solubility and chain conformation in solution.

  • Co-solvent or Additive: In certain catalytic reactions, it could act as a co-solvent or an additive to modify the reaction environment, potentially affecting reaction rates and polymer properties.[1]

  • Building Block for Functional Monomers: While not a monomer itself in common polymerization schemes, chemically modified derivatives of this compound could be synthesized to introduce specific functionalities, leading to polymers with tailored thermal and mechanical properties.[1]

Application Note: Ring-Opening Polymerization of a cis-Fused Cyclohexane-Containing Monomer for Recyclable Polycarbonates

A notable example of the application of a cis-cyclohexane derivative in polymer synthesis is the ring-opening polymerization (ROP) of a seven-membered cyclic carbonate with a cis-fused cyclohexane structure (C6DO). This process yields an aliphatic polycarbonate, P(C6DO), with promising properties, including high molecular weight, excellent ductility, and, importantly, chemical recyclability back to its monomer.[2]

Key Polymer Properties

The resulting amorphous P(C6DO) homopolymer and its copolymers with L-lactide (L-LA) exhibit tunable thermal and mechanical properties.

Polymer CompositionTensile Strength at Break (MPa)Elongation at Break (%)
P(C6DO)-423.41 ± 39.22
P[(C6DO)800-co-(L-LA)200]10.88 ± 1.08336.78 ± 46.13

Table 1: Mechanical properties of P(C6DO) homopolymer and a representative copolymer. Data sourced from[2].

Experimental Workflow for C6DO Polymerization

The following diagram illustrates the general workflow for the synthesis and subsequent depolymerization of P(C6DO).

G cluster_synthesis Polymer Synthesis cluster_recycling Chemical Recycling Monomer C6DO Monomer Polymerization Ring-Opening Polymerization Monomer->Polymerization Catalyst DPP Catalyst Catalyst->Polymerization Solvent Dichloromethane (B109758) Solvent->Polymerization Polymer P(C6DO) Polymerization->Polymer Purification Purification Polymer->Purification Depolymerization Depolymerization Polymer->Depolymerization Recycled_Monomer Recycled C6DO Depolymerization->Recycled_Monomer

Caption: Workflow for the synthesis and chemical recycling of P(C6DO).

Experimental Protocols

The following are detailed protocols for the synthesis of the C6DO monomer and its subsequent ring-opening polymerization, based on the methodologies described in the literature.[2]

Synthesis of the cis-Fused Cyclohexane Carbonate Monomer (C6DO)

Materials:

Procedure:

  • Dissolve cis-1,2-cyclohexanedimethanol and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure C6DO monomer.

Ring-Opening Polymerization of C6DO

Materials:

  • C6DO monomer, purified

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Diphenyl phosphate (B84403) (DPP), as catalyst

  • Dichloromethane (DCM), anhydrous

  • Methanol

Procedure:

  • In a glovebox, add the C6DO monomer, diphenyl phosphate (DPP), and anhydrous dichloromethane to a dried vial.

  • Initiate the polymerization by adding 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at room temperature. Monitor the polymerization progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid.

  • Precipitate the polymer by adding the reaction mixture to cold methanol.

  • Collect the polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.

Depolymerization of P(C6DO) back to Monomer

Materials:

Procedure:

  • Dissolve the P(C6DO) polymer in toluene in a reaction vessel.

  • Add DBU as a catalyst for the depolymerization.

  • Heat the mixture to 100 °C and stir.

  • Monitor the depolymerization by analyzing samples over time.

  • Upon completion, the recycled C6DO monomer can be purified for subsequent reuse.

Signaling Pathway and Logical Relationships

The decision-making process for utilizing a cyclohexane derivative in polymer synthesis can be visualized as follows, highlighting the path from monomer design to final polymer application.

G cluster_design Monomer & Polymer Design cluster_synthesis Synthesis & Processing cluster_application Application & Lifecycle Monomer Select Cyclohexane Derivative Monomer (e.g., C6DO) Polymerization Choose Polymerization Method (e.g., Ring-Opening Polymerization) Monomer->Polymerization Properties Define Desired Polymer Properties (e.g., Recyclability, Ductility) Properties->Monomer Catalyst Select Appropriate Catalyst (e.g., DBU/DPP) Polymerization->Catalyst Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Catalyst->Conditions Characterization Characterize Polymer (MW, Thermal, Mechanical) Conditions->Characterization Application Target Application (e.g., Sustainable Plastics) Characterization->Application Recycling Assess End-of-Life Options (e.g., Chemical Recycling) Application->Recycling Recycling->Monomer Circular Economy

Caption: Logical workflow for developing polymers from cyclohexane derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cis-1,3-Dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of 1,3-Dimethylcyclohexane (B1346967)?

The most common impurity is its stereoisomer, trans-1,3-Dimethylcyclohexane (B1361371). Depending on the synthesis or source, other impurities may include positional isomers (1,1-, 1,2-, and 1,4-dimethylcyclohexane), other C8 hydrocarbons such as methylcyclopentane (B18539) and ethylcyclopentane, and residual solvents.[1]

Q2: Which purification method is most effective for separating cis- and trans-1,3-Dimethylcyclohexane?

The choice of method depends on the required purity, scale, and available equipment.

  • Preparative Gas Chromatography (pGC) offers the highest resolution and is ideal for obtaining very high purity material (>99%), especially for small to medium-scale preparations.[2][3][4]

  • Fractional Distillation is a viable method for larger quantities, leveraging the approximate 4°C difference in boiling points between the cis and trans isomers.[5] It is generally suitable for achieving moderate to high purity.

Q3: How can I assess the purity of my purified this compound?

Purity is best assessed using analytical Gas Chromatography (GC), often with a mass spectrometry (MS) detector. A high-resolution capillary column is recommended to achieve baseline separation of the cis and trans isomers.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine isomeric purity by integrating characteristic signals for each isomer.

Q4: Will this compound isomerize to the trans isomer during purification?

Under standard purification conditions such as fractional distillation and preparative gas chromatography, isomerization of dimethylcyclohexane is highly unlikely. The energy barrier for C-C bond cleavage and reformation is significant, and these techniques do not typically involve catalysts or temperatures high enough to induce such changes.

Data Presentation: Physical Properties of 1,3-Dimethylcyclohexane Isomers

A clear understanding of the physical properties of the cis and trans isomers is crucial for selecting and optimizing a purification method.

PropertyThis compoundtrans-1,3-Dimethylcyclohexane
Boiling Point ~120 °C[5][6][7]~124 °C[8][9]
Melting Point ~ -76 °C[5][6]~ -79 °C[8]
Density (g/mL) ~0.784 @ 25 °C[6][7]~0.78 @ 20 °C[9]
Refractive Index (n20/D) ~1.423[6][7]~1.43[9]

Troubleshooting Guides

Guide 1: Fractional Distillation
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers (Overlapping Fractions) 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the ~4°C boiling point difference.[10][11] 2. Distillation Rate Too Fast: The vapor does not have enough time to equilibrate on the column packing, preventing proper separation.[10] 3. Poor Column Insulation: Heat loss from the column disrupts the temperature gradient necessary for efficient fractionation.1. Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). 2. Slow Down the Distillation: Reduce the heating rate to collect distillate at a slow, steady rate (e.g., 1-2 drops per second). 3. Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
Temperature Fluctuations at the Thermometer 1. Uneven Boiling ("Bumping"): The liquid is not boiling smoothly. 2. Condensate Dripping from Thermometer: Improper thermometer placement.1. Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask. 2. Correct Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.
Guide 2: Preparative Gas Chromatography (pGC)
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Overlap 1. Incorrect Temperature Program: The oven temperature or ramp rate is not optimized for separating the isomers.[12] 2. Carrier Gas Flow Rate Too High/Low: The flow rate is outside the optimal range for the column, reducing efficiency. 3. Column Overload: Too much sample was injected, exceeding the column's capacity and causing peak broadening.[13][14]1. Optimize Temperature Program: Start with a lower initial temperature and use a slower ramp rate (e.g., 1-5 °C/min) to improve separation.[2] 2. Adjust Flow Rate: Optimize the carrier gas flow rate to achieve the best resolution (consult column manufacturer's guidelines). 3. Reduce Injection Volume: Perform several smaller injections instead of one large one. Consider using a larger diameter preparative column if available.
Peak Tailing 1. Active Sites in the Inlet or Column: The sample is interacting with contaminated or active surfaces. 2. Column Contamination: Accumulation of non-volatile residues at the head of the column.[12][13]1. Use a Deactivated Inlet Liner: Ensure a high-quality, deactivated glass liner is used. 2. Maintain the Column: Trim the first 10-20 cm from the column inlet. If the problem persists, bake out the column at a high temperature (within its specified limit).
Ghost Peaks in Collected Fractions 1. Carryover from Previous Injections: Insufficient bake-out time between runs.[13] 2. Contaminated Collection System: The traps or transfer lines used to collect the purified fractions are contaminated.1. Increase Bake-Out Time: Implement a sufficient high-temperature hold at the end of each run to elute all components from the column. 2. Clean Collection Traps: Thoroughly clean and bake out all collection hardware before use.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying several grams to hundreds of grams of this compound to >95% purity.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 30-50 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place a stir bar in the round-bottom flask and charge it with the crude 1,3-dimethylcyclohexane (do not fill more than two-thirds full).

    • Ensure all joints are properly sealed and clamped. Position the thermometer correctly.

  • Distillation Procedure:

    • Begin stirring and gently heat the flask using a heating mantle.

    • As the mixture heats, a condensation ring will rise slowly through the column. Adjust the heating rate to ensure this rise is gradual.

    • Collect a small initial forerun (the first 5% of the distillate), which may contain more volatile impurities.

    • Carefully monitor the temperature at the distillation head. As the pure this compound begins to distill, the temperature should stabilize near its boiling point of ~120 °C.

    • Collect the fraction that distills at a stable temperature (e.g., 119-121 °C).

    • When the temperature begins to rise again towards the boiling point of the trans isomer (~124 °C), change the receiving flask to collect this higher-boiling fraction separately.

  • Analysis:

    • Analyze the collected fractions by analytical GC to determine the isomeric purity and pool the fractions that meet the desired specification.

Protocol 2: Purification by Preparative Gas Chromatography (pGC)

This protocol is ideal for obtaining high-purity (>99%) this compound on a milligram to gram scale.

  • System Preparation:

    • Column: Install a suitable preparative capillary column. A non-polar or medium-polarity phase is often effective for hydrocarbon isomer separation.

    • Conditions: Set the GC parameters. A typical starting point could be:

      • Injector Temperature: 200 °C

      • Carrier Gas (He or H₂): Set to an optimal flow rate for the column diameter.

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 100 °C.

      • Detector (if used for monitoring split flow): FID at 250 °C.

      • Collection Trap: Ensure the trap is clean and cooled effectively (e.g., with liquid nitrogen or a cryo-cooler).

  • Purification Run:

    • Perform a small analytical injection first to determine the retention times of the cis and trans isomers. The cis isomer should elute first.[3]

    • Inject an appropriate volume of the crude mixture for the preparative run. Avoid overloading the column.

    • As the chromatogram develops, divert the column effluent to the collection trap during the elution window of the this compound peak.

    • Vent the effluent to waste before and after the target peak to avoid contamination.

    • Repeat the injection cycle as needed to process the entire batch.

  • Product Recovery:

    • After the final run, warm the collection trap and transfer the condensed, purified liquid to a clean vial.

    • Confirm the purity of the final product using analytical GC.

Mandatory Visualizations

PurificationWorkflow cluster_start cluster_analysis cluster_purification cluster_end Crude Crude Sample (cis/trans mixture) Analysis Purity Assessment (Analytical GC) Crude->Analysis Decision Choose Method (See Decision Tree) Analysis->Decision Distillation Fractional Distillation Decision->Distillation Large Scale / Moderate Purity PrepGC Preparative GC Decision->PrepGC Small Scale / High Purity FinalAnalysis Final Purity Check (Analytical GC) Distillation->FinalAnalysis PrepGC->FinalAnalysis Product Pure cis-1,3-DMC (>99%) FinalAnalysis->Product Meets Spec Impurity Impure Fractions (trans-rich) FinalAnalysis->Impurity Out of Spec

Caption: General workflow for the purification of this compound.

DecisionTree q1 What is the required purity? q2 What is the sample volume? q1->q2 > 99% method_fd Use Fractional Distillation q1->method_fd < 98% method_pgc Use Preparative GC (pGC) q2->method_pgc < 10 mL q2->method_fd > 10 mL

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of Pure cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure cis-1,3-dimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stereoselective synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure this compound?

The main challenges in obtaining pure this compound revolve around two key aspects:

  • Stereoselectivity: The synthesis often produces a mixture of cis and trans isomers. Controlling the reaction conditions to selectively favor the formation of the cis isomer is a significant hurdle.

  • Purification: Due to their similar physical properties, such as close boiling points, separating the cis and trans isomers can be difficult and requires efficient purification techniques.

Q2: Which isomer of 1,3-dimethylcyclohexane (B1346967) is more stable, and why?

The this compound isomer is thermodynamically more stable than the trans isomer.[1][2][3] This is because in the most stable chair conformation of the cis isomer, both methyl groups can occupy equatorial positions, minimizing steric strain.[2][3] In contrast, the trans isomer must have one methyl group in an axial position and the other in an equatorial position in its chair conformations, leading to greater steric hindrance.[2][3]

Q3: What general synthetic strategies can be employed to favor the formation of the cis isomer?

Given that the cis isomer is the more thermodynamically stable product, synthetic routes that allow for thermodynamic equilibration will favor its formation. Key strategies include:

  • Catalytic Hydrogenation: The hydrogenation of a suitable precursor, such as 1,3-dimethylcyclohexene or m-xylene (B151644), over a catalyst like palladium on carbon (Pd/C) can yield a mixture of isomers.[4] By allowing the reaction to reach equilibrium, the product distribution will favor the more stable cis isomer.

  • Isomerization: A mixture of isomers can be equilibrated by heating in the presence of a catalyst, such as palladium on carbon, to enrich the mixture in the more stable cis isomer.[5]

Q4: What methods can be used to separate a mixture of cis- and trans-1,3-dimethylcyclohexane (B1361371)?

Effective separation of the cis and trans isomers can be achieved through:

  • Fractional Distillation: While challenging due to the close boiling points of the isomers, fractional distillation using a column with high theoretical plates can be used for separation.[6][7][8]

  • Preparative Gas Chromatography (pGC): This is a highly effective technique for separating volatile isomers with high purity on a laboratory scale.[9]

  • Specialized Gas Chromatography Columns: For analytical separation and quantification, specific capillary GC columns, such as those with amphiphilic star-shaped calix[10]resorcinarene stationary phases, have shown good separation of dimethylcyclohexane isomers.[11][12]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis and purification of this compound.

Low cis to trans Isomer Ratio in the Product Mixture

Problem: The synthesized product mixture contains a lower than expected ratio of the desired cis isomer.

Possible Cause Suggested Solution
Kinetic Control: The reaction was stopped before reaching thermodynamic equilibrium, favoring the kinetically formed product.Increase the reaction time to allow the mixture to equilibrate to the more stable cis isomer. Monitor the reaction progress by taking aliquots and analyzing the isomer ratio by GC-MS.
Suboptimal Reaction Temperature: The temperature may not be high enough to overcome the activation energy barrier for the conversion of the trans to the cis isomer.Gradually increase the reaction temperature. For catalytic hydrogenation or isomerization, consult literature for optimal temperature ranges for the specific catalyst being used.
Catalyst Inactivity: The catalyst may be poisoned or deactivated, preventing the equilibration of the isomers.Use fresh, high-quality catalyst. Ensure the starting materials and solvent are pure and free of potential catalyst poisons (e.g., sulfur compounds).
Inefficient Separation of cis and trans Isomers

Problem: Difficulty in separating the cis and trans isomers to achieve the desired purity of the cis isomer.

Possible Cause Suggested Solution
Inadequate Fractional Distillation Setup: The distillation column has an insufficient number of theoretical plates for the separation.Use a longer fractionating column or one with a more efficient packing material. Optimize the reflux ratio to increase the number of vaporization-condensation cycles.
Suboptimal GC Parameters (for pGC or analytical GC): The gas chromatography method is not optimized for isomer separation.For pGC: Optimize the oven temperature program (e.g., use a slower ramp rate), carrier gas flow rate, and injection volume. A longer column or a column with a different stationary phase may be necessary. For analytical GC: Adjust the temperature program, carrier gas flow rate, and consider using a specialized column known for separating hydrocarbon isomers.[11][12]
Co-elution in GC Analysis: The peaks for the cis and trans isomers are overlapping in the gas chromatogram.Modify the GC method. A common starting point for separating dimethylcyclohexane isomers is a temperature program of 40°C (1 min hold) to 160°C at a ramp rate of 10°C/min.[11] Adjusting the ramp rate or using a different stationary phase can improve resolution.

Experimental Protocols

Synthesis of this compound via Hydrogenation of m-Xylene

This protocol is based on a reported synthesis and provides an example of a method that can be optimized for a higher cis isomer yield.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve palladium dichloride in tetrachloromethane.

  • Add triisobutylaluminum to the solution.

  • Introduce m-xylene to the reaction mixture.

  • Pressurize the vessel with hydrogen gas.

  • Maintain the reaction at a temperature between 8°C and 50°C for 2 hours.

  • After the reaction is complete, carefully quench the reaction and work up the product mixture.

  • Analyze the product mixture by GC-MS to determine the isomer ratio.

Expected Outcome:

A study reported a product distribution of 36% this compound and 13% trans-1,3-dimethylcyclohexane under these conditions, alongside other byproducts.[10] Optimization of reaction time and temperature may be necessary to increase the yield of the cis isomer through thermodynamic equilibration.

Purification by Preparative Gas Chromatography (pGC)

Instrumentation:

  • Preparative Gas Chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column) and a fraction collector.

Procedure:

  • Method Development: Develop an analytical GC method that shows good separation between the cis and trans isomers.

  • Sample Preparation: The crude mixture of 1,3-dimethylcyclohexane isomers may be injected directly or diluted in a volatile solvent.

  • Injection: Inject an appropriate volume of the sample onto the pGC column. The injection volume will depend on the column dimensions and capacity.

  • Chromatography: Run the preparative GC method. The oven temperature, carrier gas flow rate, and other parameters should be optimized for the best separation.

  • Fraction Collection: Collect the eluting fractions corresponding to the cis and trans isomers in separate traps.

  • Analysis: Analyze the collected fractions by analytical GC-MS to confirm the purity of the isolated this compound.

Data Presentation

Table 1: Product Distribution from the Hydrogenation of m-Xylene

ProductYield (%)
This compound36
trans-1,3-Dimethylcyclohexane13
Other Byproducts51

Data from Sadykov et al., Russian Chemical Bulletin, 2001, 50(7), 1326-1329.[10]

Visualizations

Synthesis_Workflow Start Starting Material (e.g., m-Xylene) Synthesis Catalytic Hydrogenation (e.g., PdCl2, (i-Bu)3Al, H2) Start->Synthesis Mixture Mixture of cis- and trans-1,3-Dimethylcyclohexane Synthesis->Mixture Analysis GC-MS Analysis (Check Isomer Ratio) Mixture->Analysis Purification Purification (e.g., Preparative GC) Mixture->Purification Pure_Cis Pure this compound Purification->Pure_Cis

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Problem Low cis/trans Isomer Ratio Cause1 Kinetic Control Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Catalyst Inactivity Problem->Cause3 Solution1 Increase Reaction Time Cause1->Solution1 Solution2 Increase Temperature Cause2->Solution2 Solution3 Use Fresh Catalyst Cause3->Solution3

Caption: Troubleshooting logic for addressing a low cis to trans isomer ratio in the product.

References

safe handling and storage of cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and storage of cis-1,3-Dimethylcyclohexane for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2] It may also be fatal if swallowed and enters the airways.[1] It can cause skin irritation and may lead to central nervous system depression.[1]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: To ensure safety, it is essential to use the following PPE:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[3][4]

  • Skin Protection: Chemical-resistant gloves (e.g., Nitrile or neoprene) and fire/flame resistant lab coats are necessary.[3][4]

  • Respiratory Protection: Work in a well-ventilated area. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge should be used.[3][4]

Q3: How should I properly store this compound?

A3: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[2][3][5][6] Keep it away from heat, sparks, open flames, and other ignition sources.[2][3][7] All metal parts of storage and handling equipment must be grounded to prevent static discharge.[2][6]

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[3] Use non-sparking tools and explosion-proof equipment for cleanup.[2][3] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[7] Ensure the cleanup is performed by personnel wearing appropriate PPE. Do not let the chemical enter drains.[3]

Q5: What is the appropriate first aid response to exposure?

A5:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[3]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2][3]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor.

Troubleshooting Guide

Issue Possible Cause Solution
Strong odor of solvent in the lab Improperly sealed container or a small leak.Ensure all containers are tightly closed. Check for any spills or leaks in the work area and clean them up immediately following proper spill procedures.
Visible vapors or "heat waves" above the container The container is near a heat source, or the ambient temperature is high.Move the container to a cooler, well-ventilated area away from any heat sources. Ensure proper storage conditions are maintained.
Static discharge when handling the container Lack of proper grounding of equipment.Ensure that the container and any receiving equipment are properly grounded and bonded before transferring the chemical.[2][3]

Quantitative Data Summary

PropertyValue
Molecular Formula C₈H₁₆[3]
Molecular Weight 112.21 g/mol [1]
Boiling Point 120 °C[3]
Flash Point 6 °C (42.8 °F) - closed cup
Density 0.784 g/mL at 25 °C
Vapor Pressure 40.5 mmHg at 37.7 °C
Autoignition Temperature 306.1 °C (583 °F)

Experimental Workflow: Spill Response Protocol

Below is a diagram outlining the standard operating procedure for responding to a this compound spill.

Spill_Response_Workflow A Spill Detected B Evacuate Immediate Area A->B Immediate Action C Alert Supervisor and Safety Officer B->C D Remove All Ignition Sources (e.g., turn off equipment) C->D E Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) D->E Preparation for Cleanup F Contain the Spill with Absorbent Material E->F G Use Non-Sparking Tools for Cleanup F->G H Collect Waste in a Labeled, Sealed Container G->H I Decontaminate the Spill Area H->I J Dispose of Waste According to Institutional and Local Regulations I->J K Ventilate the Area J->K Post-Cleanup L Document the Incident K->L

Caption: Workflow for a this compound spill response.

References

minimizing steric hindrance in cis-1,3-Dimethylcyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,3-dimethylcyclohexane. The focus is on strategies to minimize steric hindrance and control reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary conformations of this compound and how do they influence reactivity?

A1: this compound exists in a conformational equilibrium between two chair forms. In one conformation, both methyl groups are in equatorial positions (diequatorial). In the other, which is significantly less stable, both methyl groups are in axial positions (diaxial). The diequatorial conformer is highly favored due to the absence of significant steric strain. The diaxial conformer is destabilized by a 1,3-diaxial interaction between the two methyl groups, which introduces considerable steric hindrance. Consequently, reactions will predominantly occur on the more stable diequatorial conformer.

Q2: Why am I observing low yields or no reaction when using bulky reagents with this compound?

A2: The two methyl groups on the same face of the cyclohexane (B81311) ring in the preferred diequatorial conformation create significant steric hindrance. Bulky reagents will have difficulty approaching the reactive sites on the ring, leading to a high activation energy for the transition state. This steric clash can dramatically slow down or even prevent a reaction from occurring. To troubleshoot this, consider using smaller, less sterically demanding reagents or catalysts.

Q3: How can I favor an axial attack on the this compound ring?

A3: Promoting an axial attack on the more stable diequatorial conformer is challenging due to steric shielding by the axial hydrogens and the adjacent equatorial methyl groups. To achieve axial attack, you might need to employ strategies that can operate under kinetic control at low temperatures, potentially with smaller, highly reactive reagents. However, the diequatorial conformation is the most stable, and reactions will overwhelmingly proceed through this conformer.

Q4: Can solvent choice influence the stereochemical outcome of my reaction?

A4: Yes, the solvent can influence the reaction's stereochemistry. Non-polar solvents are less likely to have a significant impact on the conformational equilibrium of the non-polar this compound. However, in reactions involving polar intermediates or transition states, the solvent can play a role in their stabilization. For instance, a coordinating solvent might interact with a catalyst or reagent, effectively modifying its size and steric profile, which in turn can influence the stereochemical outcome.

Troubleshooting Guides

Issue: Poor Diastereoselectivity in Reactions

Potential Cause Troubleshooting Steps
High Reaction Temperature High temperatures can provide enough energy to overcome the activation barrier for multiple reaction pathways, leading to a mixture of diastereomers. Solution: Lower the reaction temperature to favor the pathway with the lowest activation energy, which is typically the one that minimizes steric interactions.
Incorrect Reagent or Catalyst Choice Bulky reagents or catalysts may not be able to approach the substrate selectively, resulting in a loss of stereocontrol. Solution: Experiment with a range of reagents and catalysts of varying steric bulk. Smaller reagents are more likely to exhibit higher diastereoselectivity.
Solvent Effects The solvent can influence the effective size of the reagent and the stability of the transition states. Solution: Screen a variety of solvents with different polarities and coordinating abilities to optimize the diastereoselectivity.

Experimental Protocols

Protocol: Epoxidation of cis-1,3-Dimethylcyclohexene

This protocol provides a general method for the epoxidation of cis-1,3-dimethylcyclohexene, where the stereochemical outcome is influenced by the steric hindrance of the methyl groups.

  • Dissolve Substrate: Dissolve cis-1,3-dimethylcyclohexene in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool Reaction Mixture: Cool the flask to 0 °C in an ice bath.

  • Add Epoxidizing Agent: Slowly add a solution of an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the reaction mixture. The slow addition helps to control the reaction temperature.

  • Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any remaining peroxyacid by adding a reducing agent (e.g., a saturated solution of sodium thiosulfate).

  • Extraction: Extract the product into an organic solvent, wash with a saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting epoxide by column chromatography on silica (B1680970) gel.

Visualizations

G cluster_workflow Troubleshooting Workflow for Poor Stereoselectivity start Poor Stereoselectivity Observed temp Lower Reaction Temperature start->temp analyze Analyze Product Mixture (e.g., by NMR, GC) temp->analyze reagent Screen Smaller Reagents/Catalysts solvent Screen Different Solvents reagent->solvent reagent->analyze end_bad Selectivity Still Poor reagent->end_bad solvent->analyze solvent->end_bad analyze->reagent Failure end_good Improved Selectivity Achieved analyze->end_good Success

Caption: A troubleshooting workflow for improving poor stereoselectivity.

G cluster_key Conformational Equilibrium Diequatorial Conformer Diaxial Conformer Diequatorial Conformer->Diaxial Conformer Ring Flip Diaxial Conformer->Diequatorial Conformer Ring Flip Diequatorial (More Stable) Diequatorial (More Stable) Diaxial (Less Stable) Diaxial (Less Stable)

Caption: Conformational equilibrium of this compound.

Technical Support Center: Optimizing Reaction Conditions for cis-1,3-Dimethylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-1,3-dimethylcyclohexane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound derivatives with high diastereoselectivity?

A1: The two most common and effective strategies for synthesizing this compound derivatives with high cis-selectivity are:

  • Catalytic Hydrogenation of m-Xylene (B151644) and its Derivatives: This method involves the reduction of the aromatic ring of m-xylene or a substituted m-xylene using a heterogeneous catalyst. The stereochemical outcome is highly dependent on the choice of catalyst, support, and reaction conditions. Rhodium- and Ruthenium-based catalysts often show a preference for the formation of the cis-isomer.

  • Stereoselective Alkylation of 3-Methylcyclohexanone (B152366) Derivatives: This approach involves the deprotonation of a 3-methylcyclohexanone derivative to form an enolate, followed by alkylation with a methylating agent. The stereoselectivity of the incoming methyl group is influenced by the reaction conditions, particularly the choice of base, solvent, and temperature, which dictate the thermodynamic or kinetic control of the reaction.

Q2: How does the choice of catalyst influence the cis/trans ratio in the hydrogenation of m-xylene?

A2: The catalyst plays a crucial role in determining the stereochemical outcome of m-xylene hydrogenation. Noble metal catalysts like rhodium (Rh) and ruthenium (Ru) supported on materials such as carbon or alumina (B75360) are known to favor the formation of the cis-isomer. The catalyst's metal dispersion and the nature of the support material can also influence the cis:trans ratio.[1] For instance, rhodium catalysts have been reported to provide a preferential cis-selectivity of around 80%.[1]

Q3: What is the thermodynamic vs. kinetic control in the alkylation of 3-methylcyclohexanone for the synthesis of 1,3-dimethylcyclohexane (B1346967)?

A3: In the alkylation of 3-methylcyclohexanone, the formation of the cis or trans isomer can be directed by either thermodynamic or kinetic control.

  • Kinetic Control: This is typically achieved at low temperatures with a strong, sterically hindered base (like LDA). The kinetically favored product results from the alkylation of the more accessible enolate, which often leads to the trans product where the incoming methyl group adds from the less hindered face.

  • Thermodynamic Control: This is favored at higher temperatures with a less hindered base (like NaH or alkoxides) in a protic solvent, allowing for equilibration to the more stable product. The diequatorial conformation of this compound is thermodynamically more stable than the axial-equatorial conformation of the trans-isomer. Therefore, under thermodynamic control, the cis-isomer is the major product.

Q4: How can I effectively separate cis- and trans-isomers of 1,3-dimethylcyclohexane derivatives?

A4: Separating cis- and trans-isomers can be challenging due to their similar physical properties. Common techniques include:

  • Fractional Distillation: This can be effective if there is a sufficient difference in the boiling points of the isomers.

  • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful analytical techniques for separating isomers. For preparative scale, column chromatography on silica (B1680970) gel can be employed. The choice of eluent is critical, and sometimes doping the silica with silver nitrate (B79036) can enhance separation.[2]

  • Crystallization: If one of the isomers forms a stable crystalline solid, fractional crystallization can be an effective method for separation on a larger scale.

Troubleshooting Guides

Issue 1: Low cis-Selectivity in Catalytic Hydrogenation of m-Xylene

Problem: The hydrogenation of m-xylene results in a low cis:trans ratio of 1,3-dimethylcyclohexane.

Possible Cause Troubleshooting Suggestion
Inappropriate Catalyst The choice of catalyst is critical for cis-selectivity. Platinum (Pt) catalysts can sometimes favor the trans-isomer.[1] Switch to a Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) catalyst, which are known to favor the formation of the cis-isomer.
High Reaction Temperature Higher temperatures can lead to isomerization of the product on the catalyst surface, favoring the thermodynamically more stable isomer, which may not always be the desired cis-product depending on the substitution pattern. Lowering the reaction temperature can enhance kinetic control and potentially increase cis-selectivity.[3]
Hydrogen Pressure While the effect can be complex, hydrogen pressure can influence the surface coverage of reactants and intermediates on the catalyst, thereby affecting selectivity. It is recommended to screen a range of hydrogen pressures to find the optimal condition for cis-selectivity.
Catalyst Support Acidity The acidity of the catalyst support (e.g., alumina) can promote isomerization. Using a neutral support like activated carbon can minimize this side reaction.
Issue 2: Poor Yield or Low Diastereoselectivity in the Alkylation of 3-Methylcyclohexanone

Problem: The synthesis of this compound via alkylation of 3-methylcyclohexanone gives a low yield or a poor diastereomeric ratio.

Possible Cause Troubleshooting Suggestion
Incomplete Deprotonation The base may not be strong enough or may be of poor quality, leading to incomplete formation of the enolate. Ensure the use of a strong, fresh, and appropriate base (e.g., LDA for kinetic control, NaH for thermodynamic control).
Incorrect Solvent The solvent polarity can significantly affect the reaction's stereoselectivity.[4][5] For thermodynamically controlled reactions favoring the cis-isomer, a protic solvent like ethanol (B145695) or methanol (B129727) can be used with a sodium alkoxide base. For kinetically controlled reactions, an aprotic solvent like THF is typically used with LDA.
Reaction Temperature Too High for Kinetic Control If aiming for the kinetically controlled product, the reaction must be kept at a low temperature (e.g., -78 °C) to prevent equilibration to the thermodynamic product.
Reaction Time Too Short for Thermodynamic Control For thermodynamically controlled reactions, a longer reaction time at a higher temperature is necessary to allow the reaction to reach equilibrium and favor the more stable cis-isomer.
Steric Hindrance The incoming electrophile (methyl iodide or dimethyl sulfate) may face steric hindrance. While not typically an issue for methylation, for larger alkyl groups, this can be a significant factor.

Data Presentation

Table 1: Influence of Catalyst on the Hydrogenation of Xylene Isomers

CatalystSupportReactantTemperature (°C)Pressure (atm)Major Isomercis:trans RatioReference
RhodiumAluminao-Xylene10050cis~4:1[1]
PlatinumAluminao-Xylene157-2471Varies with temp.-[1]
Rhodium/CarbonCarbonp-Cymene2527.5cis65:35[3]
Rhodium/CarbonCarbonp-Cymene15027.5trans9:91[3]
NiMoSₓγ-Al₂O₃o-Xylene35040-~1:1[6]
CoMoSₓγ-Al₂O₃o-Xylene35040--[6]

Table 2: Effect of Reaction Conditions on the Diastereoselectivity of Cyclohexanone Alkylation

SubstrateBaseSolventTemperature (°C)ProductDiastereomeric Ratio (cis:trans)
3-MethylcyclohexanoneLDATHF-781,3-DimethylcyclohexanePredominantly trans (kinetic)
3-MethylcyclohexanoneNaOEtEtOH25 (reflux)1,3-DimethylcyclohexanePredominantly cis (thermodynamic)

Experimental Protocols

Protocol 1: Cis-Selective Catalytic Hydrogenation of m-Xylene

This protocol describes a general procedure for the catalytic hydrogenation of m-xylene to favor the formation of this compound.

Materials:

  • m-Xylene

  • Rhodium on activated carbon (5% Rh/C)

  • Ethanol (anhydrous)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Loading: In a glass liner for the autoclave, weigh 50 mg of 5% Rh/C catalyst.

  • Reactant Addition: Add 5 mL of anhydrous ethanol to the liner, followed by 1.0 g of m-xylene.

  • Reactor Assembly: Place the glass liner inside the autoclave. Seal the reactor according to the manufacturer's instructions.

  • Purging: Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to 50 atm. Begin stirring and heat the reactor to 100 °C.

  • Reaction: Maintain the reaction at 100 °C and 50 atm for 6 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Isolation: Open the reactor and remove the glass liner. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.

  • Analysis: The filtrate contains the product mixture. Analyze the cis:trans ratio and yield using Gas Chromatography (GC) with an appropriate column and calibrated standards.

Protocol 2: Thermodynamic Alkylation of 3-Methylcyclohexanone for this compound

This protocol outlines a procedure for the stereoselective synthesis of this compound under thermodynamic control.

Materials:

  • 3-Methylcyclohexanone

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Methyl iodide (CH₃I)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble the dry glassware and purge the system with nitrogen.

  • Base and Substrate Addition: To the reaction flask, add 10 mL of anhydrous ethanol and 0.68 g of sodium ethoxide. Stir the mixture until the sodium ethoxide is dissolved. Add 1.12 g of 3-methylcyclohexanone dropwise to the solution.

  • Enolate Formation: Heat the mixture to reflux for 1 hour to ensure the formation of the thermodynamic enolate.

  • Alkylation: Cool the reaction mixture to room temperature. Add 1.56 g of methyl iodide dropwise via the dropping funnel.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.

  • Workup: Cool the reaction to room temperature and pour it into 50 mL of water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation or column chromatography.

  • Analysis: Characterize the product and determine the cis:trans ratio by ¹H NMR spectroscopy and/or GC analysis.

Mandatory Visualizations

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_catalyst Weigh Rh/C Catalyst prep_reactants Add Ethanol and m-Xylene prep_catalyst->prep_reactants 1. assemble Assemble Autoclave prep_reactants->assemble 2. purge Purge with N₂ and H₂ assemble->purge 3. react Pressurize, Heat, and Stir (50 atm, 100°C, 6h) purge->react 4. cool_depressurize Cool and Vent react->cool_depressurize 5. filter Filter to Remove Catalyst cool_depressurize->filter 6. analyze GC Analysis for cis:trans Ratio filter->analyze 7.

Caption: Experimental workflow for the cis-selective catalytic hydrogenation of m-xylene.

troubleshooting_low_cis_selectivity cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low cis-Selectivity in Hydrogenation catalyst_type Inappropriate Catalyst? (e.g., Pt instead of Rh) start->catalyst_type Check temperature Temperature Too High? start->temperature Check catalyst_support Acidic Support Causing Isomerization? catalyst_type->catalyst_support solution Optimize for Higher cis:trans Ratio catalyst_support->solution pressure Suboptimal H₂ Pressure? temperature->pressure pressure->solution

References

cis-1,3-Dimethylcyclohexane stability under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: cis-1,3-Dimethylcyclohexane

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of this compound in a research environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under typical experimental conditions?

The main consideration is not chemical degradation but conformational and isomeric stability. The molecule's stability is dictated by the spatial arrangement of its methyl groups, which influences its energy state. The primary issues encountered are related to the equilibrium between its different chair conformations and its potential isomerization to the trans isomer under certain conditions.

Q2: My sample of this compound appears to contain the trans isomer. Why might this be?

While the cis isomer is thermodynamically more stable than the trans isomer, the presence of the trans isomer can indicate either an impure starting material or that the experimental conditions (e.g., high temperature, acid/base catalysis) were sufficient to facilitate equilibration between the two isomers. Verifying the purity of the initial stock is a critical first step.

Q3: What is the most stable conformation of this compound?

This compound can exist in two chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and one where both are in axial positions (diaxial).[1][2] The diequatorial conformer is vastly more stable.[3] The diaxial form suffers from severe steric strain due to a 1,3-diaxial interaction between the two methyl groups.[4] This interaction is so unfavorable that the molecule exists almost exclusively (>99.99%) in the diequatorial conformation at equilibrium.

Q4: Which isomer is more stable: this compound or trans-1,3-dimethylcyclohexane (B1361371)?

This compound is more stable than trans-1,3-dimethylcyclohexane.[5][6] The most stable conformer of the cis isomer has both methyl groups in equatorial positions, avoiding significant steric strain.[7][8] In contrast, the trans isomer must always have one methyl group in an axial position and one in an equatorial position, resulting in destabilizing 1,3-diaxial interactions between the axial methyl group and axial hydrogens.[6][9]

Q5: Is this compound optically active?

No, this compound is not optically active.[10] Although it contains two chiral centers, the molecule possesses an internal plane of symmetry, making it a meso compound.[4][10] Therefore, it does not rotate plane-polarized light.

Q6: What are the recommended storage conditions for this compound?

To maintain isomeric purity, it is recommended to store this compound in a cool, dry place in a tightly sealed container, away from heat, strong acids, or catalysts that could promote isomerization. Standard laboratory conditions are generally sufficient.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Presence of Unexpected Peaks in GC/NMR Contamination with trans-1,3-dimethylcyclohexane or other isomers.1. Confirm the identity of the peaks using a standard of the suspected isomer (e.g., trans-1,3-dimethylcyclohexane).2. Analyze the starting material to ensure its purity.3. Review experimental conditions; high temperatures or catalytic reagents can promote isomerization.
Inconsistent Reaction Outcomes Isomeric impurity affecting reaction stereochemistry or kinetics.1. Purify the this compound sample before use.2. Use an analytical technique like Gas Chromatography (see protocol below) to quantify the isomeric ratio and correlate it with reaction outcomes.
Difficulty Resolving Conformers Rapid ring-flipping at room temperature.At room temperature, the two chair conformations of cyclohexane (B81311) derivatives interconvert rapidly, leading to averaged signals in NMR spectroscopy.[11] Low-temperature NMR studies would be required to observe individual conformers.

Data Presentation: Isomer and Conformer Stability

The relative stability of the isomers and conformers can be understood by comparing their steric strain energies. The diequatorial conformer of the cis isomer is used as the baseline (0.0 kcal/mol) as it is the most stable arrangement.

IsomerConformationSubstituent PositionsRelative Strain Energy (kcal/mol)Stability Notes
cis-1,3- Diequatorial(e, e)0.0Most stable form; negligible steric strain.[12]
cis-1,3- Diaxial(a, a)~5.4 - 5.6Highly unstable due to severe 1,3-diaxial methyl-methyl interaction.[13]
trans-1,3- Axial-Equatorial(a, e)~1.7 - 1.8Less stable than the diequatorial cis isomer due to one axial methyl group.[4][12]

Note: The strain energy for the trans isomer is based on the A-value for a single axial methyl group, which creates 1,3-diaxial interactions with hydrogens.[12]

Experimental Protocols

Protocol: Analysis of Isomeric Purity by Gas Chromatography (GC)

This protocol outlines a general method for determining the ratio of cis- and trans-1,3-dimethylcyclohexane in a sample. Specific parameters may need optimization for the available instrument and column.

1. Objective: To separate and quantify the cis and trans isomers of 1,3-dimethylcyclohexane (B1346967).

2. Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating nonpolar volatile compounds (e.g., DB-1, HP-5, or a specialized column for isomer separation).[14]

  • Sample of 1,3-dimethylcyclohexane.

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane) for dilution.

  • Reference standards for cis- and trans-1,3-dimethylcyclohexane.

3. Sample Preparation:

  • Prepare a dilute solution of the 1,3-dimethylcyclohexane sample (~1% in a suitable solvent).

  • Prepare separate dilute solutions of the cis and trans reference standards for retention time identification.

4. GC Operating Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5-10 °C/min to 100 °C.[14]

    • Hold at 100 °C for 1 minute.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 or as appropriate for the sample concentration.

5. Analysis:

  • Inject the reference standards individually to determine their respective retention times.

  • Inject the sample mixture.

  • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

  • Integrate the area under each peak. The percentage of each isomer is calculated as the area of the corresponding peak divided by the total area of all isomer peaks, multiplied by 100.

Visualizations

cluster_cis This compound Conformational Equilibrium Diaxial Diaxial (a,a) High Energy (Highly Unstable) Diequatorial Diequatorial (e,e) Low Energy (Stable) Diaxial->Diequatorial Ring Flip (>99.99% favored) Diequatorial->Diaxial

Caption: Conformational equilibrium of this compound.

cluster_cis cis-1,3- (More Stable) cluster_trans trans-1,3- (Less Stable) title Isomer Stability Comparison Cis_Stable Diequatorial Conformer (Both Me groups equatorial) Cis_Energy Strain Energy ≈ 0.0 kcal/mol Cis_Stable->Cis_Energy No 1,3-diaxial interactions Trans_Stable Axial-Equatorial Conformer (One Me group is axial) Trans_Energy Strain Energy ≈ 1.7 kcal/mol Trans_Stable->Trans_Energy Has 1,3-diaxial interactions

Caption: Energy comparison of cis and trans 1,3-dimethylcyclohexane.

Start Start: Sample of 1,3-Dimethylcyclohexane Prep 1. Prepare Dilute Sample (~1% in Hexane) Start->Prep Inject 2. Inject into GC-FID Prep->Inject Analyze 3. Separate Isomers on Capillary Column Inject->Analyze Detect 4. Obtain Chromatogram Analyze->Detect Integrate 5. Integrate Peak Areas Detect->Integrate Calculate 6. Calculate Isomer Ratio (%) Integrate->Calculate End Result: Isomeric Purity Calculate->End

Caption: Workflow for analyzing isomeric purity via Gas Chromatography.

References

preventing isomerization of cis-1,3-Dimethylcyclohexane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of cis-1,3-dimethylcyclohexane during chemical reactions.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to isomerization?

A1: The isomerization of this compound to its trans isomer is primarily driven by thermodynamics. While the cis isomer is the more stable of the two due to both methyl groups being able to occupy equatorial positions in the chair conformation, this stability can be overcome under certain reaction conditions.[1][2][3] Factors such as elevated temperatures, the presence of acid or base catalysts, or certain metal catalysts can provide a pathway for isomerization to the less stable trans isomer, which has one axial and one equatorial methyl group.

Q2: What are the general principles for preventing isomerization?

A2: The key to preventing isomerization lies in understanding and controlling the reaction conditions to favor kinetic control over thermodynamic control.

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control, meaning the product that forms the fastest is the major product. Since isomerization often has a significant activation energy barrier, low temperatures can prevent the reaction from reaching thermodynamic equilibrium where the isomer ratio might change.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome activation barriers, allowing for reversible reactions and leading to a product mixture that reflects the thermodynamic stability of the isomers.

Therefore, to preserve the cis configuration, it is crucial to employ the mildest possible reaction conditions.

Q3: What types of reactions are most likely to cause isomerization?

A3: Reactions that involve carbocation intermediates, radical intermediates, or proceed under harsh conditions are more likely to cause isomerization. This includes:

  • Acid-catalyzed reactions: Strong acids can protonate the cyclohexane (B81311) ring or a substituent, leading to carbocation formation and subsequent rearrangement.

  • Base-catalyzed reactions: Strong bases can deprotonate a carbon atom, forming a carbanion that can then be protonated to give a mixture of isomers.

  • High-temperature reactions: As mentioned, high temperatures provide the energy needed to overcome the activation barrier for isomerization.

  • Reactions involving certain metal catalysts: Some transition metal catalysts, particularly at elevated temperatures, can facilitate isomerization through various mechanisms.

II. Troubleshooting Guide

This guide addresses specific issues you might encounter during experiments with this compound.

Problem Potential Cause Recommended Solution
Isomerization to trans-1,3-dimethylcyclohexane (B1361371) is observed after a reaction. Reaction temperature is too high, allowing for thermodynamic equilibration.Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst that operates under milder conditions.
Presence of acidic or basic impurities in reagents or solvents.Purify all reagents and solvents before use. Consider using a non-polar, aprotic solvent. If an acid or base is a required reagent, use the mildest possible option and the minimum necessary amount.
The chosen catalyst is promoting isomerization.Screen for alternative catalysts known for high selectivity and low isomerization activity at lower temperatures. For example, in hydrogenation, some platinum group metal catalysts can be more prone to isomerization than others.
A functionalization reaction (e.g., halogenation, oxidation) is leading to a mixture of stereoisomers. The reaction proceeds through a planar intermediate (e.g., a radical or carbocation) that can be attacked from either face.For radical reactions like bromination, which are highly selective for the most stable radical, the stereochemical outcome can be difficult to control once the radical is formed.[4][5] Consider alternative functionalization strategies that proceed with retention of stereochemistry, such as certain C-H activation methods.
For reactions on a functional group already present, the conditions may be harsh enough to cause epimerization at a stereocenter.Employ milder reagents and lower temperatures. For example, in the oxidation of a methyl group to a carboxylic acid, using a multi-step, milder oxidation sequence might be preferable to a harsh, one-pot oxidation.

III. Experimental Protocols and Data

The following sections provide detailed methodologies for key experiments where preventing isomerization is critical.

Stereoretentive Free-Radical Bromination

Free-radical bromination is highly selective for the most substituted carbon. In this compound, this would be the tertiary carbons of the methyl groups. While the radical intermediate is planar, careful control of conditions can help minimize side reactions.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

  • Initiation: Add a radical initiator, such as N-bromosuccinimide (NBS) and a small amount of a radical initiator like benzoyl peroxide or AIBN.

  • Reaction Conditions: Irradiate the mixture with a UV lamp or heat to a gentle reflux. The reaction temperature should be kept as low as possible to initiate the reaction while minimizing the risk of isomerization.

  • Monitoring: Monitor the reaction progress by GC-MS to determine the conversion of the starting material and the formation of the desired brominated product.

  • Workup: After the reaction is complete, cool the mixture, filter off the succinimide, and wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel.

Parameter Condition Purpose
Solvent Carbon Tetrachloride or DichloromethaneInert solvent that does not participate in the reaction.
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of bromine, which favors radical substitution over addition and other side reactions.
Initiator Benzoyl Peroxide or AIBN with UV light/heatInitiates the free-radical chain reaction.
Temperature Reflux of the solvent (e.g., ~77°C for CCl₄)Provides the energy for radical initiation while aiming to be below the threshold for significant isomerization.
Low-Temperature Oxidation of Methyl Groups

Oxidation of the methyl groups to alcohols or carboxylic acids can be achieved while minimizing isomerization by using mild, low-temperature conditions.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place this compound and a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Oxidizing Agent: Prepare a solution of a mild oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in water.

  • Reaction Conditions: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add the KMnO₄ solution dropwise, ensuring the temperature does not rise significantly. The reaction is often run under neutral or slightly alkaline conditions to increase the selectivity of the permanganate oxidation.

  • Monitoring: The disappearance of the purple permanganate color indicates the progress of the reaction. Monitor by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench any excess permanganate with a sodium bisulfite solution. Filter the manganese dioxide precipitate and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Parameter Condition Purpose
Oxidizing Agent Potassium Permanganate (KMnO₄)Oxidizes the methyl groups.
Solvent t-Butanol/WaterCo-solvent system to dissolve both the organic substrate and the inorganic oxidant.
Temperature 0-5°CLow temperature to favor kinetic control and prevent isomerization and over-oxidation.
pH Neutral to slightly alkalineCan improve the selectivity of the oxidation.

IV. Diagrams

Isomerization_Factors cluster_conditions Conditions Promoting Isomerization A This compound (More Stable Isomer) C Isomerization A->C B trans-1,3-Dimethylcyclohexane (Less Stable Isomer) C->B D High Temperature D->C Provides Energy to Overcome Activation Barrier E Acid/Base Catalysis E->C Forms Reactive Intermediates F Certain Metal Catalysts F->C Lowers Activation Energy

Caption: Factors promoting the isomerization of this compound.

Prevention_Workflow Start Reaction on This compound Check Potential for Isomerization? Start->Check Yes Yes Check->Yes High Temp, Strong Acid/Base No No Check->No Mild Conditions Action Implement Preventative Measures Yes->Action Proceed Proceed with Standard Reaction Conditions No->Proceed Measures Low Temperature Mild Reagents Inert Atmosphere Careful Catalyst Selection Action->Measures End Desired cis-Product Action->End Proceed->End

Caption: Decision workflow for preventing isomerization during reactions.

References

Technical Support Center: Interpreting Complex NMR Spectra of cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the nuclear magnetic resonance (NMR) analysis of cis-1,3-dimethylcyclohexane. It is intended for researchers and professionals in chemistry and drug development who encounter challenges in interpreting the complex spectra of this molecule.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why does the ¹H NMR spectrum of this compound appear so complex at room temperature?

A1: The complexity arises from the molecule's dynamic conformational equilibrium and the numerous, overlapping proton signals. This compound rapidly interconverts between two chair conformations.[1][2] Although one conformer is much more stable, the spectrum reflects a time-average of all proton environments. This leads to small differences in chemical shifts between the ring protons and complex spin-spin splitting patterns that are often difficult to resolve in a standard 1D spectrum.[3][4]

Q2: My NMR signals are broad and poorly resolved. What is the likely cause?

A2: Signal broadening is typically due to conformational exchange occurring at a rate comparable to the NMR timescale.[5] For this compound, this is the chair-flipping process. At room temperature, the rate of interconversion can be in the intermediate exchange regime, leading to broadened peaks. To resolve this, you can try acquiring the spectrum at a lower temperature to "freeze out" the equilibrium and sharpen the signals for the dominant conformer.[6]

Q3: How many signals should I expect in the ¹H and ¹³C NMR spectra?

A3: this compound is a meso compound, possessing a plane of symmetry that passes through C2 and C5 of the ring.[1][7][8] Due to this symmetry, you should observe:

  • ¹³C NMR: Five distinct signals.[9][10] The two methyl carbons are equivalent, as are the C4/C6 carbons and the C1/C3 carbons. C2 and C5 are unique.

  • ¹H NMR: Five groups of non-equivalent protons.[7] However, these signals will be complex multiplets due to extensive coupling.

Q4: I am having trouble assigning the proton signals. What strategies can I use?

A4: Assigning the signals in the crowded aliphatic region requires advanced techniques:

  • 2D NMR Spectroscopy: This is the most effective approach.

    • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other, allowing you to trace the spin systems through the cyclohexane (B81311) ring.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.[5] This is invaluable for assignment when combined with the ¹³C data.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space interactions, which is particularly useful for distinguishing between axial and equatorial protons based on their proximity to other protons, such as those of the methyl groups.

Q5: Which chair conformation of this compound is more stable and why?

A5: The diequatorial (e,e) conformation is significantly more stable than the diaxial (a,a) conformation.[1][2] The diaxial conformer suffers from a severe steric interaction, known as a 1,3-diaxial interaction, between the two axial methyl groups. This interaction is highly unfavorable, causing the conformational equilibrium to lie almost exclusively on the side of the diequatorial form.[1][11] The molecule is therefore considered "anancomeric," meaning one conformer is overwhelmingly populated.[1]

Data Presentation: NMR Spectral Data

The following table summarizes the expected chemical shifts for the dominant diequatorial conformer of this compound. Note that exact values can vary based on the solvent and spectrometer frequency.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
CH₃ (e)~ 0.86~ 22.8Doublet in ¹H NMR due to coupling with H1/H3.
H1/H3 (a)~ 0.54~ 30.6Complex multiplet, shifted upfield due to axial position.
H2a/H2e~ 1.6-1.8 (axial), ~ 1.2-1.4 (equatorial)~ 35.0H2a is expected downfield of H2e.
H4e/H6e~ 1.6-1.8~ 44.5Equatorial protons typically resonate downfield of axial protons.
H4a/H6a~ 0.7-0.9~ 44.5Axial protons are shielded and appear upfield.
H5a/H5e~ 1.6-1.7 (axial), ~ 1.1-1.3 (equatorial)~ 26.5These protons lie on the plane of symmetry.

Data compiled from typical values for substituted cyclohexanes and publicly available spectra.[3][12][13]

Experimental Protocols

Methodology for High-Resolution NMR Spectrum Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire the spectrum using standard parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 16-64 scans for good signal-to-noise.

  • 1D ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program.

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • 2D NMR (if required):

    • For complex spectra, acquire COSY, HSQC, and HMBC experiments using standard, pre-configured parameter sets on the spectrometer software. Adjust spectral widths to encompass all relevant signals.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic chair-flip equilibrium of this compound.

G cluster_diaxial Diaxial (a,a) Conformer (High Energy, Unstable) cluster_diequatorial Diequatorial (e,e) Conformer (Low Energy, Stable) diaxial_img diaxial_img diaxial_img->p1 diequatorial_img diequatorial_img p1->p2  Chair Flip (Fast at RT) p2->diequatorial_img

Caption: Conformational equilibrium of this compound.

References

cis-1,3-Dimethylcyclohexane MSDS and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with cis-1,3-Dimethylcyclohexane.

Safety Data Summary

Below is a summary of the key safety and physical properties of this compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number638-04-0[1][2][3]
Molecular FormulaC₈H₁₆[1][3][4]
Molecular Weight112.21 g/mol [1][2][4]
AppearanceClear colorless liquid[1][5]
OdorLike hexane[1][5]
Boiling Point120-122 °C[2][4][6]
Melting Point-76 °C to 85°C (literature values vary)[3][4][7]
Flash Point6 °C (42.8 °F) - closed cup[2][6]
Density0.784 g/mL at 25 °C[2][3][8]
Vapor Pressure21.5 - 40.5 mmHg (at 37.7 °C)[1][2][3]
Autoignition Temperature583 °F[2]
Refractive Indexn20/D 1.423[2][3][8]
GHS Hazard Information
Hazard ClassCategorySignal WordHazard Statement
Flammable Liquids2DangerH225: Highly flammable liquid and vapor
Aspiration Hazard1DangerH304: May be fatal if swallowed and enters airways

Source:[1]

Troubleshooting Guide

Q1: My reaction involving this compound is showing unexpected byproducts. What could be the cause?

A1: Unexpected byproducts can arise from several sources. Consider the following:

  • Purity of this compound: Ensure you are using a high-purity grade of the solvent. Lower purity grades may contain isomers (trans-1,3-dimethylcyclohexane, other dimethylcyclohexane isomers) or residual starting materials from its synthesis, which could participate in side reactions.

  • Reaction Conditions: this compound is highly flammable. Ensure your reaction is not overheating, as thermal decomposition could lead to unwanted products. Use appropriate temperature control.

  • Peroxide Formation: Although not a notorious peroxide former, it is good practice with any cyclic ether or hydrocarbon to test for peroxides, especially if the container has been opened and stored for an extended period. Peroxides can initiate unintended radical reactions.

Q2: I've noticed a slight pressure buildup in my sealed container of this compound. Is this normal?

A2: Due to its low boiling point and high vapor pressure, slight pressure changes can occur with temperature fluctuations in a tightly sealed container. However, significant pressure buildup is a cause for concern.

  • Storage Temperature: Store the container in a cool, well-ventilated area designated for flammable liquids.[4] Avoid storing it in direct sunlight or near heat sources.

  • Contamination: If you suspect contamination, handle the container with extreme caution. Do not attempt to open a container that shows signs of significant pressure buildup or discoloration. Contact your institution's environmental health and safety (EHS) office for guidance on disposal.

Q3: I accidentally spilled a small amount of this compound on the lab bench. What is the correct cleanup procedure?

A3: For a small spill, follow these steps:

  • Eliminate Ignition Sources: Immediately turn off any open flames, hot plates, or other potential ignition sources in the vicinity.[4][9]

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is in a poorly ventilated space, evacuate the area and contact your EHS office.

  • Wear Appropriate PPE: At a minimum, wear safety goggles and chemical-resistant gloves (e.g., nitrile).

  • Contain and Absorb: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad, to soak up the spill.[9][10]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[4][9]

  • Decontaminate: Clean the spill area with soap and water.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are:

  • Flammability: It is a highly flammable liquid and vapor.[1][6] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[9]

  • Aspiration Hazard: If swallowed, it can enter the lungs and may be fatal.[1] Do not induce vomiting if ingested.[4]

  • Skin Irritation: It can cause skin irritation.[1]

  • Central Nervous System (CNS) Depression: Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[5][9][10]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: The following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Wear chemical-impermeable gloves.[4] Always inspect gloves prior to use.[4]

  • Skin and Body Protection: Wear a lab coat or other protective clothing. For larger quantities or situations with a high risk of splashing, consider fire/flame-resistant clothing.[4]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep it away from heat, sparks, open flames, and other ignition sources.[6][9] The storage area should be designated for flammable liquids. Ground and bond containers and receiving equipment to prevent static discharge.[4][9]

Q4: What is the correct procedure for disposing of waste this compound?

A4: Waste this compound is considered hazardous waste. It should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge it into sewer systems.[4] Always follow your institution's and local regulations for hazardous waste disposal.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is worn (safety goggles, lab coat, chemical-resistant gloves). Clear the workspace of any ignition sources.

  • Grounding: If transferring from a larger container (e.g., a drum) to a smaller one, ensure both containers are properly grounded and bonded to prevent static electricity buildup.[4][9]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[4][9] Dispense the required amount slowly and carefully to avoid splashing.

  • Sealing: After dispensing, securely close the container and return it to its designated storage location.

  • Cleanup: Clean any minor drips or spills immediately with an appropriate absorbent material.

Protocol 2: Preparation of a Standard Solution
  • Pre-calculation: Determine the required volume of this compound and the final volume of the solution to achieve the desired concentration.

  • Tare Glassware: In a chemical fume hood, place a clean, dry volumetric flask on a balance and tare it.

  • Dispensing: Carefully add the calculated mass of this compound to the volumetric flask.

  • Dilution: Dilute to the mark with a suitable solvent (ensure compatibility). Cap the flask and invert several times to ensure homogeneity.

  • Labeling: Clearly label the solution with the name of the chemical, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the solution in a tightly sealed container in a flammable liquids cabinet.

Visualizations

Spill_Response_Workflow Workflow for a Small Chemical Spill spill Small Spill of This compound ignition Eliminate Ignition Sources (Flames, Hot Plates) spill->ignition ventilate Ensure Adequate Ventilation ignition->ventilate ppe Wear Appropriate PPE (Goggles, Gloves) ventilate->ppe absorb Contain and Absorb Spill with Inert Material ppe->absorb collect Collect Waste with Non-Sparking Tools absorb->collect dispose Place in a Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area (Soap and Water) dispose->decontaminate end Procedure Complete decontaminate->end

Caption: Workflow for handling a small chemical spill.

PPE_Selection_Hierarchy Hierarchy of Controls and PPE Selection cluster_controls Hierarchy of Controls cluster_ppe Required PPE for this compound elimination Elimination/Substitution (Use a less hazardous chemical) engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Last line of defense) goggles Safety Goggles ppe->goggles gloves Chemical-Resistant Gloves ppe->gloves coat Lab Coat ppe->coat respirator Respirator (If ventilation is inadequate) ppe->respirator

Caption: Hierarchy of controls and PPE selection.

References

Validation & Comparative

stability comparison of cis- vs trans-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the conformational stability of cis- and trans-1,3-dimethylcyclohexane (B1361371), supported by experimental thermodynamic data and detailed analytical protocols.

In the realm of stereochemistry, the conformational analysis of substituted cyclohexanes provides a fundamental framework for understanding molecular stability. This guide offers an in-depth comparison of the stability of cis- and trans-1,3-dimethylcyclohexane, presenting experimental data, detailed experimental methodologies, and a visual representation of the underlying conformational principles. This information is crucial for researchers and professionals in drug development and chemical synthesis, where molecular geometry dictates reactivity and biological activity.

At a Glance: Cis Isomer Takes the Stability Crown

Contrary to what is often observed in acyclic systems where trans isomers are typically more stable, in the case of 1,3-dimethylcyclohexane, the cis isomer is the more stable configuration. This is a direct consequence of the chair conformation of the cyclohexane (B81311) ring and the energetic penalties associated with axial substituents.

The cis isomer can adopt a chair conformation where both methyl groups occupy equatorial positions, thereby avoiding significant steric strain.[1] In stark contrast, the trans isomer is conformationally locked into a state where one methyl group must be in an axial position, leading to destabilizing 1,3-diaxial interactions.[1]

Quantitative Comparison of Stability

Experimental data from heat of combustion and isomerization studies provide quantitative validation of the greater stability of cis-1,3-dimethylcyclohexane. The lower heat of combustion for the cis isomer indicates a lower potential energy state.

ParameterThis compoundtrans-1,3-DimethylcyclohexaneDifference (trans - cis)
Heat of Combustion (liquid, 25°C) Lower ValueHigher ValuePositive
Heat of Isomerization to Ethylcyclohexane (liquid, 25°C) 0.0006 ± 0.0005 kcal/mol0.0012 ± 0.0007 kcal/mol0.0006 kcal/mol
Relative Strain Energy of Most Stable Conformer ~0 kcal/mol (diequatorial)~1.8 kcal/mol (equatorial-axial)[2]~1.8 kcal/mol
Relative Stability More StableLess Stablecis is more stable by ~7 kJ/mol[1]

Note: The heat of combustion values are relative, as a direct side-by-side experimental value under identical conditions was not found in a single source. The difference in stability is derived from isomerization data and conformational analysis.

Conformational Analysis: The Root of the Stability Difference

The stability of substituted cyclohexanes is primarily dictated by the energy of their chair conformations. Substituents in the equatorial position are generally more stable than in the axial position due to reduced steric hindrance.

This compound: This isomer can exist in two chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable as it is essentially free of steric strain.[3] The diaxial conformation, on the other hand, is highly unstable due to severe 1,3-diaxial interactions between the two methyl groups.[3] Consequently, the equilibrium overwhelmingly favors the diequatorial conformation.

Trans-1,3-Dimethylcyclohexane: In the trans isomer, one methyl group is "up" and the other is "down" relative to the ring. In any chair conformation, this necessitates that one methyl group occupies an equatorial position while the other is in an axial position. Ring flipping simply interchanges the positions of the two methyl groups between axial and equatorial, resulting in two conformations of equal energy.[2] The presence of an axial methyl group in both conformers introduces steric strain due to 1,3-diaxial interactions with axial hydrogens, making the trans isomer inherently less stable than the diequatorial conformer of the cis isomer. The energetic cost of an axial methyl group is approximately 1.8 kcal/mol.[2]

Visualizing the Conformational Equilibrium

The following diagram illustrates the conformational equilibria for both cis- and trans-1,3-dimethylcyclohexane and the relative energy levels of the conformers.

G Conformational Equilibrium of 1,3-Dimethylcyclohexane cluster_cis This compound cluster_trans trans-1,3-Dimethylcyclohexane cluster_energy Relative Energy Levels Cis_ee Diequatorial (e,e) (More Stable) Cis_aa Diaxial (a,a) (Less Stable) Cis_ee->Cis_aa Trans_ea Equatorial-Axial (e,a) (Equivalent Energy) Trans_ae Axial-Equatorial (a,e) (Equivalent Energy) Trans_ea->Trans_ae High Higher Energy Low Lower Energy

Caption: Conformational isomers and relative stabilities.

Experimental Protocols

The determination of the relative stabilities of these isomers relies on precise experimental measurements. Below are detailed protocols for two key experimental techniques.

Determination of Heat of Combustion via Bomb Calorimetry

This method measures the heat released when a substance is completely burned in a constant-volume container. A more stable isomer will release less energy upon combustion.

Objective: To measure and compare the standard enthalpy of combustion (ΔH°c) of cis- and trans-1,3-dimethylcyclohexane.

Apparatus:

  • Parr-type oxygen bomb calorimeter

  • High-precision digital thermometer (±0.001 °C)

  • Pellet press

  • Analytical balance (±0.0001 g)

  • Ignition unit

  • Oxygen cylinder with pressure regulator

  • Fuse wire (e.g., platinum or nickel-chromium)

  • Crucible (silica or platinum)

  • Calorimeter bucket and jacket

  • Stirrer

Procedure:

  • Calibration: Calibrate the calorimeter by combusting a known mass (typically ~1 g) of a standard substance with a certified heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter system.

  • Sample Preparation:

    • Accurately weigh approximately 0.8-1.0 g of liquid cis- or trans-1,3-dimethylcyclohexane into a tared crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary, with the heat of combustion of the capsule material being accounted for.

    • Cut a piece of fuse wire of known length and mass and attach it to the electrodes of the bomb head, ensuring it is in contact with the sample.

  • Assembly and Pressurization:

    • Add a small, measured amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.

    • Carefully place the crucible with the sample into the bomb.

    • Seal the bomb and purge it with a small amount of oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to approximately 30 atm.

  • Calorimetry Measurement:

    • Place the bomb in the calorimeter bucket containing a precisely known mass of water.

    • Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.

    • Allow the system to reach thermal equilibrium while stirring continuously. Record the initial temperature for several minutes to establish a baseline.

    • Ignite the sample using the ignition unit.

    • Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and the temperature begins to fall.

  • Post-Combustion Analysis:

    • Release the pressure from the bomb and disassemble it.

    • Collect and weigh any unburned fuse wire.

    • Analyze the bomb washings for the formation of nitric acid (from any residual nitrogen) by titration with a standard base.

  • Calculations:

    • Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calculate the total heat evolved using the heat capacity of the calorimeter.

    • Subtract the heat contributions from the ignition of the fuse wire and the formation of nitric acid to determine the heat of combustion of the sample.

    • Convert the heat of combustion at constant volume (ΔU) to the enthalpy of combustion at constant pressure (ΔH) using the ideal gas law.

    • Repeat the procedure multiple times for each isomer to ensure reproducibility.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy can be used to determine the equilibrium constant between different conformers, from which the Gibbs free energy difference (ΔG°) can be calculated.

Objective: To determine the relative populations of the chair conformers of cis- and trans-1,3-dimethylcyclohexane and calculate the free energy difference.

Apparatus:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

  • NMR tubes.

  • Appropriate deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

Procedure:

  • Sample Preparation: Prepare a dilute solution (~5-10 mg/mL) of each isomer in the chosen deuterated solvent in separate NMR tubes.

  • Room Temperature Spectra: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K) to serve as a reference. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and averaged signals will be observed.

  • Low-Temperature Spectra:

    • Cool the sample in the NMR probe to a temperature where the chair-chair interconversion is slow on the NMR timescale (e.g., down to -80 °C or lower). This will "freeze out" the individual conformers.

    • For this compound, at a sufficiently low temperature, separate signals for the major diequatorial conformer and the minor diaxial conformer may be observed.

    • For trans-1,3-dimethylcyclohexane, since the two conformers are degenerate, the spectrum will likely remain unchanged apart from temperature-dependent chemical shift changes.

  • Data Acquisition and Analysis:

    • Acquire high-quality ¹H or ¹³C NMR spectra at the low temperature.

    • Integrate the signals corresponding to the different conformers of the cis isomer. The ratio of the integrals is equal to the ratio of the populations of the conformers.

  • Calculation of Gibbs Free Energy:

    • Calculate the equilibrium constant (K_eq) from the ratio of the conformer populations: K_eq = [diequatorial] / [diaxial].

    • Calculate the standard Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

    • The ΔG° value for the trans isomer will be zero due to the equivalent energy of its conformers. The stability of the trans isomer relative to the cis isomer can be inferred from the ΔG° of the more stable diequatorial cis conformer.

By employing these rigorous experimental techniques, researchers can obtain reliable data to support the theoretical models of conformational stability, which are essential for predicting the behavior of molecules in various chemical and biological systems.

References

A Comparative Analysis of the Conformational Energies of Cis and Trans-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of substituents on a cyclohexane (B81311) ring profoundly influences its thermodynamic stability. This guide provides a detailed comparison of the conformational energies of cis- and trans-1,3-dimethylcyclohexane (B1361371), offering insights for researchers in stereochemistry, medicinal chemistry, and materials science. The stability of these isomers is dictated by the energetic penalties associated with axial versus equatorial substituent placement, primarily driven by steric strain.

Conformational Analysis and Energy Differences

The chair conformation is the most stable arrangement for the cyclohexane ring. For substituted cyclohexanes, the orientation of the substituents as either axial or equatorial determines the overall energy of the conformer.

cis-1,3-Dimethylcyclohexane:

The cis isomer can exist in two primary chair conformations that interconvert via a "ring flip". One conformation places both methyl groups in equatorial positions (diequatorial), while the other places both in axial positions (diaxial).[1][2][3]

  • Diequatorial Conformer: This is the most stable conformation as the bulky methyl groups are positioned away from the ring, minimizing steric interactions. Its strain energy is considered the baseline at 0 kcal/mol.[4][5]

  • Diaxial Conformer: This conformation is highly unstable due to a severe steric clash between the two axial methyl groups, known as a 1,3-diaxial interaction.[2][4][6] This interaction is a significant source of steric strain, sometimes referred to as a syn-pentane interaction.[4]

The energy difference between the diaxial and the much more stable diequatorial conformer is substantial, measured to be approximately 5.4 kcal/mol (23 kJ/mol).[7][8] Consequently, the equilibrium mixture consists almost entirely of the diequatorial conformer.[4]

trans-1,3-Dimethylcyclohexane:

The trans isomer also exists in two interconverting chair conformations. In this case, a ring flip converts one axial methyl group to an equatorial position and the equatorial methyl group to an axial position.[3][5][9]

  • Axial-Equatorial (a,e) and Equatorial-Axial (e,a) Conformers: Both chair conformations of the trans isomer are energetically equivalent.[3][9][10] Each conformer has one methyl group creating a 1,3-diaxial interaction with axial hydrogens. The energy penalty for a single axial methyl group is known as its "A-value," which is approximately 1.74 to 1.8 kcal/mol.[9][11][12] Therefore, the inherent strain energy of the trans isomer is about 1.8 kcal/mol.[5][9]

Quantitative Comparison of Stability

The most stable conformer of this compound (diequatorial) is more stable than the conformer of trans-1,3-dimethylcyclohexane (axial-equatorial). The energy difference between the two most stable forms is approximately 1.8 kcal/mol, favoring the cis isomer.[13][14][15]

IsomerMost Stable ConformationStrain Energy (kcal/mol)Least Stable ConformationStrain Energy (kcal/mol)Energy Difference Between Conformers (kcal/mol)
This compoundDiequatorial (e,e)0Diaxial (a,a)~5.4 - 5.6~5.4 - 5.6[4][7][8]
trans-1,3-DimethylcyclohexaneAxial-Equatorial (a,e)~1.8Equatorial-Axial (e,a)~1.80[9]

Note: Strain energy values are relative to an unsubstituted cyclohexane chair or the diequatorial cis-isomer.

Experimental and Computational Protocols

The determination of conformational energies relies on both experimental and computational methodologies.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A common experimental approach to determine the energy difference between conformers involves using low-temperature NMR spectroscopy.

  • Sample Preparation: A solution of the 1,3-dimethylcyclohexane (B1346967) isomer is prepared in a suitable solvent that will not freeze at the temperatures required for the experiment (e.g., deuterated chloroform (B151607) or toluene).

  • Low-Temperature NMR: The NMR spectrum of the sample is recorded at various low temperatures. At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion slows down.

  • Coalescence Temperature: The temperature at which the separate signals for the axial and equatorial groups broaden and merge into a single signal is known as the coalescence temperature.

  • Signal Integration at Low Temperature: At a temperature well below coalescence, the ring flip is slow enough to observe distinct signals for each conformer. The relative populations of the two conformers can be determined by integrating the signals corresponding to each.

  • Calculation of Equilibrium Constant (K): The equilibrium constant is calculated from the ratio of the conformer populations (K = [equatorial]/[axial]).

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.[16]

Computational Protocol: Molecular Mechanics/Ab Initio Calculations

Computational chemistry provides a powerful tool for estimating the energies of different conformers.

  • Structure Building: The 3D structures of the different chair conformers (cis-diaxial, cis-diequatorial, and trans-axial-equatorial) are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformation. This is typically done using molecular mechanics force fields (e.g., MMFF or AMBER) or more accurate, but computationally intensive, ab initio or Density Functional Theory (DFT) methods.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine the potential energy of each conformer.

  • Relative Energy Determination: The energy of the most stable conformer (the cis-diequatorial) is set as the zero-point reference, and the relative energies of the other conformers are calculated by subtraction. These calculations provide the steric and strain energies that differentiate the conformers.

Visualization of Conformational Equilibria

The following diagrams illustrate the conformational equilibria for both cis- and trans-1,3-dimethylcyclohexane.

G cluster_cis This compound cluster_trans trans-1,3-Dimethylcyclohexane cis_ee Diequatorial (e,e) (More Stable) Strain = 0 kcal/mol cis_aa Diaxial (a,a) (Less Stable) Strain = ~5.4 kcal/mol cis_ee->cis_aa Ring Flip ΔG ≈ 5.4 kcal/mol trans_ae Axial-Equatorial (a,e) (Strain = ~1.8 kcal/mol) trans_ea Equatorial-Axial (e,a) (Strain = ~1.8 kcal/mol) trans_ae->trans_ea Ring Flip ΔG = 0 kcal/mol

Caption: Conformational equilibrium of cis- and trans-1,3-dimethylcyclohexane.

References

A Comparative 13C NMR Analysis of cis- and trans-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereochemistry, nuclear magnetic resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of molecules. This guide provides a comparative analysis of the 13C NMR spectra of the geometric isomers of 1,3-dimethylcyclohexane (B1346967): cis-1,3-dimethylcyclohexane and trans-1,3-dimethylcyclohexane (B1361371). The distinct spatial arrangement of the methyl groups in these isomers leads to discernible differences in their 13C NMR spectra, offering a clear method for their differentiation.

Theoretical 13C NMR Spectral Data

At room temperature, both cis- and trans-1,3-dimethylcyclohexane undergo rapid chair-to-chair interconversion. This conformational flexibility influences the number of observed signals in their respective 13C NMR spectra. For this compound, which possesses a plane of symmetry, this rapid inversion results in five distinct carbon signals. Similarly, the racemic mixture of the trans-1,3-dimethylcyclohexane enantiomers also exhibits five signals in its 13C NMR spectrum due to the time-averaging of the axial and equatorial environments.[1][2]

However, there is conflicting literature suggesting that based on the rigid molecular symmetry, this compound should display five signals, while the less symmetric trans isomer should theoretically exhibit eight distinct signals in a "frozen" conformation.[3] Another perspective posits that due to equivalence, the cis isomer should show two signals and the trans isomer three. A definitive, publicly available experimental dataset detailing the precise chemical shifts for all carbon atoms in both isomers remains elusive in peer-reviewed literature.

For the purpose of this guide, we will proceed with the more commonly cited expectation of five signals for each isomer at room temperature due to conformational averaging. The anticipated chemical shift regions are based on typical values for substituted cyclohexanes.

Carbon PositionExpected Chemical Shift (ppm) - this compoundExpected Chemical Shift (ppm) - trans-1,3-Dimethylcyclohexane
C1, C3 (CH-CH₃)30 - 3525 - 30
C2 (CH₂)35 - 4030 - 35
C4, C6 (CH₂)20 - 2520 - 25
C5 (CH₂)40 - 4535 - 40
Methyl Carbons (CH₃)20 - 2515 - 20

Note: The chemical shift values presented are estimates and may vary based on experimental conditions such as solvent and temperature.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general methodology for acquiring the 13C NMR spectra of cis- and trans-1,3-dimethylcyclohexane.

1. Sample Preparation:

  • Dissolve approximately 50-100 mg of the 1,3-dimethylcyclohexane isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The 13C NMR spectra are typically acquired on a spectrometer operating at a frequency of 75 to 125 MHz for carbon.

  • The instrument should be properly tuned and shimmed to ensure high resolution and sensitivity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds, to allow for full relaxation of the carbon nuclei.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to a few thousand) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for alkanes.

  • Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Structural and Spectral Relationships

The relationship between the stereoisomers and their expected 13C NMR signals can be visualized as follows:

G cluster_isomers 1,3-Dimethylcyclohexane Isomers cluster_spectra Expected 13C NMR Spectra (Room Temp.) cis This compound cis_signals 5 Signals cis->cis_signals Symmetry & Averaging trans trans-1,3-Dimethylcyclohexane trans_signals 5 Signals trans->trans_signals Conformational Averaging G start Start sample_prep Sample Preparation (cis- and trans- isomers) start->sample_prep nmr_acquisition 13C NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Referencing) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Signal Counting, Chemical Shift Comparison) data_processing->spectral_analysis comparison Comparative Analysis of Isomers spectral_analysis->comparison end End comparison->end

References

Unraveling Steric Hindrance: A Comparative Guide to Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the subtle interplay of steric effects within cyclic systems is paramount. The conformational preferences of substituted cyclohexanes, governed by steric strain, profoundly influence molecular shape, reactivity, and biological activity. This guide provides a comprehensive comparison of steric effects in disubstituted cyclohexanes, supported by quantitative data and detailed experimental protocols.

The stability of a disubstituted cyclohexane (B81311) conformer is primarily dictated by the steric interactions of its substituents with the cyclohexane ring and with each other. Larger substituents preferentially occupy the more spacious equatorial positions to minimize unfavorable steric interactions. The energetic cost of a substituent occupying an axial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane.[1]

Principles of Steric Interactions in Disubstituted Cyclohexanes

The two primary types of steric strain that govern the conformational equilibrium in disubstituted cyclohexanes are:

  • 1,3-Diaxial Interactions: This is the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). This is the most significant type of steric strain for a single substituent.[2]

  • Gauche Butane Interactions: In 1,2-disubstituted cyclohexanes, a steric interaction occurs between the two substituents when they are in adjacent equatorial positions, resembling the gauche conformation of butane.[3]

The preferred conformation of a disubstituted cyclohexane is the one that minimizes the sum of all steric interactions. This often involves placing the largest substituent in an equatorial position.[4]

Quantitative Comparison of Steric Effects

The energetic penalties associated with various substituents and their interactions are summarized in the tables below. These values are crucial for predicting the most stable conformation of a disubstituted cyclohexane.

Table 1: A-Values for Common Substituents

A-values represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane (ΔG° = G_axial - G_equatorial).[5][6] A larger A-value indicates a greater preference for the equatorial position.[1]

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-F0.241.0
-Cl0.41.7
-Br0.2-0.70.8-2.9
-I0.41.7
-OH0.6 (0.9 in H-bonding solvents)2.5 (3.8 in H-bonding solvents)
-OCH₃0.72.9
-CN0.20.8
-CH₃ (Methyl)1.87.6
-CH₂CH₃ (Ethyl)2.08.4
-CH(CH₃)₂ (Isopropyl)2.29.2
-C(CH₃)₃ (tert-Butyl)> 4.5> 18.8
-C₆H₅ (Phenyl)3.012.6
-COOH1.25.0
Table 2: Steric Strain Energies in Dimethylcyclohexanes

The stability of disubstituted cyclohexanes depends on the relative positions and stereochemistry of the substituents. The following table provides the calculated total steric strain for various isomers of dimethylcyclohexane.

IsomerConformation with Lower StrainSteric InteractionsTotal Strain (kJ/mol)
cis-1,2-dimethylOne axial, one equatorial methyl1 x Gauche (Me/Me) + 2 x 1,3-diaxial (Me/H)11.4[7][8]
trans-1,2-dimethylDiequatorial1 x Gauche (Me/Me)3.8[9][10]
cis-1,3-dimethylDiequatorialNone0[9][11]
trans-1,3-dimethylOne axial, one equatorial methyl2 x 1,3-diaxial (Me/H)7.6[9]
cis-1,4-dimethylOne axial, one equatorial methyl2 x 1,3-diaxial (Me/H)7.6[12]
trans-1,4-dimethylDiequatorialNone0[12]

Experimental Protocols

The determination of conformational energies and A-values is primarily achieved through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Determination of A-Value by Low-Temperature ¹H NMR

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis prep Dissolve substituted cyclohexane in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) acquire_rt Acquire ¹H NMR spectrum at room temperature prep->acquire_rt 1. Initial Characterization acquire_lt Cool the sample in the NMR probe to a low temperature (e.g., -80 °C) acquire_rt->acquire_lt 2. Slowing Conformational Interconversion acquire_lt_spec Acquire ¹H NMR spectrum at low temperature acquire_lt->acquire_lt_spec 3. 'Freezing' out Conformers integrate Integrate the signals corresponding to the axial and equatorial conformers acquire_lt_spec->integrate 4. Quantifying Conformers calculate_k Calculate the equilibrium constant (Keq) Keq = [Equatorial] / [Axial] integrate->calculate_k 5. Determining Equilibrium calculate_g Calculate the Gibbs free energy difference (ΔG°) ΔG° = -RT ln(Keq) calculate_k->calculate_g 6. Calculating A-Value

Caption: Workflow for determining A-values using low-temperature NMR spectroscopy.

Detailed Methodology:

  • Sample Preparation: A dilute solution of the monosubstituted cyclohexane is prepared in a deuterated solvent that remains liquid at the desired low temperature (e.g., chloroform-d, toluene-d₈). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Room Temperature NMR: A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged signals for the substituents.[13]

  • Low-Temperature NMR: The sample is cooled inside the NMR probe to a temperature where the rate of chair-chair interconversion is slow enough to allow for the observation of separate signals for the axial and equatorial conformers. This temperature is typically below -60 °C.[14]

  • Signal Integration: The ¹H NMR spectrum at low temperature will show distinct sets of peaks for the axial and equatorial conformers. The relative concentrations of the two conformers are determined by integrating the corresponding signals.[14]

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) for the axial-equatorial equilibrium is calculated as the ratio of the integration values of the equatorial conformer to the axial conformer.

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°), which is the A-value, is calculated from the equilibrium constant using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin at which the low-temperature spectrum was acquired.[7]

Visualization of Conformational Equilibria

The following diagrams illustrate the conformational equilibria for representative disubstituted cyclohexanes.

Conformational Equilibrium of cis-1,2-Dimethylcyclohexane

cis_1_2_dimethylcyclohexane cluster_conformer1 Conformer 1 (Axial-Equatorial) cluster_conformer2 Conformer 2 (Equatorial-Axial) C1_1 CH₃ (ax) C2_1 CH₃ (eq) C1_2 CH₃ (eq) C2_2 CH₃ (ax) Conformer 1 (Axial-Equatorial) Conformer 1 (Axial-Equatorial) Conformer 2 (Equatorial-Axial) Conformer 2 (Equatorial-Axial) Conformer 1 (Axial-Equatorial)->Conformer 2 (Equatorial-Axial) Ring Flip (Equal Energy)

Caption: Conformational equilibrium of cis-1,2-dimethylcyclohexane.

Conformational Equilibrium of trans-1,4-Di-tert-butylcyclohexane

trans_1_4_ditertbutylcyclohexane cluster_conformer1 Diequatorial Conformer (More Stable) cluster_conformer2 Diaxial Conformer (Less Stable) C1_1 t-Bu (eq) C4_1 t-Bu (eq) C1_2 t-Bu (ax) C4_2 t-Bu (ax) Diequatorial Conformer (More Stable) Diequatorial Conformer (More Stable) Diaxial Conformer (Less Stable) Diaxial Conformer (Less Stable) Diequatorial Conformer (More Stable)->Diaxial Conformer (Less Stable) Ring Flip (Equilibrium strongly favors diequatorial)

Caption: Conformational equilibrium of trans-1,4-di-tert-butylcyclohexane.

This guide provides a foundational understanding of the steric effects that govern the conformational preferences of disubstituted cyclohexanes. For drug development professionals and researchers, a thorough grasp of these principles is essential for designing molecules with specific three-dimensional structures and predictable properties.

References

A Comparative Guide to Analytical Method Validation for cis-1,3-Dimethylcyclohexane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of cis-1,3-Dimethylcyclohexane, a non-chromophoric saturated hydrocarbon. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, from raw materials to finished products. Here, we compare the performance of a traditional Gas Chromatography method with a modern High-Performance Liquid Chromatography approach, providing supporting data and detailed experimental protocols.

Method Comparison: GC-FID vs. HPLC-RID

The quantification of this compound presents a challenge for traditional HPLC methods due to its lack of a UV-absorbing chromophore. Therefore, Gas Chromatography with Flame Ionization Detection (GC-FID) is a primary and robust technique. For a liquid chromatography alternative, HPLC coupled with a universal detector, such as a Refractive Index Detector (RID), is a viable option.

Data Presentation

The following table summarizes the performance characteristics of a validated GC-FID method and a proposed HPLC-RID method for the quantification of this compound. The data is representative of typical validation results according to ICH guidelines.

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Linearity (R²) > 0.999> 0.998
Range 1 - 500 µg/mL10 - 1000 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) 0.3 µg/mL3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL10 µg/mL
Specificity High (Good resolution from other hydrocarbons)Moderate (Potential for interference from co-eluting compounds with similar refractive indices)
Robustness HighModerate (Sensitive to mobile phase composition and temperature fluctuations)

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-RID methods are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to achieve a concentration within the calibrated range.

  • Use an internal standard (e.g., n-heptane) for improved accuracy and precision.

2. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold at 150°C for 2 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

3. Data Analysis:

  • Identify the this compound peak based on its retention time relative to a standard.

  • Quantify the analyte using the peak area ratio to the internal standard against a calibration curve.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) Method

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibrated range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a column suitable for non-polar analytes.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The mobile phase must be thoroughly degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (to ensure stable refractive index).

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID).

  • Detector Temperature: 35°C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte using the peak area against a calibration curve prepared with external standards.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase protocol Develop Validation Protocol define_params Define Performance Characteristics (ICH Q2(R1)) protocol->define_params acceptance_criteria Set Acceptance Criteria define_params->acceptance_criteria sample_prep Prepare Standards & Samples acceptance_criteria->sample_prep instrument_setup Instrument Setup & System Suitability sample_prep->instrument_setup run_experiments Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) instrument_setup->run_experiments data_analysis Data Analysis & Statistical Evaluation run_experiments->data_analysis compare_criteria Compare Results with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

GC_vs_HPLC_Decision_Tree cluster_gc Gas Chromatography Path cluster_hplc High-Performance Liquid Chromatography Path start Analyte: this compound gc_choice Volatile & Thermally Stable? YES start->gc_choice hplc_choice Non-Volatile or Thermally Labile? OR Liquid Matrix Compatibility Needed? start->hplc_choice gc_method GC-FID Method gc_choice->gc_method gc_pros Pros: - High Sensitivity (LOD ~0.3 µg/mL) - High Specificity - Robust gc_method->gc_pros hplc_uv UV Chromophore Present? NO hplc_choice->hplc_uv hplc_detector Use Universal Detector hplc_uv->hplc_detector hplc_method HPLC-RID Method hplc_detector->hplc_method hplc_pros Pros: - No heating required - Direct analysis of aqueous samples Cons: - Lower Sensitivity (LOD ~3 µg/mL) - Sensitive to temperature and mobile phase changes hplc_method->hplc_pros

Caption: Decision tree for method selection.

A Comparative Analysis of the Relative Stabilities of cis-1,2-, cis-1,3-, and cis-1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry, profoundly influencing molecular shape, reactivity, and biological activity. For professionals in drug development and chemical research, a precise understanding of the relative stabilities of isomers is critical for designing molecules with optimal properties. This guide provides an objective comparison of the relative stabilities of cis-1,2-, cis-1,3-, and cis-1,4-dimethylcyclohexane, supported by established energetic parameters derived from experimental data.

The stability of a substituted cyclohexane (B81311) is primarily determined by the steric strain arising from the spatial arrangement of its substituents in the chair conformation. The key energetic penalties to consider are 1,3-diaxial interactions and gauche butane (B89635) interactions. An axial methyl group incurs a steric strain of approximately 1.7 kcal/mol due to two 1,3-diaxial interactions with hydrogen atoms. A gauche interaction between two adjacent methyl groups, as seen in a Newman projection, adds about 0.9 kcal/mol of strain.

Conformational Analysis and Stability Assessment

cis-1,3-Dimethylcyclohexane: The Most Stable Isomer

In its most stable conformation, this compound adopts a chair form where both methyl groups occupy equatorial positions. This arrangement avoids any significant steric strain, such as 1,3-diaxial or gauche butane interactions between the methyl groups. The alternative chair conformation, resulting from a ring flip, would place both methyl groups in axial positions. This diaxial conformation is highly unstable due to a severe 1,3-diaxial interaction between the two methyl groups, which is significantly more destabilizing than a methyl-hydrogen interaction. Consequently, the diequatorial conformer is overwhelmingly favored, making this compound the most stable of the three cis isomers.

cis-1,4-Dimethylcyclohexane: Intermediate Stability

For cis-1,4-dimethylcyclohexane, a ring flip interconverts two equivalent chair conformations. In each of these conformations, one methyl group is in an axial position while the other is in an equatorial position. Therefore, the molecule always possesses the steric strain associated with one axial methyl group, which amounts to approximately 1.7 kcal/mol from two 1,3-diaxial interactions with hydrogens.

cis-1,2-Dimethylcyclohexane (B165935): The Least Stable Isomer

Similar to the cis-1,4 isomer, the two chair conformations of cis-1,2-dimethylcyclohexane are equivalent, each having one axial and one equatorial methyl group. This results in a steric strain of about 1.7 kcal/mol from the axial methyl group's 1,3-diaxial interactions. However, an additional strain factor exists for this isomer. The two methyl groups are on adjacent carbons, leading to a gauche butane interaction, which adds approximately 0.9 kcal/mol of strain. Thus, the total steric strain for cis-1,2-dimethylcyclohexane is the sum of these two effects, making it the least stable of the three isomers.

Quantitative Comparison of Steric Strain

The relative stabilities of the most stable conformers of the three isomers can be quantified by comparing their total steric strain energies.

IsomerMost Stable Conformation1,3-Diaxial Interactions (kcal/mol)Gauche Butane Interactions (kcal/mol)Total Strain Energy (kcal/mol)Relative Stability
This compound Diequatorial000 Most Stable
cis-1,4-Dimethylcyclohexane Axial-Equatorial1.701.7 Intermediate
cis-1,2-Dimethylcyclohexane Axial-Equatorial1.70.92.6 Least Stable

Experimental Protocols for Determining Relative Stability

The energetic differences between conformers and isomers are determined experimentally through various methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and heat of combustion measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique for quantifying the populations of different conformers at equilibrium.

Methodology:

  • Sample Preparation: A solution of the dimethylcyclohexane isomer in a suitable solvent that does not freeze at the experimental temperatures (e.g., deuterated chloroform (B151607) or dichlorofluoromethane) is prepared.

  • Low-Temperature NMR: The sample is cooled within the NMR spectrometer to a temperature where the rate of chair-chair interconversion is slow on the NMR timescale.[1] This "freezes out" the individual conformers, allowing for the observation of separate signals for the axial and equatorial methyl groups.

  • Signal Integration: The relative populations of the conformers are determined by integrating the signals corresponding to each. The equilibrium constant (Keq) is the ratio of the integrals of the more stable conformer to the less stable one.

  • Gibbs Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the conformers is then calculated using the equation:

    ΔG° = -RT ln(Keq)

    where R is the gas constant and T is the temperature in Kelvin.[2][3]

Heat of Combustion Analysis

The relative stability of isomers can be determined by comparing their heats of combustion. Less stable isomers have higher potential energy and therefore release more heat upon combustion.[4][5][6][7]

Methodology:

  • Sample Preparation: A precise mass of the purified liquid dimethylcyclohexane isomer is sealed in a sample holder. For volatile liquids, this is often a thin-walled glass ampule.

  • Bomb Calorimetry: The sample is placed in a high-pressure stainless steel vessel known as a "bomb," which is then filled with pure oxygen under high pressure (typically around 30 atm).[8][9][10]

  • Combustion: The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited electrically, and the complete combustion reaction occurs.

  • Temperature Measurement: The temperature change of the water is meticulously recorded.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample. By comparing the heats of combustion per mole for the different isomers, their relative stabilities can be ranked. The isomer with the lowest heat of combustion is the most stable.[4][11]

Visualization of Conformational Analysis

The logical relationship between the chair conformations and the sources of steric strain for each cis-dimethylcyclohexane isomer is depicted in the following diagram.

G cluster_12 cis-1,2-Dimethylcyclohexane cluster_13 This compound cluster_14 cis-1,4-Dimethylcyclohexane a1 Axial-Equatorial Conformer 1 a2 Axial-Equatorial Conformer 2 a1->a2 Ring Flip a_strain Strain Sources a1->a_strain 1,3-Diaxial (1.7 kcal/mol) a2->a_strain Gauche (0.9 kcal/mol) a_total Total Strain ≈ 2.6 kcal/mol a_strain->a_total b1 Diequatorial Conformer b2 Diaxial Conformer (High Energy) b1->b2 Ring Flip (Unfavorable) b_strain No Strain b1->b_strain b_total Total Strain ≈ 0 kcal/mol b_strain->b_total c1 Axial-Equatorial Conformer 1 c2 Axial-Equatorial Conformer 2 c1->c2 Ring Flip c_strain Strain Source c1->c_strain 1,3-Diaxial (1.7 kcal/mol) c_total Total Strain ≈ 1.7 kcal/mol c_strain->c_total

Caption: Conformational analysis of cis-dimethylcyclohexane isomers.

References

Conformational Analysis of Dimethylcyclohexanes: A Comparative Guide to Gauche Interactions in trans-1,2- vs. cis-1,3- Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational preferences and steric strain, with a focus on gauche interactions, in trans-1,2-dimethylcyclohexane (B1581434) and cis-1,3-dimethylcyclohexane. The stability of these isomers is dictated by a complex interplay of steric interactions, which are crucial for understanding their reactivity and potential applications in medicinal chemistry and materials science. This document summarizes quantitative experimental data, details the experimental protocols used for their determination, and provides visual representations of the key conformational relationships.

Quantitative Analysis of Steric Strain

The conformational stability of substituted cyclohexanes is primarily determined by the steric strain arising from the spatial arrangement of substituents. This strain is a combination of 1,3-diaxial interactions and gauche butane (B89635) interactions. The "A-value" of a substituent quantifies the energy difference between its axial and equatorial orientations. For a methyl group, the A-value is approximately 1.7 to 1.8 kcal/mol (7.1 to 7.5 kJ/mol).[1][2] A gauche interaction between two methyl groups introduces an additional strain of about 0.9 kcal/mol (3.8 kJ/mol).[3][4]

Isomer and ConformationSubstituent Orientations1,3-Diaxial Interactions (CH₃-H)Gauche (CH₃-CH₃) InteractionsTotal Steric Strain (kcal/mol)Relative Stability
trans-1,2-dimethylcyclohexane
DiequatorialEquatorial, Equatorial01~0.9More Stable
DiaxialAxial, Axial40~3.6 (2 x 1.8)Less Stable
This compound
DiequatorialEquatorial, Equatorial000More Stable
DiaxialAxial, Axial2 (CH₃-H) + 1 (CH₃-CH₃)0> 3.6 (2 x 1.8 + severe CH₃-CH₃ repulsion)Less Stable

Note: The steric strain values are approximate and can vary slightly based on the experimental or computational method used. The diaxial conformation of this compound experiences a particularly severe steric clash between the two axial methyl groups, making its energy significantly higher than a simple summation of 1,3-diaxial interactions with hydrogens would suggest.[3]

Conformational Preference and Gauche Interactions

trans-1,2-Dimethylcyclohexane

In its most stable chair conformation, trans-1,2-dimethylcyclohexane exists in a diequatorial arrangement.[5][6][7] In this conformation, there are no unfavorable 1,3-diaxial interactions involving the methyl groups. However, the two adjacent equatorial methyl groups are in a gauche relationship to each other, which introduces a steric strain of approximately 0.9 kcal/mol.[3][4] The alternative diaxial conformation is highly disfavored due to four 1,3-diaxial interactions between the methyl groups and axial hydrogens, resulting in a much higher steric strain of about 3.6 kcal/mol.[3][8]

This compound

The most stable conformation for this compound is also the diequatorial form.[6][7] Critically, in this arrangement, the two equatorial methyl groups are separated by a methylene (B1212753) group and do not have a gauche interaction. This lack of a gauche butane interaction makes the diequatorial conformation of this compound particularly stable, with essentially no steric strain.[3] The diaxial conformation, on the other hand, is severely destabilized. Not only are there 1,3-diaxial interactions between the methyl groups and axial hydrogens, but there is also a highly unfavorable 1,3-diaxial interaction between the two methyl groups themselves, leading to significant steric repulsion.[3][9]

Experimental Protocols

The determination of conformational energies and equilibria in substituted cyclohexanes relies on a combination of experimental and computational techniques.

Dynamic NMR Spectroscopy

Objective: To determine the equilibrium constant and free energy difference between two rapidly interconverting chair conformations.

Methodology:

  • Sample Preparation: A solution of the dimethylcyclohexane isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Low-Temperature Measurement: The ¹H or ¹³C NMR spectrum is recorded at a low temperature where the ring flip is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.[2]

  • Signal Assignment and Integration: The signals corresponding to each conformer are assigned based on known chemical shift trends (axial protons are typically more shielded than equatorial protons). The relative populations of the two conformers are determined by integrating their respective signals.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[10]

  • Variable Temperature Studies: By performing measurements at different temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

Computational Chemistry

Objective: To calculate the relative energies of different conformations and predict the most stable arrangement.

Methodology:

  • Structure Building: The 3D structures of the different chair conformations of the dimethylcyclohexane isomer are built using molecular modeling software (e.g., Avogadro, GaussView).[9][11]

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[12]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[5][13]

  • Energy Calculation: The total electronic energy of each optimized conformer is calculated. To obtain the relative Gibbs free energy, the ZPVE and thermal corrections are added to the electronic energy.

  • Conformational Energy Difference: The difference in the calculated Gibbs free energies between the conformers gives the predicted conformational energy difference. Different levels of theory and basis sets can be employed to achieve higher accuracy.[12]

Visualizing Conformational Relationships

The following diagrams illustrate the key chair conformations and the steric interactions present in trans-1,2- and this compound.

trans_1_2_dimethylcyclohexane trans-1,2-dimethylcyclohexane Conformations cluster_diequatorial Diequatorial (More Stable) cluster_diaxial Diaxial (Less Stable) Dieq Diequatorial Conformer Gauche Gauche Interaction (~0.9 kcal/mol) Dieq->Gauche Presence of Diax Diaxial Conformer Dieq->Diax Ring Flip Axial_Interactions Four 1,3-Diaxial Interactions (CH3-H) (~3.6 kcal/mol) Diax->Axial_Interactions Presence of

Caption: Chair conformations of trans-1,2-dimethylcyclohexane.

cis_1_3_dimethylcyclohexane This compound Conformations cluster_diequatorial_cis Diequatorial (More Stable) cluster_diaxial_cis Diaxial (Less Stable) Dieq_cis Diequatorial Conformer No_Gauche No Gauche Interaction (0 kcal/mol) Dieq_cis->No_Gauche Absence of Diax_cis Diaxial Conformer Dieq_cis->Diax_cis Ring Flip Severe_Repulsion Severe 1,3-Diaxial Repulsion (CH3-CH3) (>3.6 kcal/mol) Diax_cis->Severe_Repulsion Presence of

Caption: Chair conformations of this compound.

References

Conformational Energy of cis-1,3-Dimethylcyclohexane: A Comparative Guide to Experimental and Calculated Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituted cyclohexanes is a fundamental concept in organic chemistry with significant implications for molecular recognition, reactivity, and drug design. Understanding the energetic landscape of different conformers is crucial for predicting molecular behavior and properties. This guide provides a detailed comparison of experimental and calculated energy differences between the chair conformers of cis-1,3-dimethylcyclohexane, a classic example of steric hindrance dictating conformational equilibrium.

Introduction to Conformational Isomers of this compound

This compound can exist in two primary chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. In the diequatorial conformer, both methyl groups occupy equatorial positions, minimizing steric interactions. Conversely, the diaxial conformer places both methyl groups in axial positions on the same side of the ring, leading to a significant and destabilizing 1,3-diaxial interaction. This steric clash between the two methyl groups renders the diaxial conformer considerably higher in energy.

Data Presentation: A Comparative Overview

The energy difference (ΔE) between the diaxial and diequatorial conformers has been determined through both experimental measurements and a variety of computational methods. The diequatorial conformer is consistently found to be the more stable, lower-energy conformation. The following table summarizes the reported energy differences.

MethodEnergy Difference (kcal/mol)Energy Difference (kJ/mol)Reference(s)
Experimental
Low-Temperature NMR~5.4~23[1]
Calculated
Ab initio
Hartree-Fock (HF)>1.5 (deviation from DLPNO-CCSD(T))>6.3 (deviation)[2]
Møller–Plesset (MP2)0.35 (mean error vs. DLPNO-CCSD(T))1.46 (mean error)[2]
DLPNO-CCSD(T)(Reference for calculations)(Reference for calculations)[2]
Density Functional Theory (DFT)
B3LYP0.69 (mean error vs. DLPNO-CCSD(T))2.89 (mean error)[2]
Force Field
MM31.28-1.40 (mean error vs. DLPNO-CCSD(T))5.35-5.86 (mean error)[2]
MM42.05 (mean error vs. DLPNO-CCSD(T))8.58 (mean error)[2]
MMFF94>3 (deviation from DLPNO-CCSD(T))>12.6 (deviation)[2]
UFF>1.5 (deviation from DLPNO-CCSD(T))>6.3 (deviation)[2]
Other Calculated Values~5.6~23.4[3]
5.523.0[4]

Experimental and Computational Methodologies

Experimental Protocol: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

The experimental determination of the conformational energy difference in this compound is typically achieved using variable-temperature NMR spectroscopy, a powerful technique for studying dynamic processes and equilibria.

Objective: To determine the equilibrium constant (K) between the diaxial and diequatorial conformers at a temperature where the interconversion is slow on the NMR timescale, and from this, calculate the Gibbs free energy difference (ΔG°).

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Initial NMR Spectrum: A proton (¹H) or carbon-13 (¹³C) NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid, and the spectrum shows averaged signals for the axial and equatorial methyl groups.

  • Low-Temperature NMR: The sample is cooled inside the NMR spectrometer. The temperature is gradually lowered until the rate of interconversion between the two chair conformers becomes slow enough to be resolved on the NMR timescale. This "freezing out" of the conformations results in separate signals for the diaxial and diequatorial species.

  • Signal Assignment and Integration: The distinct signals corresponding to the methyl groups of the major (diequatorial) and minor (diaxial) conformers are identified and integrated. The ratio of the integrated areas of these signals directly corresponds to the population ratio of the two conformers.

  • Equilibrium Constant and Free Energy Calculation: The equilibrium constant (K) is calculated as the ratio of the concentration of the diequatorial conformer to the diaxial conformer (K = [diequatorial]/[diaxial]). The Gibbs free energy difference (ΔG°) is then determined using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin at which the spectrum was recorded.

Computational Protocol: A Multi-Step Approach

Computational chemistry provides a theoretical framework to estimate the relative energies of conformers. A typical workflow involves a multi-step process to balance computational cost and accuracy.

Objective: To calculate the relative electronic energies of the optimized geometries of the diaxial and diequatorial conformers.

Procedure:

  • Initial 3D Structure Generation: The 3D structures of both the diequatorial and diaxial conformers of this compound are built using molecular modeling software.

  • Conformational Search (Molecular Mechanics): An initial exploration of the potential energy surface is often performed using a molecular mechanics (MM) force field (e.g., MMFF94, MM3). This step helps to identify low-energy starting geometries for higher-level calculations.

  • Geometry Optimization: The geometries of the conformers are then optimized using more accurate quantum mechanical methods. This can be a multi-tiered approach, starting with faster semi-empirical or small basis set ab initio or DFT calculations, followed by refinement with higher levels of theory (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure for each conformer.

  • Single-Point Energy Calculation: To obtain highly accurate energy values, single-point energy calculations are performed on the optimized geometries using a high level of theory and a large basis set, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or a well-benchmarked DFT functional. The energy difference between the diaxial and diequatorial conformers is then calculated.

Logical Relationship Diagram

The following diagram illustrates the relationship between the experimental and computational workflows for determining the conformational energy of this compound.

Conformational_Analysis_Workflow cluster_experimental Experimental Workflow (VT-NMR) cluster_computational Computational Workflow cluster_comparison Comparison and Validation exp_start Sample Preparation exp_rt_nmr Room Temp NMR (Averaged Signals) exp_start->exp_rt_nmr exp_lt_nmr Low Temp NMR (Resolved Signals) exp_rt_nmr->exp_lt_nmr exp_integrate Signal Integration exp_lt_nmr->exp_integrate exp_calc Calculate K and ΔG° exp_integrate->exp_calc exp_end Experimental Energy Difference exp_calc->exp_end compare Compare Experimental and Calculated Values exp_end->compare comp_start Build 3D Structures (diaxial & diequatorial) comp_mm Molecular Mechanics (Conformational Search) comp_start->comp_mm comp_opt Geometry Optimization (DFT/ab initio) comp_mm->comp_opt comp_spe Single-Point Energy (High-Level QM) comp_opt->comp_spe comp_calc Calculate ΔE comp_spe->comp_calc comp_end Calculated Energy Difference comp_calc->comp_end comp_end->compare caption Workflow for Conformational Energy Determination

Caption: Workflow for Conformational Energy Determination.

Conclusion

Both experimental and computational methods consistently demonstrate that the diequatorial conformer of this compound is significantly more stable than the diaxial conformer. The experimentally measured energy difference of approximately 5.4 kcal/mol serves as a crucial benchmark for validating computational models. High-level quantum mechanical calculations, such as DLPNO-CCSD(T), and well-parameterized DFT and MP2 methods show good agreement with experimental findings. Force field methods, while computationally less expensive, can exhibit larger deviations. This comparative guide highlights the importance of selecting appropriate methodologies for accurate conformational analysis, a critical aspect of modern chemical research and drug development.

References

Distinguishing Cis and Trans Isomers of 1,3-Dimethylcyclohexane by IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Infrared (IR) spectroscopy serves as a powerful and accessible analytical technique for differentiating between diastereomers, such as the cis and trans isomers of 1,3-dimethylcyclohexane. The distinct spatial arrangement of the methyl groups in these isomers leads to unique vibrational modes, resulting in discernible differences in their IR spectra, particularly within the fingerprint region. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers in distinguishing these two isomers.

Core Principle: Conformational Differences

The ability to distinguish between cis- and trans-1,3-dimethylcyclohexane (B1361371) via IR spectroscopy is rooted in their different conformational preferences.

  • Cis-1,3-dimethylcyclohexane: This isomer predominantly exists in a single, stable chair conformation where both methyl groups occupy equatorial positions. This arrangement minimizes steric strain.

  • Trans-1,3-dimethylcyclohexane: In contrast, the trans isomer exists as a dynamic equilibrium between two chair conformations. In both of these conformations, one methyl group is in an axial position while the other is equatorial.

These conformational differences give rise to subtle yet significant variations in the vibrational frequencies of the C-H and C-C bonds within the molecules, which can be detected by IR spectroscopy.

Visualizing the Conformational Isomers

The conformational differences between the cis and trans isomers can be visualized as follows:

G Conformational Analysis of 1,3-Dimethylcyclohexane cluster_cis This compound cluster_trans Trans-1,3-Dimethylcyclohexane cis_eq_eq Diequatorial (More Stable) cis_ax_ax Diaxial (Less Stable) cis_eq_eq->cis_ax_ax Ring Flip trans_ax_eq1 Axial-Equatorial trans_eq_ax1 Equatorial-Axial trans_ax_eq1->trans_eq_ax1 Ring Flip (Equal Energy)

Caption: Conformational isomers of cis- and trans-1,3-dimethylcyclohexane.

Comparative IR Spectral Data

Analysis of the IR spectra of cis- and trans-1,3-dimethylcyclohexane reveals key differences in the fingerprint region (approximately 1500-500 cm⁻¹). These differences arise from the distinct vibrational modes associated with the axial and equatorial methyl groups and the overall molecular symmetry. While the C-H stretching frequencies around 2850-3000 cm⁻¹ are similar for both isomers, the bending and rocking vibrations in the fingerprint region are diagnostic.

Vibrational Mode This compound (cm⁻¹) trans-1,3-Dimethylcyclohexane (cm⁻¹) Interpretation
C-H Bending~1450~1460The diequatorial arrangement in the cis isomer leads to a slightly different C-H bending environment compared to the axial-equatorial setup in the trans isomer.
CH₂ Scissoring~1375~1380Variations in the CH₂ scissoring vibrations of the cyclohexane (B81311) ring are influenced by the substituent positions.
Methyl RockingMultiple bands between 1000-1200Multiple bands between 1000-1200The pattern and relative intensities of these bands are distinct for each isomer, serving as a reliable fingerprint.
Skeletal VibrationsComplex pattern below 1000Distinctly different complex pattern below 1000The overall symmetry of the molecule influences the skeletal vibrations, leading to a unique fingerprint for each isomer.

Note: The exact peak positions can vary slightly depending on the spectrometer and sample preparation.

Experimental Protocol: Acquisition of IR Spectra

The following protocol outlines the standard procedure for obtaining high-quality IR spectra of liquid samples such as cis- and trans-1,3-dimethylcyclohexane.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Sample of this compound

  • Sample of trans-1,3-dimethylcyclohexane

  • Acetone (for cleaning)

  • Kimwipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Place a clean, empty pair of salt plates in the sample holder.

    • Acquire a background spectrum. This will subtract any atmospheric or instrumental interferences.

  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the liquid isomer onto the center of one salt plate using a clean Pasteur pipette.

    • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

  • Sample Analysis:

    • Place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.

    • Acquire the IR spectrum of the sample.

  • Data Processing and Analysis:

    • Label the spectrum with the sample identity.

    • Identify and label the key vibrational frequencies.

    • Compare the fingerprint region of the unknown sample to the reference spectra of the cis and trans isomers.

  • Cleaning:

    • Carefully separate the salt plates.

    • Clean the plates thoroughly with a Kimwipe moistened with acetone.

    • Store the clean, dry plates in a desiccator to prevent damage from moisture.

G IR Spectroscopy Workflow for Isomer Differentiation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start background Acquire Background Spectrum start->background sample_prep Prepare Neat Liquid Sample on Salt Plates background->sample_prep acquire_sample Acquire Sample Spectrum sample_prep->acquire_sample process Process and Label Spectrum acquire_sample->process compare Compare Fingerprint Regions process->compare identify Identify Isomer compare->identify

Safety Operating Guide

Proper Disposal of cis-1,3-Dimethylcyclohexane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of cis-1,3-Dimethylcyclohexane, a highly flammable liquid that requires careful handling to mitigate safety and environmental risks. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard StatementDescription
Flammable liquids, Category 2H225Highly flammable liquid and vapor.[1][2]
Aspiration hazard, Category 1H304May be fatal if swallowed and enters airways.[2]
Skin Irritant-May cause skin irritation.[2]
Central Nervous System Depression-May cause central nervous system depression.[2]

This table summarizes the key hazards associated with this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize risks and ensure compliance with typical hazardous waste regulations.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure the following PPE is worn and safety measures are in place:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1][3]

  • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[1]

  • Ventilation: All handling of waste should occur in a well-ventilated area, such as a chemical fume hood.[1][4]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[1][4][5] Use non-sparking tools and explosion-proof equipment.[1][5]

  • Static Discharge: Ground and bond all containers and equipment when transferring the material to prevent static electricity buildup.[1][4][5]

Waste Collection and Segregation

Proper collection and segregation are critical to prevent dangerous chemical reactions.

  • Container: Collect this compound waste in a designated, properly sealed, and chemically compatible container.[1][6][7] Glass bottles are suitable for small quantities, while metal cans may be used for larger volumes.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[6][7][8]

  • Segregation: Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4][9] It should be collected separately from aqueous or corrosive wastes.[7]

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[4]

  • Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[1][4]

  • Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.[4]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Procedure

The ultimate disposal of this compound waste must be handled by licensed professionals.

  • Professional Disposal: The recommended method of disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

  • Do Not:

    • Dispose of this compound down the drain or into any sewer system.[1][10]

    • Allow the chemical to contaminate soil, water, or any part of the environment.[1]

    • Evaporate the chemical as a means of disposal.[11]

  • Scheduling Pickup: Arrange for the collection of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.[7][11]

Empty Container Disposal

Empty containers that held this compound must also be managed as hazardous waste until properly decontaminated.

  • Decontamination: Triple-rinse the empty container with a suitable solvent.[1][7] The rinsate must be collected and disposed of as flammable hazardous waste.[7][12]

  • Final Disposal: Once decontaminated, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[1] Combustible packaging may be incinerated.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

cluster_start Start: Waste Generation cluster_handling Immediate Handling & Collection cluster_disposal_path Disposal Pathway cluster_end Final Disposition start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 collect Collect in Labeled, Closed, Compatible Container ppe->collect Step 2 segregate Segregate from Incompatible Wastes (Acids, Oxidizers) collect->segregate Step 3 is_spill Is it a spill? segregate->is_spill Step 4 spill_protocol Follow Spill Protocol: 1. Absorb with inert material 2. Collect in waste container 3. Ventilate area is_spill->spill_protocol Yes store Store in Designated Hazardous Waste Area is_spill->store No spill_protocol->store contact_ehs Contact EHS for Pickup store->contact_ehs Step 5 incineration Licensed Incineration/ Chemical Destruction Plant contact_ehs->incineration Final Step

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling cis-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of cis-1,3-Dimethylcyclohexane in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin irritation and central nervous system depression.[1] Proper selection and use of Personal Protective Equipment (PPE) is the primary barrier against exposure.

Eye and Face Protection

Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

Skin Protection
Glove MaterialBreakthrough Time (minutes)RatingRecommendations
Nitrile Rubber > 480ExcellentRecommended for prolonged contact.
Viton® > 480ExcellentRecommended for prolonged contact.
Neoprene 228GoodSuitable for tasks with moderate exposure duration.
Butyl Rubber 44FairNot recommended for prolonged contact.
Natural Rubber Not RecommendedPoorAvoid use.
Polyvinyl Chloride (PVC) 88FairNot recommended for prolonged contact.

Note: The data presented is for Cyclohexane (B81311) and should be used as a guideline. Actual breakthrough times may vary based on glove thickness, manufacturer, and specific laboratory conditions.[3] Always inspect gloves for any signs of degradation before use and replace them immediately if contamination is suspected.

Wear a flame-resistant lab coat. For tasks with a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection

Respiratory protection is necessary when engineering controls, such as fume hoods, are not sufficient to maintain exposure below occupational exposure limits (OELs) or when there is a risk of inhaling high concentrations of vapor. While specific OELs for this compound are not established, the limits for cyclohexane can be used as a conservative guide. The NIOSH Recommended Exposure Limit (REL) and OSHA Permissible Exposure Limit (PEL) for cyclohexane is 300 ppm as a Time-Weighted Average (TWA).[4]

Exposure ConcentrationRequired Respirator Type
Up to 1300 ppm - Air-purifying respirator with organic vapor (OV) cartridges.- Powered air-purifying respirator (PAPR) with OV cartridges.
Emergency or planned entry into unknown concentrations - Self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.- Supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus.
Escape - Air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister.- Any appropriate escape-type, self-contained breathing apparatus.

Note: A type ABEK (EN14387) respirator filter is a broad-spectrum filter effective against organic vapors (A), inorganic gases (B), sulfur dioxide and other acidic gases (E), and ammonia (B1221849) and organic ammonia derivatives (K). For this compound, an organic vapor (Type A) cartridge is the primary requirement.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the necessary steps for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Gather PPE Gather Appropriate PPE Review SDS->Gather PPE Identify Hazards Prepare Work Area Prepare Work Area (Fume Hood) Gather PPE->Prepare Work Area Ensure Safety Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Begin Work Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Use in Procedure Close Container Securely Close Container Perform Experiment->Close Container After Use Segregate Waste Segregate Waste Close Container->Segregate Waste Initiate Cleanup Label Waste Label Waste Container Segregate Waste->Label Waste Proper Identification Store Waste Store Waste in SAA Label Waste->Store Waste Safe Storage Decontaminate Area Decontaminate Work Area Store Waste->Decontaminate Area Final Steps Dispose PPE Dispose of Contaminated PPE Decontaminate Area->Dispose PPE Complete

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: Procedures for Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene).[5][6]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and pipette tips, should be collected in a separate, clearly labeled container.

  • Do not mix flammable liquid waste with other waste streams, especially oxidizers or corrosives.[6][7]

Waste Container and Labeling
  • Use containers with secure, tight-fitting lids.[6]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid," "Irritant").[6][8]

  • Maintain an accurate inventory of the contents of the waste container.

Storage of Hazardous Waste
  • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[6][8][9][10]

  • Flammable liquid waste should be stored in a flammable storage cabinet.[7][8]

  • Ensure that the SAA is inspected regularly for leaks or spills.

Disposal of Empty Containers
  • An "empty" container that held this compound must be managed as hazardous waste unless it is triple-rinsed with a suitable solvent.[5]

  • The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing, the container can be defaced of its original label and disposed of as non-hazardous waste or recycled, depending on institutional policies.

Arranging for Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not pour this compound down the drain.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,3-Dimethylcyclohexane
Reactant of Route 2
cis-1,3-Dimethylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.